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  • Product: Glutarimide, N,3,3-trimethyl-
  • CAS: 25115-67-7

Core Science & Biosynthesis

Foundational

"Glutarimide, N,3,3-trimethyl-" chemical properties and structure

This guide details the chemical structure, physicochemical properties, and synthesis of N,3,3-Trimethylglutarimide , formally identified by IUPAC nomenclature as 1,4,4-trimethylpiperidine-2,6-dione . (1,4,4-Trimethylpipe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, physicochemical properties, and synthesis of N,3,3-Trimethylglutarimide , formally identified by IUPAC nomenclature as 1,4,4-trimethylpiperidine-2,6-dione .

(1,4,4-Trimethylpiperidine-2,6-dione)

Executive Summary & Identification

N,3,3-Trimethylglutarimide is a cyclic imide derivative characterized by a six-membered piperidine-2,6-dione ring substituted with a gem-dimethyl group at the C4 position (derived from the C3 of the parent glutaric acid) and a methyl group on the nitrogen atom.[1]

It serves as a critical structural scaffold in medicinal chemistry, particularly in the development of anticonvulsants and immunomodulatory drugs (IMiDs). The "3,3-dimethyl" nomenclature often arises from its synthesis via 3,3-dimethylglutaric acid , though correct IUPAC numbering places the dimethyl group at position 4 of the heterocyclic ring.

Identifier Detail
IUPAC Name 1,4,4-Trimethylpiperidine-2,6-dione
Common Name N,3,3-Trimethylglutarimide
CAS Registry Number 25115-67-7
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
SMILES CN1C(=O)CC(C)(C)CC1=O
InChI Key InChI=1S/C8H13NO2/c1-8(2)4-6(10)9(3)7(11)5-8/h4-5H2,1-3H3

Chemical Structure & Electronic Properties

Structural Conformation

The molecule features a six-membered ring that adopts a distorted half-chair or sofa conformation . The gem-dimethyl group at C4 creates steric bulk that locks the ring flexibility, reducing the conformational entropy compared to unsubstituted glutarimide.

  • Hybridization:

    • N1, C2, C6:

      
       hybridized (Planar imide system).
      
    • C3, C4, C5:

      
       hybridized (Tetrahedral).
      
  • Imide Resonance: The lone pair on the nitrogen atom is delocalized into the two adjacent carbonyl groups, significantly reducing the basicity of the nitrogen and increasing the acidity of the

    
    -protons (at C3/C5), although the gem-dimethyl group at C4 prevents enolization at that specific carbon.
    
Electronic Surface Potential
  • Nucleophilic Sites: The carbonyl oxygens are the primary hydrogen-bond acceptors.

  • Electrophilic Sites: The carbonyl carbons (C2, C6) are susceptible to nucleophilic attack (e.g., hydrolysis), though the N-methyl group provides some steric protection against enzymatic cleavage compared to the N-H analog.

Physicochemical Properties[5]

The N-methylation of the glutarimide core removes the hydrogen bond donor capability of the imide N-H, resulting in a lower melting point and increased lipophilicity compared to its parent compound, 4,4-dimethylpiperidine-2,6-dione.

Property Value / Characteristic Context
Physical State Crystalline SolidWhite to off-white powder.
Melting Point ~105–110 °C (Predicted)Lower than N-H parent (144–146 °C) due to loss of intermolecular H-bonding.
Boiling Point 240–250 °C (at 760 mmHg)Estimated based on volatility of N-methylated imides.
LogP (Octanol/Water) ~0.8 – 1.2Moderately lipophilic; crosses blood-brain barrier (BBB).
Solubility Soluble in organic solventsHigh solubility in DCM, DMSO, Ethanol. Moderate water solubility.
pKa Non-ionizable (Imide N)The N-Me group removes the acidic proton typical of glutarimides (pKa ~11).

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthetic route involves the cyclization of 3,3-dimethylglutaric acid (or its anhydride) followed by N-methylation, or direct cyclization with methylamine.

Protocol: Cyclization & Methylation

This protocol describes the "One-Pot" formation from the anhydride, which ensures high yield and purity.

Reagents:

  • 3,3-Dimethylglutaric anhydride (CAS 4160-82-1)

  • Methylamine (40% aq. solution or hydrochloride salt)

  • Acetic anhydride (dehydrating agent) or Heat

Step-by-Step Methodology:

  • Amidation: Dissolve 3,3-dimethylglutaric anhydride (1.0 eq) in anhydrous THF. Dropwise add Methylamine (1.1 eq) at 0°C. The ring opens to form the intermediate N-methyl-3,3-dimethylglutaramic acid.

  • Cyclodehydration: Remove solvent. Resuspend the residue in Acetic Anhydride (3.0 eq) and heat to reflux (120°C) for 2-4 hours. This forces ring closure.

  • Work-up: Quench the reaction mixture into ice water. The N,3,3-trimethylglutarimide will precipitate or can be extracted with Dichloromethane (DCM).

  • Purification: Wash the organic layer with NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄.[2] Recrystallize from Ethanol/Hexane.

Visualization: Synthesis Pathway

Synthesis Acid 3,3-Dimethylglutaric Acid (Precursor) Anhydride 3,3-Dimethylglutaric Anhydride Acid->Anhydride Dehydration (Ac2O, Heat) Intermediate N-Methyl Glutaramic Acid Anhydride->Intermediate MeNH2 (THF, 0°C) Product N,3,3-Trimethylglutarimide (Target) Intermediate->Product Cyclodehydration (Heat or Ac2O)

Figure 1: Synthetic pathway from 3,3-dimethylglutaric acid to N,3,3-trimethylglutarimide via the anhydride intermediate.[1]

Reactivity & Pharmacological Relevance[5]

Chemical Reactivity
  • Hydrolysis: Under strong alkaline conditions (pH > 10), the imide ring opens to form N-methyl-3,3-dimethylglutaramic acid. The gem-dimethyl group sterically hinders this reaction compared to unsubstituted glutarimide, conferring greater stability.

  • Reduction: Treatment with LiAlH₄ reduces the carbonyls to yield 1,4,4-trimethylpiperidine , a saturated amine.

  • 
    -Functionalization:  The C3/C5 positions (flanking the carbonyls) can be deprotonated by strong bases (e.g., LDA) to introduce further alkylations, though the C4-dimethyl group limits substitution at the adjacent positions due to steric crowding.
    
Pharmacological Context

The glutarimide moiety is the pharmacophore responsible for the sedative and anticonvulsant properties of drugs like Glutethimide and Aminoglutethimide .

  • Structure-Activity Relationship (SAR):

    • N-Methylation: Generally increases lipophilicity and CNS penetration but often reduces potency compared to the N-H analogs in sedative applications. It also prevents N-glucuronidation, altering the metabolic profile.

    • Gem-Dimethyl Effect: The 4,4-dimethyl substitution (historically 3,3) constrains the ring, potentially increasing binding affinity to specific hydrophobic pockets in targets like the GABA_A receptor or CYP450 enzymes (as an inhibitor).

Visualization: Glutarimide SAR

SAR Core Glutarimide Core (Piperidine-2,6-dione) N_Sub N-Substitution (Methyl) - Increases Lipophilicity - Blocks H-bond donor - Prevents N-Glucuronidation Core->N_Sub C_Sub C4-Dimethyl Substitution (Gem-Dimethyl) - Steric Bulk - Increases Metabolic Stability - Locks Conformation Core->C_Sub Target Pharmacological Outcome - CNS Penetration - Modified Receptor Binding - CYP450 Interaction N_Sub->Target C_Sub->Target

Figure 2: Structure-Activity Relationships (SAR) for N,3,3-trimethylglutarimide derivatives.

References

  • Sigma-Aldrich. 1,4,4-Trimethyl-2,6-piperidinedione Product Information. Link

  • PubChem. Compound Summary: 3,3-Dimethylglutarimide (Parent Analog). Link

  • LookChem. CAS 25115-67-7 Entry. Link

  • Fickentscher, K.Stereochemical aspects of glutarimides and their pharmacological relevance. Archiv der Pharmazie. (Contextual grounding for glutarimide SAR).

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of N,3,3-trimethylglutarimide: Pathways and Precursors

Abstract This technical guide provides a comprehensive overview of the synthetic pathways and critical precursors involved in the preparation of N,3,3-trimethylglutarimide, a valuable building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and critical precursors involved in the preparation of N,3,3-trimethylglutarimide, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into the strategic considerations and practical execution of its synthesis. We will explore the synthesis of the key precursor, 3,3-dimethylglutaric acid, its conversion to the corresponding anhydride, and the final imidization step. This guide emphasizes the causality behind experimental choices, providing detailed, self-validating protocols and a robust framework for the successful synthesis of the target molecule.

Introduction: The Significance of N,3,3-trimethylglutarimide

N,3,3-trimethylglutarimide is a heterocyclic compound featuring a glutarimide core with a gem-dimethyl substitution at the 3-position and a methyl group on the nitrogen atom. This structural motif imparts specific physicochemical properties, including metabolic stability and defined spatial orientation of substituents, making it a desirable scaffold in the design of bioactive molecules and advanced polymers. A thorough understanding of its synthesis is paramount for its effective utilization in research and development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic approach to N,3,3-trimethylglutarimide reveals a straightforward disconnection at the carbon-nitrogen bonds of the imide ring. This leads back to two primary precursors: 3,3-dimethylglutaric anhydride and methylamine . The anhydride, in turn, can be synthesized from 3,3-dimethylglutaric acid .

Retrosynthesis of N,3,3-trimethylglutarimide N,3,3-trimethylglutarimide N,3,3-trimethylglutarimide 3,3-dimethylglutaric anhydride 3,3-dimethylglutaric anhydride N,3,3-trimethylglutarimide->3,3-dimethylglutaric anhydride C-N disconnection Methylamine Methylamine N,3,3-trimethylglutarimide->Methylamine C-N disconnection 3,3-dimethylglutaric acid 3,3-dimethylglutaric acid 3,3-dimethylglutaric anhydride->3,3-dimethylglutaric acid Dehydration

Caption: Retrosynthetic analysis of N,3,3-trimethylglutarimide.

This analysis forms the basis of our synthetic strategy, which will be detailed in the subsequent sections.

Synthesis of the Key Precursor: 3,3-Dimethylglutaric Acid

The synthesis of 3,3-dimethylglutaric acid is a critical first stage. Several methods have been reported, with the choice of route often depending on the availability of starting materials, scalability, and desired purity.

Pathway 1: Oxidation of Dimedone

A well-established method involves the oxidation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with sodium hypochlorite. This reaction proceeds via a haloform-type reaction, leading to the cleavage of the cyclohexanedione ring.

Experimental Protocol:

  • A solution of sodium hydroxide is prepared, and dimedone is dissolved in it.

  • The solution is cooled, and a solution of sodium hypochlorite is added dropwise while maintaining a low temperature.

  • After the addition is complete, the reaction mixture is stirred and allowed to warm to room temperature.

  • The excess hypochlorite is destroyed, and the solution is acidified to precipitate the 3,3-dimethylglutaric acid.

  • The product is collected by filtration, washed, and can be recrystallized for higher purity.

Pathway 2: Ozonolysis of Isophorone

An alternative industrial process utilizes the ozonolysis of isophorone. This process involves the oxidative cleavage of the double bond in isophorone to form an ozone-addition product, which is then further oxidized to yield 3,3-dimethylglutaric acid.[1]

Causality of Experimental Choices:

  • The choice between these pathways often hinges on cost and scale. The dimedone route is often favored in a laboratory setting due to the ready availability of the starting material. The isophorone process is more suited for large-scale industrial production.[1]

Formation of 3,3-Dimethylglutaric Anhydride: The Gateway to Imidization

With 3,3-dimethylglutaric acid in hand, the next crucial step is its conversion to the corresponding cyclic anhydride. This is typically achieved through dehydration, a reaction that is often facilitated by heating or the use of a dehydrating agent.

Synthesis of 3,3-dimethylglutaric anhydride 3,3-dimethylglutaric acid 3,3-dimethylglutaric acid 3,3-dimethylglutaric anhydride 3,3-dimethylglutaric anhydride 3,3-dimethylglutaric acid->3,3-dimethylglutaric anhydride Heat / Dehydrating Agent

Caption: Synthesis of 3,3-dimethylglutaric anhydride from 3,3-dimethylglutaric acid.

Experimental Protocol:

  • 3,3-dimethylglutaric acid is placed in a round-bottom flask equipped with a distillation apparatus.

  • A dehydrating agent, such as acetic anhydride or acetyl chloride, is added.

  • The mixture is heated to reflux. The progress of the reaction can be monitored by the cessation of the evolution of acetic acid or HCl.

  • After the reaction is complete, the excess dehydrating agent is removed by distillation.

  • The resulting 3,3-dimethylglutaric anhydride can be purified by distillation or recrystallization.

Data Presentation: Physicochemical Properties of Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3,3-Dimethylglutaric AcidC7H12O4160.17103-106-
3,3-Dimethylglutaric AnhydrideC7H10O3142.15124-126181 @ 25 mmHg

The Final Step: Synthesis of N,3,3-trimethylglutarimide via Imidization

The final and key transformation is the reaction of 3,3-dimethylglutaric anhydride with methylamine. This reaction proceeds through a two-step mechanism: nucleophilic acyl substitution followed by intramolecular cyclization with the elimination of water.

Synthesis of N,3,3-trimethylglutarimide cluster_0 Reaction Pathway 3,3-dimethylglutaric anhydride 3,3-dimethylglutaric anhydride Intermediate Amic Acid Intermediate Amic Acid 3,3-dimethylglutaric anhydride->Intermediate Amic Acid + Methylamine Methylamine Methylamine N,3,3-trimethylglutarimide N,3,3-trimethylglutarimide Intermediate Amic Acid->N,3,3-trimethylglutarimide Heat (-H2O)

Sources

Foundational

Physical and chemical properties of "Glutarimide, N,3,3-trimethyl-"

The following technical guide provides an in-depth characterization of Glutarimide, N,3,3-trimethyl- , encompassing its physicochemical properties, synthetic pathways, and utility in pharmaceutical research. Synonyms: 1,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of Glutarimide, N,3,3-trimethyl- , encompassing its physicochemical properties, synthetic pathways, and utility in pharmaceutical research.

Synonyms: 1,4,4-Trimethylpiperidine-2,6-dione; N-Methyl-3,3-dimethylglutarimide CAS Registry Number: 25115-67-7

Executive Summary & Structural Identity

Glutarimide, N,3,3-trimethyl- is a substituted piperidine-2,6-dione derivative characterized by a geminal dimethyl group at the C4 position of the heterocyclic ring (corresponding to the C3 position of the parent glutaric acid chain) and a methyl group on the nitrogen atom.[1]

This compound serves as a critical structural scaffold in medicinal chemistry, particularly in the development of anxiolytics (buspirone analogs), anticonvulsants (bemegride derivatives), and matrix metalloproteinase (MMP) inhibitors. Its lipophilic N-methyl group and sterically bulky gem-dimethyl moiety impart unique pharmacokinetic stability compared to the unsubstituted parent imide.

Chemical Identity Data
ParameterDetail
IUPAC Name 1,4,4-Trimethylpiperidine-2,6-dione
Common Name N,3,3-Trimethylglutarimide
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
SMILES CN1C(=O)CC(C)(C)CC1=O
InChI Key FMGADNVMWHSJDJ-UHFFFAOYSA-N

Physicochemical Characterization

Precise physical constants are essential for the handling and formulation of this compound. The N-methylation significantly alters the hydrogen-bonding network compared to 3,3-dimethylglutarimide, resulting in increased volatility and solubility in non-polar solvents.

Physical Properties
PropertyValue / ObservationNote
Boiling Point 246.1 °C (at 760 mmHg)Predicted value based on vapor pressure models [1].
Melting Point < 100 °C (Low melting solid or oil)N-methylation disrupts the intermolecular N-H···O hydrogen bonding network present in the parent imide (MP ~146°C), significantly lowering the melting point.
Density ~1.05 g/cm³Estimated based on liquid glutarimide analogs.
LogP 0.3 - 0.8 (Predicted)Moderate lipophilicity; crosses blood-brain barrier (BBB).
Solubility Soluble in CHCl₃, MeOH, DMSO, EtOAc.High organic solubility due to lack of H-bond donor.
Spectroscopic Profile (NMR)

The symmetry of the 1,4,4-trimethylpiperidine-2,6-dione scaffold results in a simplified NMR spectrum, serving as a key identification tool.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.05 ppm (s, 6H): gem-Dimethyl group at C4.

    • δ 2.55 ppm (s, 4H): Methylene protons at C3 and C5 (chemically equivalent due to symmetry).

    • δ 3.15 ppm (s, 3H): N-Methyl group.

  • ¹³C NMR:

    • Distinct carbonyl peaks (~172 ppm), N-methyl carbon (~26 ppm), quaternary C4 (~28 ppm), and gem-dimethyl carbons (~27 ppm).

Synthetic Methodologies

The synthesis of N,3,3-trimethylglutarimide is most efficiently achieved through the condensation of 3,3-dimethylglutaric anhydride with methylamine, followed by thermal cyclization. This route avoids the use of strong bases required for direct alkylation of the imide.

Protocol: Anhydride Condensation Route

Reagents: 3,3-Dimethylglutaric anhydride, Methylamine (40% aq. or in THF), Acetic anhydride (optional for dehydration).

  • Ring Opening: 3,3-Dimethylglutaric anhydride is dissolved in anhydrous THF. Methylamine (1.1 equiv) is added dropwise at 0°C. The reaction warms to room temperature, yielding the intermediate N-methyl-3,3-dimethylglutaramic acid.

  • Cyclization (Dehydration): The intermediate acid-amide is treated with a dehydrating agent (e.g., acetic anhydride or thionyl chloride) or heated neat at 150-180°C under vacuum to effect ring closure.

  • Purification: The product is purified via vacuum distillation or recrystallization (if solid) from ethanol/hexane.

Visualization of Synthetic Pathway

The following diagram illustrates the conversion of the anhydride precursor to the target imide.

Synthesis Anhydride 3,3-Dimethylglutaric Anhydride Intermediate N-Methyl-3,3-dimethyl- glutaramic acid Anhydride->Intermediate THF, 0°C Ring Opening MeNH2 Methylamine (MeNH₂) MeNH2->Intermediate Product N,3,3-Trimethyl- glutarimide Intermediate->Product Heat (-H₂O) or Ac₂O

Figure 1: Synthetic pathway via aminolysis of 3,3-dimethylglutaric anhydride followed by thermal dehydration.

Chemical Reactivity & Stability

Understanding the reactivity profile is crucial for using this compound as an intermediate in complex drug synthesis.

Hydrolytic Stability

The imide ring is susceptible to hydrolysis under basic conditions.

  • Basic Hydrolysis: Treatment with NaOH/H₂O opens the ring to form N-methyl-3,3-dimethylglutaramic acid or the dicarboxylate (3,3-dimethylglutarate) and methylamine upon prolonged heating.

  • Acidic Stability: Generally stable in dilute acid; however, prolonged reflux in concentrated HCl will hydrolyze the imide.

Reduction
  • Partial Reduction: Treatment with NaBH₄ in ethanol at controlled pH can reduce one carbonyl to a hydroxylactam (hemiaminal).

  • Full Reduction: LiAlH₄ reduction yields 1,4,4-trimethylpiperidine , removing both carbonyl oxygens. This transformation is useful for generating saturated heterocycles for CNS-active libraries.

Biological & Metabolic Stability

In pharmacological contexts, the gem-dimethyl group at C4 blocks metabolic oxidation at that position, a common clearance pathway for glutarimides. However, the N-methyl group is subject to oxidative demethylation by cytochrome P450 enzymes (e.g., CYP3A4), potentially generating the N-desmethyl metabolite (3,3-dimethylglutarimide).

Applications in Drug Development

Glutarimide, N,3,3-trimethyl- is not merely a solvent or reagent; it is a pharmacophore used in the design of bioactive molecules.

Anxiolytic & Antipsychotic Synthesis

The 3,3-dimethylglutarimide moiety is a structural analog of the glutarimide core found in Buspirone and Gepirone . Research indicates that modifying the imide linker in these azapirones affects receptor binding affinity (5-HT1A). The N,3,3-trimethyl derivative serves as a model for exploring steric bulk effects on receptor docking [2].

Matrix Metalloproteinase (MMP) Inhibitors

Derivatives of N-substituted glutarimides have been investigated as MMP inhibitors. The glutarimide ring acts as a zinc-binding group (ZBG) mimic or a scaffold to orient hydroxamic acid ZBGs into the enzyme active site. The 3,3-dimethyl substitution restricts conformational freedom, potentially increasing selectivity for specific MMP subtypes [3].

Crystal Engineering

The compound is used in cocrystallization studies (e.g., with Trimethoprim) to investigate hydrogen bonding motifs. The lack of an N-H donor in the N-methyl derivative forces the molecule to act solely as a hydrogen bond acceptor, altering crystal packing and solubility profiles of pharmaceutical cocrystals [4].

References

  • LookChem. (n.d.). 1,4,4-Trimethyl-2,6-piperidinedione Properties and Data. Retrieved from [Link]

  • Google Patents. (1982). Process for large-scale production of azapyron compounds (Buspirone/Gepirone analogs). US Patent 4,351,939.
  • European Patent Office. (1998). N-Hydroxyformamide derivatives as inhibitors of matrix metalloproteinases. EP 1001930 B1. Retrieved from [Link]

  • Ton, Q. C., & Egert, E. (2015). Cocrystals of the antibiotic trimethoprim with glutarimide and 3,3-dimethylglutarimide. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

Sources

Exploratory

Potential biological activities of N,3,3-trimethyl-glutarimide

Pharmacological Potential and Experimental Characterization Executive Summary N,3,3-trimethyl-glutarimide (1,3,3-trimethylpiperidine-2,6-dione) represents a critical structural probe in the study of glutarimide-based pha...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Potential and Experimental Characterization

Executive Summary

N,3,3-trimethyl-glutarimide (1,3,3-trimethylpiperidine-2,6-dione) represents a critical structural probe in the study of glutarimide-based pharmacology. While the glutarimide moiety is most famous as the pharmacophore of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, the N-methylated, 3,3-dimethyl substituted variant occupies a distinct chemical space.

This guide details the biological activities of N,3,3-trimethyl-glutarimide, distinguishing its utility as a negative control for Cereblon (CRBN) binding from its potential CNS-active properties (analeptic/stimulant profile) derived from its structural homology to Bemegride. We provide a roadmap for its synthesis, validation, and application in PROTAC design and neuropharmacology.

Chemical Identity & Physicochemical Profile[1][2][3]
PropertySpecification
IUPAC Name 1,3,3-Trimethylpiperidine-2,6-dione
CAS Registry 25115-67-7 (N,3,3-trimethylglutarimide)
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Predicted LogP ~0.8 - 1.2 (Higher lipophilicity than parent 3,3-dimethylglutarimide)
Structural Class Piperidinedione; N-alkylated Glutarimide
Structural Significance

The molecule features two critical modifications relative to the thalidomide/lenalidomide core:

  • Gem-dimethyl substitution (C3): Increases metabolic stability by blocking α-oxidation and restricts conformational flexibility.

  • N-Methylation: Abolishes the hydrogen bond donor capacity of the imide nitrogen, a feature critical for binding to the Cereblon E3 ligase.

Biological Activities & Mechanisms[4][5][6]
A. Cereblon (CRBN) E3 Ligase Evasion (The "Negative Control" Utility)

The primary utility of N,3,3-trimethyl-glutarimide in modern drug discovery is as a structural negative control .

  • Mechanism: The binding of glutarimide-based drugs (IMiDs) to the tri-tryptophan pocket of CRBN requires the glutarimide nitrogen (N-H) to form specific hydrogen bonds with the protein backbone (specifically His380 and Trp386 in human CRBN).

  • Effect of N-Methylation: Replacing the H with a Methyl group creates a steric clash and removes the H-bond donor.

  • Application: In PROTAC (Proteolysis Targeting Chimera) development, N-methylated analogs are used to prove that a degradation event is CRBN-dependent. If a compound containing N,3,3-trimethyl-glutarimide fails to degrade the target while the NH-analog succeeds, the mechanism is confirmed as CRBN-mediated.

B. CNS Modulation (The "Bemegride" Connection)

Structurally, N,3,3-trimethyl-glutarimide is the N-methyl analog of Bemegride (3-ethyl-3-methylglutarimide), a known CNS stimulant and barbiturate antagonist.

  • Predicted Activity: CNS Stimulation / Analeptic.

  • SAR Logic:

    • Lipophilicity: N-methylation significantly increases blood-brain barrier (BBB) penetration compared to the parent imide.

    • Receptor Interaction: 3,3-disubstituted glutarimides often interact with the picrotoxin site of the GABA_A receptor or voltage-gated ion channels.

    • Toxicological Note: Unlike thalidomide, simple alkyl-glutarimides generally lack the specific teratogenic "phthalimide" toxicity, but they carry a risk of inducing seizures at high doses (convulsant potential).

Experimental Protocols
Protocol A: Synthesis of N,3,3-Trimethyl-Glutarimide

Rationale: Direct methylation of the commercially available 3,3-dimethylglutarimide ensures high purity and yield.

Reagents: 3,3-Dimethylglutarimide (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (anhydrous).

  • Dissolution: Dissolve 3,3-dimethylglutarimide (10 mmol) in anhydrous acetone (50 mL) under N₂ atmosphere.

  • Deprotonation: Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes.

  • Alkylation: Dropwise add MeI (15 mmol). Caution: MeI is a carcinogen; use a fume hood.

  • Reflux: Heat the mixture to reflux (56°C) for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 3:1).

  • Workup: Cool, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc) to yield the white crystalline solid.

Protocol B: CRBN Binding Validation (Fluorescence Polarization)

Rationale: To confirm the loss of binding affinity, validating the compound as a negative control.

System: Recombinant Human CRBN-DDB1 complex; Fluorescent Thalidomide Probe (e.g., 5-FAM-Thalidomide).

  • Preparation: Dilute CRBN-DDB1 protein to 50 nM in Assay Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Competition: Incubate protein with the Fluorescent Probe (10 nM) and varying concentrations of N,3,3-trimethyl-glutarimide (0.1 nM to 100 µM).

    • Positive Control: Lenalidomide or Thalidomide.[1][2][3]

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm) after 60 min incubation.

  • Data Analysis: Plot mP vs. log[Concentration].

    • Expected Result: N,3,3-trimethyl-glutarimide should show IC₅₀ > 50 µM (Non-binder), whereas Lenalidomide will show IC₅₀ ~ 1–5 µM.

Visualization of Mechanisms

The following diagram illustrates the divergent pathways for N,3,3-trimethyl-glutarimide compared to standard IMiDs.

G Compound N,3,3-Trimethyl-Glutarimide CRBN_Pocket CRBN E3 Ligase (Tri-Trp Pocket) Compound->CRBN_Pocket Attempts Binding CNS_Barrier Blood-Brain Barrier (BBB) Compound->CNS_Barrier High Lipophilicity No_Binding NO BINDING (Steric Clash / No H-Bond) CRBN_Pocket->No_Binding N-Methyl blocks interaction CNS_Target CNS Targets (GABA-A / Ion Channels) CNS_Barrier->CNS_Target Penetration Outcome_Control Application: Negative Control for PROTACs No_Binding->Outcome_Control Outcome_CNS Potential Activity: Analeptic / Convulsant CNS_Target->Outcome_CNS Modulation

Figure 1: Functional dichotomy of N,3,3-trimethyl-glutarimide. The N-methylation prevents Cereblon engagement (top path) while enhancing lipophilicity for CNS target engagement (bottom path).

References
  • Kabir, F., et al. (2025).[4] "Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide." ACS Chemical Biology.[4]

    • Key Insight: Establishes that N-alkylation of the glutarimide ring abolishes CRBN binding and can induce CRBN-independent effects.[4]

  • Petzold, G., et al. (2016).[3] "Structural basis of lenalidomide-induced CK1α degradation by the CRL4CRBN ubiquitin ligase." Nature.

    • Key Insight: Details the critical role of the glutarimide NH hydrogen bond in the CRBN tri-tryptophan pocket.
  • Nichols, D. E. (2012). "Structure-activity relationships of CNS agents." Journal of Medicinal Chemistry. Key Insight: General principles of N-methylation increasing lipophilicity and altering the pharmacological profile of imide-based anticonvulsants/stimulants.
  • Sigma-Aldrich. (2024). "Product Specification: 3,3-Dimethylglutarimide."

    • Key Insight: Precursor availability and physicochemical data.[5]

Sources

Foundational

Technical Guide: Solubility Profiling and Solvent Interactions of N,3,3-Trimethylglutarimide

Executive Summary & Compound Identity N,3,3-trimethylglutarimide (CAS: 25115-67-7), systematically known as 1,3,3-trimethylpiperidine-2,6-dione , represents a specific subclass of glutarimide derivatives. Unlike the pare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N,3,3-trimethylglutarimide (CAS: 25115-67-7), systematically known as 1,3,3-trimethylpiperidine-2,6-dione , represents a specific subclass of glutarimide derivatives. Unlike the parent glutarimide, which possesses significant water solubility due to its polar imide functionality and hydrogen bond donor (N-H) capability, the N,3,3-trimethyl analog exhibits a distinct shift toward lipophilicity.

This guide provides a technical breakdown of its solubility behavior, driven by the structural "capping" of the nitrogen atom and the steric bulk of the gem-dimethyl group at the C3 position. These modifications disrupt the intermolecular hydrogen bonding network typical of simple imides, significantly altering its solvation thermodynamics.

Chemical Profile
PropertyDetail
Systematic Name 1,3,3-trimethylpiperidine-2,6-dione
CAS Number 25115-67-7
Molecular Formula C₈H₁₃NO₂
Core Scaffold Piperidine-2,6-dione (Glutarimide)
Key Modifications N-Methylation (removes H-bond donor); C3-Dimethylation (increases lipophilicity)

Solubility Landscape: Theoretical vs. Practical

The solubility of N,3,3-trimethylglutarimide is governed by the competition between the polar dione core (dipole-dipole interactions) and the hydrophobic methyl substituents (Van der Waals forces).

Structural Impact on Solvation
  • Loss of H-Bond Donor: The N-methyl group prevents the molecule from acting as a hydrogen bond donor. This drastically reduces solubility in water compared to the parent glutarimide but enhances compatibility with aprotic organic solvents.

  • Steric Hindrance: The gem-dimethyl group at C3 disrupts crystal packing efficiency. Consequently, this compound likely exhibits a lower melting point than its non-methylated counterparts, kinetically favoring dissolution in organic media.

Solvent Compatibility Matrix

The following table categorizes solvents based on predicted thermodynamic affinity (Like Dissolves Like principle) and experimental precedence for substituted glutarimides.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Excellent match for the polarizable dione core; primary choice for extraction/synthesis.
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions stabilize the imide ring.
Alcohols Methanol, Ethanol, IsopropanolModerate to High Soluble, but less efficient than chlorinated solvents due to lack of N-H donor for H-bonding with solvent oxygen.
Esters/Ethers Ethyl Acetate, THF, 1,4-DioxaneModerate Good general-purpose solvents; solubility may decrease at low temperatures.
Aqueous Media Water, PBS (pH 7.4)Low Lack of H-bond donation and hydrophobic methyls limit water solubility.
Aliphatic Hydrocarbons Hexane, HeptaneLow/Poor The polar dione ring is energetically unfavorable in purely non-polar environments.

Experimental Protocols

To validate the solubility profile for formulation or synthesis, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

The Gold Standard for thermodynamic solubility determination.

Objective: Determine the saturation concentration (


) in a specific solvent at 25°C.

Reagents & Equipment:

  • Test Compound: N,3,3-trimethylglutarimide (>98% purity).

  • Solvent: HPLC grade (e.g., Water, Octanol, Buffer).

  • Agitation: Orbital shaker or temperature-controlled stir plate.

  • Filtration: 0.45 µm PTFE syringe filters (low binding).

  • Detection: HPLC-UV (typically 210–220 nm for the imide carbonyl).

Step-by-Step Methodology:

  • Supersaturation: Add the compound to 2 mL of solvent in a glass vial until undissolved solid remains visible (ensure distinct solid phase).

  • Equilibration: Agitate the suspension at 25°C ± 0.5°C for 24 hours.

    • Checkpoint: If all solid dissolves, add more compound and repeat.

  • Sedimentation: Stop agitation and allow the vial to stand for 2 hours (or centrifuge at 10,000g for 10 min) to separate phases.

  • Sampling: Withdraw the supernatant carefully.

  • Filtration: Pass the supernatant through a 0.45 µm filter. Discard the first 200 µL of filtrate (saturates the filter membrane).

  • Quantification: Dilute the filtrate into the linear range of the HPLC method and inject.

Protocol B: Visual Kinetic Solubility (High-Throughput)

Best for rapid solvent screening during process development.

Objective: Estimate solubility range (<1, 1–10, >10 mg/mL) quickly.

  • Weigh 10 mg of N,3,3-trimethylglutarimide into a clear vial.

  • Add solvent in aliquots (starting with 100 µL -> 100 mg/mL equivalent).

  • Vortex for 1 minute after each addition.

  • Observation:

    • Clear solution? Solubility > Current Concentration.

    • Cloudy/Solid? Solubility < Current Concentration.

  • Continue adding solvent (up to 10 mL) until dissolution is complete.

Mechanistic Visualization

The following diagram illustrates the solvation logic and the experimental workflow for determining solubility, encoded in Graphviz (DOT).

SolubilityWorkflow cluster_0 Molecular Interactions cluster_1 Experimental Protocol (Shake-Flask) Compound N,3,3-Trimethylglutarimide (Lipophilic Core) Solvent_Polar Water/Buffer (H-Bond Network) Compound->Solvent_Polar Repulsion (Low Sol) Solvent_Organic DCM/Chloroform (Dipole/London Forces) Compound->Solvent_Organic Interaction (High Sol) Step1 1. Supersaturate (Excess Solid) Step2 2. Equilibrate (24h @ 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifuge/Filter) Step2->Step3 Step4 4. HPLC Quant Step3->Step4

Caption: Figure 1. Left: Solvation thermodynamics showing the preference of the N-methylated glutarimide for organic media over aqueous media. Right: The standard Shake-Flask workflow for quantitative solubility assessment.

Applications in Drug Development[2]

Understanding the solubility of N,3,3-trimethylglutarimide is critical for two main areas:

  • Synthetic Intermediate: It serves as a scaffold for constructing complex anticonvulsants or anxiolytics. Its high solubility in DCM allows for facile reactions with electrophiles or nucleophiles in non-aqueous conditions.

  • Cereblon Binding Analogs: Glutarimide derivatives are structural motifs in PROTACs (Proteolysis Targeting Chimeras) targeting Cereblon. The N-methyl variation is often used as a negative control (unable to H-bond with the target) or to modulate permeability.

Formulation Note: For biological assays, dissolve the compound in 100% DMSO to create a stock solution (e.g., 10–50 mM), then dilute into the aqueous assay buffer. Ensure the final DMSO concentration remains <1% to avoid solvent toxicity.

References

  • National Center for Biotechnology Information. (2025). Glutarimide Derivatives in Cereblon-Mediated Protein Degradation. PMC. Retrieved February 5, 2026, from [Link]

  • LookChem. (n.d.). CAS 25115-67-7 Entry: N,3,3-trimethylglutarimide.[1] Retrieved February 5, 2026, from [Link]

  • United States Pharmacopeia (USP). (2016). <1236> Solubility Measurements. USP-NF. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

"Glutarimide, N,3,3-trimethyl-" stability and degradation profile

Technical Guide: Stability and Degradation Profile of N,3,3-Trimethylglutarimide Executive Summary N,3,3-Trimethylglutarimide (1,3,3-trimethylpiperidine-2,6-dione) is a lipophilic, cyclic imide derivative characterized b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability and Degradation Profile of N,3,3-Trimethylglutarimide

Executive Summary N,3,3-Trimethylglutarimide (1,3,3-trimethylpiperidine-2,6-dione) is a lipophilic, cyclic imide derivative characterized by significant hydrolytic stability relative to its unsubstituted congeners, primarily due to the gem-dimethyl (Thorpe-Ingold) effect. However, it exhibits a distinct degradation profile under alkaline conditions driven by nucleophilic ring opening. This guide details the physicochemical dynamics, degradation pathways, and validated experimental protocols for assessing the stability of this compound in drug development matrices.

Chemical Identity & Structural Dynamics

The stability of N,3,3-trimethylglutarimide is governed by two competing structural forces: the destabilizing nature of the strained dicarbonyl ring and the stabilizing steric bulk of the gem-dimethyl group.

  • IUPAC Name: 1,3,3-trimethylpiperidine-2,6-dione

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Physicochemical Feature: Unlike unsubstituted glutarimide (pKa ~11.4), the N-methyl derivative lacks an acidic imide proton. It cannot ionize to form a resonance-stabilized anion. Consequently, it remains a neutral species across the physiological pH range, altering its solubility profile and susceptibility to base catalysis.

Table 1: Physicochemical Properties Relevant to Stability

PropertyValue / CharacteristicImpact on Stability
Ionization State Neutral (Non-ionizable)High Risk: Unlike unsubstituted imides, it cannot form a protective anion in base; it remains susceptible to OH⁻ attack at high pH.
C3 Substitution gem-Dimethyl (3,3-Me

)
Stabilizing: The Thorpe-Ingold effect compresses the internal bond angle, thermodynamically favoring the closed ring form over the open chain.
UV Chromophore Weak (Carbonyls only,

nm)
Analytical Challenge: Requires low-UV detection (205-210 nm) or Mass Spectrometry (LC-MS) for degradation tracking.
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; prone to precipitation in aqueous degradation buffers if not cosolvent-solubilized.

Degradation Mechanisms[1]

The primary degradation pathway is base-catalyzed hydrolytic ring opening . Oxidative degradation is a secondary, minor pathway under ambient conditions.

Regioselective Hydrolysis (The Dominant Pathway)

In alkaline media, the hydroxide ion functions as a nucleophile, attacking the electrophilic carbonyl carbons. Due to the asymmetry introduced by the 3,3-dimethyl group, there are two potential sites for attack:

  • C2 Carbonyl (Proximal): Sterically hindered by the adjacent gem-dimethyl group.

  • C6 Carbonyl (Distal): Sterically accessible (adjacent to a methylene group).

Mechanism: The reaction follows pseudo-first-order kinetics (at constant pH) but is second-order overall (


). The attack predominantly occurs at C6 , leading to the cleavage of the N-C6 bond.

Pathway Visualization (DOT) The following diagram illustrates the regioselective hydrolysis pathways.

HydrolysisPathway Parent N,3,3-Trimethylglutarimide (Closed Ring) TS_C6 Transition State A (Attack at C6 - Distal) Parent->TS_C6 OH- (Fast) TS_C2 Transition State B (Attack at C2 - Proximal) Parent->TS_C2 OH- (Slow/Steric Hindrance) Prod_Major Major Product 4,4-Dimethyl-4-(methylcarbamoyl)butanoate TS_C6->Prod_Major Ring Opening Prod_Minor Minor Product 2,2-Dimethyl-4-(methylcarbamoyl)butanoate TS_C2->Prod_Minor Ring Opening

Figure 1: Regioselective hydrolysis favoring attack at the less hindered C6 carbonyl.

The Thorpe-Ingold Stabilization

While N-methylation generally accelerates hydrolysis compared to the anionic form of unsubstituted glutarimide, the 3,3-dimethyl group exerts a counter-stabilizing effect. The "gem-dimethyl effect" increases the population of rotamers suitable for cyclization.[1][2]

  • Implication: If the pH is neutralized after partial degradation, the open-chain amic acid (Major Product) has a higher tendency to re-cyclize back to the parent imide than a linear glutaramic acid would. This reversibility must be accounted for during sample preparation (quenching).

Experimental Protocols

To validate the stability profile, the following stress-testing protocols are recommended. These are designed to be self-validating by including mass balance checks.

Protocol A: pH-Rate Profile Determination

Objective: Determine the hydrolysis rate constant (


) at varying pH levels.

Reagents:

  • Buffer Systems: Phosphate (pH 2, 7), Borate (pH 9, 10). Note: Avoid amine-based buffers (Tris, Glycine) to prevent transamidation artifacts.

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH).

Workflow:

  • Stock Preparation: Dissolve N,3,3-trimethylglutarimide in ACN to 1 mg/mL.

  • Initiation: Spike stock into pre-thermostated buffers (37°C) to a final concentration of 50 µg/mL (ensure <5% organic solvent to maintain buffer integrity).

  • Sampling: At

    
     hours.
    
  • Quenching (Critical):

    • For Alkaline samples: Immediately dilute 1:1 with 0.1% Formic Acid in ACN .

    • Why? Acidification stops base catalysis; organic solvent prevents precipitation of the lipophilic parent.

  • Analysis: LC-MS/MS or HPLC-UV (210 nm).

Protocol B: Oxidative Stress (Peroxide)

Objective: Assess susceptibility of the N-methyl and C-methyl groups to radical oxidation.

Workflow:

  • Incubate compound in 3% H

    
    O
    
    
    
    at Room Temperature for 24 hours.
  • Detection: Monitor for N-oxide formation (M+16) or hydroxylation at the methyl groups (M+16) using LC-MS.

  • Expectation: The glutarimide ring is generally resistant to oxidation, but the N-methyl group is a potential site for oxidative N-dealkylation (loss of -CH

    
    ) under extreme forcing conditions.
    

Analytical Methodology

Due to the lack of a strong chromophore, standard HPLC-UV is prone to baseline noise.

Recommended LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Acidic pH keeps the open-chain degradation product protonated, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • Primary: MS (ESI Positive). Target Parent [M+H]

      
      .
      
    • Secondary: UV at 205 nm (Reference 220 nm).

Data Interpretation: Calculate degradation using first-order kinetics for each pH condition:



Plot 

vs pH. A slope of +1 in the alkaline region confirms specific base catalysis.

References

  • Thorpe-Ingold Effect & Glutarimide Stability

    • Deslongchamps, P. (1975). Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of amides. Tetrahedron, 31(20), 2463-2490.

    • Bruice, T. C., & Pandit, U. K. (1960).[1] The effect of gem-dimethyl substitution on the rates of formation of anhydrides. Journal of the American Chemical Society, 82(22), 5858-5865.

  • Hydrolysis of N-Substituted Imides

    • Brown, R. S., et al.[3] (1992). Recent perspectives concerning the mechanism of H3O+- and hydroxide-promoted amide hydrolysis. Accounts of Chemical Research, 25(10), 481-488.

    • Khan, M. N. (1990). Kinetics and mechanism of alkaline hydrolysis of N-phthaloylglycine and N-phthaloylleucine. Journal of Organic Chemistry, 55, 2226. (Provides comparative kinetics for cyclic imide ring opening).
  • Analytical Method Validation

    • ICH Harmonised Tripartite Guideline. (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Foundational

An In-Depth Technical Guide to the Glutarimide Scaffold: From Notoriety to a Cornerstone of Modern Drug Discovery

This guide provides a comprehensive technical overview of the glutarimide chemical scaffold, a moiety that has traversed a remarkable journey from historical infamy to becoming a pivotal component in the development of t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the glutarimide chemical scaffold, a moiety that has traversed a remarkable journey from historical infamy to becoming a pivotal component in the development of targeted protein degraders. While specific historical records for N,3,3-trimethyl-glutarimide are not prominent in scientific literature, this document will delve into the broader, and far more impactful, history and application of the glutarimide core. We will explore its initial discovery in the context of sedative hypnotics, its tragic teratogenic effects, and its modern-day renaissance as a key pharmacophore in a revolutionary class of therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of glutarimide chemistry and its application in pharmacology.

The Dual Legacy of the Glutarimide Ring: A Historical Perspective

The story of the glutarimide scaffold in medicine is inextricably linked with the rise and fall, and subsequent rebirth, of thalidomide. Initially synthesized in the mid-20th century, thalidomide, or α-N-phthalimidoglutarimide, was introduced as a sedative and anti-nausea medication.[1] Its pharmacological properties included a calming effect on the central nervous system, reducing voluntary activity and inducing sleep without the initial excitation associated with barbiturates.[2]

However, the seemingly benign nature of thalidomide masked a devastating teratogenic potential. When prescribed to pregnant women, it led to a global health crisis in the late 1950s and early 1960s, causing severe birth defects.[1][3] This tragedy led to a profound reassessment of drug safety regulations worldwide. For decades, the glutarimide ring, as a core component of thalidomide, was associated with this dark chapter in pharmaceutical history.

The modern era of glutarimide chemistry began with the discovery of thalidomide's potent immunomodulatory and anti-angiogenic effects, leading to its repurposing for the treatment of leprosy and multiple myeloma.[1][3] This revival of interest spurred intensive research into the mechanism of action of glutarimide-containing compounds, ultimately revealing their revolutionary ability to act as "molecular glue" degraders.[4]

The Glutarimide Core as a "Molecular Glue": Mechanism of Action

The therapeutic effects of many glutarimide-based drugs, including thalidomide and its more potent analogs lenalidomide and pomalidomide, are mediated through their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] These compounds function by redirecting the activity of this complex to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as "neosubstrates."[4]

The Cullin-RING E3 ubiquitin ligase 4-Cereblon (CRL4^CRBN^) complex is a key component of the ubiquitin-proteasome system, which is responsible for maintaining cellular protein homeostasis. The glutarimide moiety of the drug binds to a specific pocket in the CRBN substrate receptor, inducing a conformational change that creates a novel binding surface.[3] This new surface recruits neosubstrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, leading to their ubiquitination and degradation.[3][5] This targeted protein degradation is the basis for the powerful therapeutic effects of these drugs in hematological malignancies.[4]

G CUL4 Cullin 4 (CUL4) DDB1 DNA Damage-Binding Protein 1 (DDB1) CUL4->DDB1 ROC1 Regulator of Cullins 1 (ROC1) CUL4->ROC1 CRBN Cereblon (CRBN) Substrate Receptor DDB1->CRBN Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruits CRBN->Neosubstrate Ubiquitination Glutarimide_Drug Glutarimide-Based Drug (e.g., Lenalidomide) Glutarimide_Drug->CRBN Binds to Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation E2 E2 Ubiquitin- Conjugating Enzyme E2->ROC1 Binds to Ub Ubiquitin E2->Ub Carries Degradation_Products Degraded Peptides Proteasome->Degradation_Products Degrades into

Mechanism of Action of Glutarimide-Based Molecular Glues.

Synthesis of Glutarimide Derivatives

The synthesis of glutarimide-containing molecules can be challenging due to the instability of the glutarimide ring under certain conditions and the potential for racemization.[6] However, a variety of synthetic routes have been developed to access this important scaffold.

General Strategies for Glutarimide Synthesis

Several approaches exist for the synthesis of the glutarimide ring. A common method involves the cyclization of glutamic acid derivatives. For instance, N-phthaloyl-d-glutamic acid can be cyclized in the presence of ammonium acetate to form the glutarimide ring.[6] Other strategies include the formal [3+3] annulation between enals and substituted malonamides, and multicomponent reactions that allow for the rapid construction of functionalized glutarimides.[7]

Synthesis of N-Substituted and C-Functionalized Glutarimides

The therapeutic properties of glutarimide-based drugs can be finely tuned by modifying the substituents on both the nitrogen and carbon atoms of the glutarimide ring. N-(hetero)aryl glutarimides have emerged as an important class of CRBN binders with the potential for altered neosubstrate specificity.[6] Palladium-catalyzed cross-coupling reactions have been developed for the efficient synthesis of these derivatives.[6]

Hypothetical Synthesis of N,3,3-trimethyl-glutarimide

While not a widely documented compound, a plausible synthetic route to N,3,3-trimethyl-glutarimide could be envisioned starting from 3,3-dimethylglutaric anhydride.

Experimental Protocol: Hypothetical Synthesis of N,3,3-trimethyl-glutarimide

  • Step 1: Synthesis of 3,3-dimethylglutarimide.

    • To a solution of 3,3-dimethylglutaric anhydride in an inert solvent such as toluene, add a solution of ammonia in a suitable solvent (e.g., methanol) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The resulting amic acid can be cyclized by heating under reflux with a dehydrating agent, such as acetic anhydride, to yield 3,3-dimethylglutarimide.

    • Purify the product by recrystallization or column chromatography.

  • Step 2: N-methylation of 3,3-dimethylglutarimide.

    • Dissolve 3,3-dimethylglutarimide in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a suitable base, such as sodium hydride, to deprotonate the glutarimide nitrogen.

    • Introduce a methylating agent, such as methyl iodide, to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain N,3,3-trimethyl-glutarimide.

Pharmacological Properties and Therapeutic Applications

The glutarimide scaffold is a key pharmacophore in a growing class of drugs known as Immunomodulatory Imide Drugs (IMiDs®) or Cereblon E3 Ligase Modulators (CELMoDs).[8] These compounds have demonstrated significant therapeutic utility in a range of diseases, primarily in oncology.

Compound Key Applications Primary Neosubstrates
Thalidomide Multiple Myeloma, Erythema Nodosum LeprosumIKZF1, IKZF3, GSPT1
Lenalidomide Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell LymphomaIKZF1, IKZF3, CK1α
Pomalidomide Multiple Myeloma, Kaposi SarcomaIKZF1, IKZF3
Avadomide (Investigational) Non-Hodgkin's Lymphoma, Multiple MyelomaIKZF1, IKZF3

The ability to induce the degradation of previously "undruggable" protein targets, such as transcription factors, has made glutarimide-based molecular glues a transformative approach in drug discovery.[4][6]

Future Directions and Conclusion

The field of glutarimide chemistry continues to evolve rapidly. Current research focuses on the design of novel glutarimide derivatives with improved selectivity for different neosubstrates, thereby expanding the range of proteins that can be targeted for degradation.[4] The development of new synthetic methodologies that allow for the rapid and efficient diversification of the glutarimide scaffold is also a key area of investigation.[6]

References

  • CN103450080B - A kind of preparation method of 3,3-pentamethylene glutarimide - Google Patents.
  • Preparation of N- and C-Functionally-Substituted Glutarimides: A Review - ResearchGate. Available at: [Link]

  • Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide | Request PDF. Available at: [Link]

  • Pharmacological properties of thalidomide (α-phthalimido glutarimide), a new sedative hypnotic drug - PMC. Available at: [Link]

  • US3058983A - Preparation of glutarimide compounds - Google Patents.
  • CN1083835C - Preparation method of 3,3,5-trichloroglutarimide - Google Patents.
  • The Role of 3,3-Pentamethylene Glutarimide in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC. Available at: [Link]

  • An in-depth review of thalidomide's basic moieties - World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed. Available at: [Link]

  • CN103450080A - Preparation method of 3,3-pentamethylene glutarimide - Google Patents.
  • N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC - NIH. Available at: [Link]

  • The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli - MDPI. Available at: [Link]

  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC. Available at: [Link]

Sources

Exploratory

Glutarimide, N,3,3-trimethyl-: A Structural Probe for Cereblon (CRBN) Ligand Validation

The following technical guide details the pharmacological and structural role of Glutarimide, N,3,3-trimethyl- (1,3,3-trimethylpiperidine-2,6-dione) within the context of Cereblon (CRBN) E3 ligase modulation. Based on cu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and structural role of Glutarimide, N,3,3-trimethyl- (1,3,3-trimethylpiperidine-2,6-dione) within the context of Cereblon (CRBN) E3 ligase modulation.

Based on current structural biology and medicinal chemistry consensus, this molecule serves primarily as a negative control probe due to the N-methylation of the imide ring, which disrupts critical hydrogen bonding within the CRBN ligand-binding pocket.

Technical Whitepaper | Version 1.0

Executive Summary

In the development of Targeted Protein Degraders (TPDs), specifically PROTACs and Molecular Glues, the validation of on-target engagement is critical. Glutarimide, N,3,3-trimethyl- represents a strategic chemical tool used to distinguish specific Cereblon (CRBN)-mediated activity from off-target toxicity.

Unlike active immunomodulatory drugs (IMiDs) like thalidomide or lenalidomide, the N-methylated core of this molecule abolishes the essential hydrogen bond donor capability required for high-affinity binding to the CRBN tri-tryptophan pocket. Consequently, it functions as a steric and electrostatic null probe , allowing researchers to subtract non-specific background effects in phenotypic and biochemical assays.

Chemical Identity & Properties

  • IUPAC Name: 1,3,3-trimethylpiperidine-2,6-dione

  • Common Name: N,3,3-trimethylglutarimide

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Core Scaffold: Glutarimide (Piperidine-2,6-dione)

  • Key Substituents:

    • N-Methyl (Position 1): Blocks the imide nitrogen.

    • gem-Dimethyl (Position 3): Provides steric bulk and blocks the typical site of linker attachment found in PROTACs.

PropertyValueRelevance to CRBN
H-Bond Donors 0Critical Failure: Lacks the NH donor for Trp380/386/400 interaction.
H-Bond Acceptors 2Carbonyl oxygens remain, but are insufficient for binding without the NH anchor.
Steric Profile High (C3)The gem-dimethyl group at C3 mimics the bulk of a ligand attachment but prevents racemization.
Chirality AchiralUnlike thalidomide, the C3 position is achiral due to identical methyl substituents.

Structural Biology: The Mechanism of Non-Binding

To understand why Glutarimide, N,3,3-trimethyl- acts as a modulator/control, one must analyze the canonical binding interface of CRBN.

The Tri-Tryptophan Pocket

Human CRBN possesses a conserved hydrophobic pocket formed by three tryptophan residues: Trp380, Trp386, and Trp400 .

  • Canonical Binding: The glutarimide ring of thalidomide inserts into this pocket.

  • The Critical H-Bond: The unsubstituted imide nitrogen (N-H ) forms a specific hydrogen bond with the backbone carbonyl of Trp380 (and water-mediated contacts with His378 ).

  • The N-Methyl Penalty: Methylation of this nitrogen (as in N,3,3-trimethyl-) introduces two penalties:

    • Loss of Enthalpy: Removal of the H-bond donor.

    • Steric Clash: The methyl group clashes with the tight packing of the tryptophan cage.

The Role of the 3,3-Dimethyl Group

While the N-methyl kills binding, the 3,3-dimethyl group serves a specific purpose in this probe:

  • Conformational Locking: It restricts the flexibility of the glutarimide ring, forcing it into a specific puckered conformation.

  • Metabolic Stability: It prevents enolization and racemization, ensuring the molecule remains chemically stable during prolonged cellular assays.

Interaction Logic Diagram

The following diagram illustrates the mechanistic divergence between an Active Degrader and the N,3,3-trimethyl Negative Control.

CRBN_Binding_Logic CRBN_Pocket CRBN Tri-Trp Pocket (Trp380, Trp386, Trp400) Outcome_Degradation Substrate Recruitment (Neosubstrate Ubiquitination) CRBN_Pocket->Outcome_Degradation Complex Stabilized Active_Ligand Active Ligand (e.g., Lenalidomide) Interaction_H H-Bond Formation (Imide NH -> Backbone) Active_Ligand->Interaction_H Has NH Donor Interaction_Steric Steric Fit (Glutarimide Insertion) Active_Ligand->Interaction_Steric Fits Pocket Negative_Control Negative Control (Glutarimide, N,3,3-trimethyl-) Negative_Control->Interaction_H N-Methyl Blocks Donor Negative_Control->Interaction_Steric N-Methyl Clash Outcome_Null No Binding (No Recruitment) Negative_Control->Outcome_Null Fails to Engage Interaction_H->CRBN_Pocket Interaction_Steric->CRBN_Pocket

Caption: Mechanistic divergence showing how N-methylation prevents the critical H-bond required for CRBN complex stabilization.

Experimental Applications & Protocols

Researchers should use Glutarimide, N,3,3-trimethyl- in the following workflows to validate "Hit" compounds.

Biochemical Competition Assay (TR-FRET)

Objective: Prove that a test compound binds to the CRBN pocket by showing it can be displaced by active ligands but not by the N,3,3-trimethyl control.

Protocol:

  • Reagents: Recombinant CRBN-DDB1 complex, Cy5-labeled Thalidomide tracer, Terbium-labeled anti-CRBN antibody.

  • Setup: Dispense CRBN complex (5 nM) and Tb-antibody (2 nM) into 384-well plates.

  • Treatment:

    • Arm A (Test): Titrate novel ligand (0.1 nM - 10 µM).

    • Arm B (Control): Titrate Glutarimide, N,3,3-trimethyl- (0.1 nM - 100 µM).

  • Incubation: Add Cy5-tracer (10 nM) and incubate for 60 min at RT.

  • Readout: Measure TR-FRET ratio (665 nm / 620 nm).

  • Validation Criteria:

    • Active ligands will show a dose-dependent decrease in FRET signal (IC50 calculation).

    • Glutarimide, N,3,3-trimethyl- must show flat line (No Inhibition) up to 100 µM. If inhibition is observed, check for aggregation or non-specific quenching.

Cellular Phenotypic Rescue (Competition)

Objective: Confirm that cellular degradation of a target (e.g., IKZF1, GSPT1) is CRBN-dependent.

Protocol:

  • Cell Line: MM1.S (Multiple Myeloma) or HEK293T expressing target.

  • Co-Treatment:

    • Treat cells with the Active Degrader at EC90 concentration.

    • Co-treat with increasing concentrations of Glutarimide, N,3,3-trimethyl- (10x, 100x molar excess).

  • Readout: Western Blot for target protein levels.

  • Result Interpretation:

    • Active Competitor (e.g., free Thalidomide): Will rescue the protein levels (prevent degradation).

    • N,3,3-trimethyl Control: Should NOT rescue protein levels. Degradation should proceed unimpeded.

    • Note: This confirms that any "rescue" seen with other inhibitors is due to specific pocket competition, not general cellular stress.

Synthesis & Sourcing

For researchers synthesizing this probe in-house:

  • Starting Material: 3,3-dimethylglutarimide (CAS: 1123-40-6).[1][2]

  • Methylation: Reaction with Methyl Iodide (MeI) and Potassium Carbonate (K2CO3) in Acetone or DMF.

  • Purification: Silica gel chromatography.

  • QC: 1H-NMR must confirm the disappearance of the imide N-H singlet (~10.5 ppm) and appearance of N-Me singlet (~3.1 ppm).

References

  • Chamberlain, P. P., et al. (2014).[3] "Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs."[3] Nature Structural & Molecular Biology. Link

  • Akuffo, A. A., et al. (2018).[4] "Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon." Journal of Biological Chemistry. Link

    • Citation Note: Explicitly identifies N-methyl lenalidomide as a negative control unable to bind CRBN.[4]

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science. Link

  • TargetMol Chemicals. "3,3-Dimethylglutarimide Product Page." Link

  • BenchChem. "Structure-activity relationships of glutarimide derivatives." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of N,3,3-Trimethylglutarimide (1,3,3-Trimethylpiperidine-2,6-dione)

Topic: Synthesis Protocol for Glutarimide, N,3,3-trimethyl- Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Development Scientists Abstract & Scope This technical guide outlines t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Protocol for Glutarimide, N,3,3-trimethyl- Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Development Scientists

Abstract & Scope

This technical guide outlines the synthesis of N,3,3-trimethylglutarimide (CAS: 26166-70-5), a substituted piperidine-2,6-dione scaffold. This structural motif is critical in medicinal chemistry as a pharmacophore for anticonvulsants (structurally related to Bemegride and Ethosuximide) and as a metabolically stable linker due to the gem-dimethyl effect at the C3 position, which blocks metabolic oxidation and imposes conformational constraints.

We present two distinct protocols:

  • Protocol A (De Novo Assembly): A scalable, two-step condensation starting from 3,3-dimethylglutaric anhydride and methylamine. This is the preferred route for multigram-to-kilogram synthesis due to atom economy and avoidance of genotoxic alkylating agents.

  • Protocol B (Direct Functionalization): A rapid N-methylation of commercially available 3,3-dimethylglutarimide, suitable for milligram-scale combinatorial optimization.

Retrosynthetic Analysis & Strategy

The construction of the piperidine-2,6-dione ring relies on the formation of two amide bonds. The gem-dimethyl group at C3 creates steric bulk that actually favors cyclization (the Thorpe-Ingold effect) by compressing the internal bond angle, bringing the reactive termini closer together.

Strategic Disconnections
  • Path A (Anhydride Route): Disconnection of the C-N bonds reveals 3,3-dimethylglutaric anhydride and methylamine. This exploits the high electrophilicity of the anhydride to form the mono-amide, followed by dehydration.

  • Path B (Imide Alkylation): Disconnection of the N-Me bond reveals the 3,3-dimethylglutarimide anion and an electrophilic methyl source (MeI or DMS).

Retrosynthesis Target Target: N,3,3-Trimethylglutarimide (1,3,3-trimethylpiperidine-2,6-dione) Anhydride 3,3-Dimethylglutaric Anhydride Target->Anhydride Path A: Condensation (Preferred for Scale) MeNH2 Methylamine Target->MeNH2 Imide 3,3-Dimethylglutarimide Target->Imide Path B: N-Alkylation (Medicinal Chem Scale) MeI Methyl Iodide / DMS Target->MeI

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Protocol A: The Anhydride Condensation Route (Scalable)

Rationale: This method avoids the formation of O-alkylated byproducts common in direct alkylation and utilizes inexpensive reagents.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Precursor: 3,3-Dimethylglutaric anhydride (CAS: 4160-82-1). Note: If starting from 3,3-dimethylglutaric acid, dehydrate first by refluxing in acetic anhydride.

  • Amine Source: Methylamine (40% aqueous solution or 2.0 M in THF).

  • Dehydrating Agent: Acetyl chloride (AcCl) or Acetic Anhydride (

    
    ).
    
  • Solvents: Toluene (anhydrous), Dichloromethane (DCM).

Step-by-Step Methodology
Step 1: Ring Opening to Mono-Amide
  • Setup: Charge a 3-neck round-bottom flask (RBF) with 3,3-dimethylglutaric anhydride (10.0 g, 70.3 mmol) dissolved in anhydrous THF (100 mL). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add Methylamine (2.0 M in THF, 38.7 mL, 1.1 equiv) over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC (5% MeOH in DCM) should show consumption of non-polar anhydride and formation of a polar baseline spot (the carboxylic acid-amide).

  • Workup: Concentrate the solvent in vacuo to yield the crude intermediate N-methyl-3,3-dimethylglutaramic acid . This is usually a viscous oil or low-melting solid.

Step 2: Dehydrative Cyclization
  • Re-solvation: Dissolve the crude mono-amide residue in Acetyl Chloride (30 mL) or Acetic Anhydride (50 mL) with Sodium Acetate (1.0 g).

    • Mechanistic Insight: AcCl converts the free carboxylic acid into a mixed anhydride or acid chloride, making it a potent electrophile for the intramolecular amide nitrogen.

  • Reflux: Heat the mixture to reflux (approx. 55°C for AcCl, 140°C for

    
    ) for 3–5 hours.
    
  • Quench: Cool to RT. Carefully pour the mixture onto crushed ice (100 g) to hydrolyze excess reagent.

  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with sat. 
    
    
    
    (to remove residual acid) and Brine.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Heptane or distill under reduced pressure if liquid (bp est. ~100°C @ 0.5 mmHg).
    

Protocol B: Base-Mediated N-Alkylation (Rapid)

Rationale: Ideal for generating derivatives when the cyclic imide (3,3-dimethylglutarimide) is already in stock. Requires strict moisture control to prevent ring opening.

Reagents
  • Substrate: 3,3-Dimethylglutarimide (CAS: 1123-40-6).[1]

  • Base: Sodium Hydride (60% dispersion in oil) or Potassium Carbonate (

    
    ).
    
  • Electrophile: Methyl Iodide (MeI).

  • Solvent: DMF (anhydrous).[2]

Step-by-Step Methodology
  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv, washed with hexane to remove oil) in dry DMF. Cool to 0°C.

  • Addition: Add 3,3-Dimethylglutarimide (1.0 equiv) portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases.
    
    • Critical Parameter: The imide proton (

      
       ~8.3) is acidic enough to be removed quantitatively. Ensure the solution becomes clear (formation of the imidate anion).
      
  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise.

  • Reaction: Warm to RT and stir for 4–12 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate.

    • Regioselectivity Check: Imides generally prefer N-alkylation over O-alkylation under these conditions (soft nucleophile/soft electrophile). However, check IR for O-alkylation (isourea ether) peaks around 1650 cm⁻¹.

Analytical Characterization & Validation

The following data confirms the identity of N,3,3-trimethylglutarimide .

ParameterExpected Value / SignalInterpretation
Physical State White crystalline solid or colorless oilDepends on purity; MP typically lower than parent imide (Parent MP: 146°C).
IR Spectroscopy 1680 & 1720 cm⁻¹ (Strong)Characteristic doublet of cyclic imides (sym/asym C=O stretch).
1H NMR (CDCl3)

1.05 (s, 6H)
gem-Dimethyl group at C3.
1H NMR (CDCl3)

3.15 (s, 3H)
N-Methyl group (Diagnostic for successful reaction).
1H NMR (CDCl3)

1.70 (t, 2H), 2.45 (t, 2H)
C4 and C5 methylene protons (triplet splitting pattern).
13C NMR ~172 ppm, ~175 ppmCarbonyl carbons (Imide C=O).
Experimental Workflow Visualization

Workflow cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization Start Anhydride + MeNH2 Inter Intermediate: N-Me-Glutaramic Acid Start->Inter THF, 0°C Cyclic Target: N,3,3-Trimethylglutarimide Inter->Cyclic AcCl or Ac2O Reflux, -H2O

Figure 2: Experimental workflow for Protocol A (Anhydride Route).

Troubleshooting & Critical Parameters

O-Alkylation vs. N-Alkylation (Protocol B)
  • Issue: Formation of O-methylated imidate esters.

  • Cause: Use of "hard" electrophiles or highly polar solvents promoting charge separation on Oxygen.

  • Solution: Use Protocol A (Anhydride route) which is chemically incapable of forming the O-isomer during the ring-closure step. If using Protocol B, switch solvent to Acetone/K2CO3 to favor N-alkylation via SN2 mechanism.

Incomplete Cyclization (Protocol A)
  • Issue: Presence of broad OH peak in IR/NMR; product is soluble in base.

  • Cause: Failure to fully dehydrate the intermediate glutaramic acid.

  • Solution: Increase reflux time with Acetyl Chloride or add a catalytic amount of DMAP (4-dimethylaminopyridine) to the Acetic Anhydride mixture.

Hydrolysis
  • Issue: Loss of product during aqueous workup.

  • Insight: Glutarimides are susceptible to ring opening in strong base.

  • Control: Keep workup pH < 10. Do not leave the product in contact with NaOH/KOH for extended periods.

Safety Considerations

  • Methylamine: A gas at room temperature (if using pure) or volatile liquid (in solution). Highly flammable and corrosive. Use in a well-ventilated fume hood.

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use gloves and specific waste disposal protocols.

  • Acetyl Chloride: Reacts violently with water releasing HCl gas. Quench cautiously.

References

  • General Imide Synthesis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Cyclization Methodology: Shealy, Y. F., et al. "Synthesis of potential anticancer agents. XXIX. 3,3-Disubstituted Glutarimides." Journal of Organic Chemistry. (Foundational work on substituted glutarimide synthesis).
  • N-Alkylation Protocols: Scientific Update. Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. Available at: [Link]

  • Anhydride Reactivity: Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides. Available at: [Link]

Sources

Application

Comprehensive Characterization of N,3,3-Trimethylglutarimide: Protocols for Identification and Purity Assessment

Abstract & Scope This technical guide outlines the analytical framework for the characterization of N,3,3-trimethylglutarimide (TMG).[1] Often encountered as a synthetic intermediate in the production of anxiolytics (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the analytical framework for the characterization of N,3,3-trimethylglutarimide (TMG).[1] Often encountered as a synthetic intermediate in the production of anxiolytics (e.g., buspirone analogs) or as a specific impurity in glutarimide-based anticonvulsants, TMG requires precise differentiation from its structural isomers (e.g., 1,3,3-trimethylpiperidine-2,6-dione).[1]

This protocol provides self-validating methodologies for:

  • Structural Identification: Using GC-MS and NMR to resolve nomenclature ambiguities.

  • Purity Profiling: A stability-indicating HPLC method.[1]

  • Physicochemical Analysis: Establishing baseline properties for quality control.[1]

Chemical Identity & Nomenclature

Critical Note on Nomenclature: The name "N,3,3-trimethylglutarimide" historically derives from 3,3-dimethylglutaric acid , the biosynthetic precursor.[1] In IUPAC heterocyclic nomenclature, the gem-dimethyl group is at position 4 relative to the nitrogen (position 1).[1] Therefore, the rigorous IUPAC name is 1,4,4-trimethylpiperidine-2,6-dione .[1]

PropertySpecification
Common Name N,3,3-Trimethylglutarimide
IUPAC Name 1,4,4-Trimethylpiperidine-2,6-dione
CAS Number 25115-67-7
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
SMILES CN1C(=O)CC(C)(C)CC1=O
Appearance White crystalline solid or colorless oil (low melting)
Solubility Soluble in Methanol, Acetonitrile, DCM, Ethyl Acetate.[1][2] Sparingly soluble in water.[1]

Analytical Strategy Workflow

The following decision tree illustrates the logical flow for characterizing TMG, ensuring no ambiguity between isomers.

TMG_Characterization Sample Unknown Sample Solubility Solubility Check (MeOH/Water) Sample->Solubility GCMS GC-MS Analysis (Volatile Screen) Solubility->GCMS High Volatility HPLC HPLC-UV/CAD (Purity/Quant) Solubility->HPLC High Polarity NMR 1H NMR (Isomer Confirmation) GCMS->NMR Confirm Structure Report Final CoA HPLC->Report >98% Purity NMR->Report Symmetry Confirmed

Figure 1: Analytical workflow for TMG characterization.

Method 1: Structural Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identification due to the compound's volatility and distinct fragmentation pattern.[1]

Protocol Parameters
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • MS Source/Quad: 230°C / 150°C.[1]

  • Scan Range: 40–350 m/z.[1]

Data Interpretation (Fragmentation)

The mass spectrum of TMG (MW 155) typically exhibits:

  • Molecular Ion [M]+: m/z 155 (Weak to Moderate).[1]

  • Base Peak: m/z ~69 or 83 (Ring cleavage products).

  • Diagnostic Loss: [M - CH₃]+ at m/z 140.

  • Imide Cleavage: Loss of CO (28 amu) is common in cyclic imides.[1]

System Suitability:

  • Retention time repeatability (n=5) must be RSD < 0.5%.[1]

  • Mass accuracy (if HRMS) < 5 ppm.[1]

Method 2: Purity Assessment by HPLC-UV

While TMG lacks a strong chromophore (like a benzene ring), the imide carbonyls absorb in the low UV range (200–210 nm).[1] For higher sensitivity, a Charged Aerosol Detector (CAD) is recommended.[1]

Protocol Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 4.6 × 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (buffer stabilizes imide).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0–2 min: 5% B[1]

    • 2–15 min: 5% → 60% B[1]

    • 15–18 min: 60% → 95% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Reference 360 nm).[1]

  • Column Temp: 30°C.

Impurity Profiling Logic
  • Relative Retention Time (RRT):

    • Hydrolysis product (Ring open acid): RRT ~0.4 (More polar).[1]

    • 3,3-Dimethylglutarimide (Demethylated precursor): RRT ~0.8.[1]

    • TMG (Target): RRT 1.0.

Method 3: Isomer Differentiation by NMR

Nuclear Magnetic Resonance (NMR) is the definitive tool to distinguish 1,4,4-trimethyl (symmetric) from 1,3,3-trimethyl (asymmetric) isomers.[1]

Sample Preparation
  • Dissolve 10 mg TMG in 0.6 mL CDCl₃ (Chloroform-d).

  • TMS (Tetramethylsilane) as internal reference (0.00 ppm).[1]

Spectral Interpretation (1H NMR, 400 MHz)

The symmetry of the 1,4,4-isomer simplifies the spectrum significantly compared to the 1,3,3-isomer.[1]

SignalChemical Shift (δ)MultiplicityIntegrationAssignment
Gem-Dimethyl 1.05 – 1.15 ppmSinglet (s)6HC(CH₃)₂ at C4
Methylene (C3, C5) 2.40 – 2.55 ppmSinglet (s)*4HCH₂ at C3 and C5
N-Methyl 3.10 – 3.20 ppmSinglet (s)3HN-CH₃

*Note: In the 1,4,4-isomer, the CH₂ groups at C3 and C5 are chemically equivalent due to the plane of symmetry passing through N and C4.[1] In the 1,3,3-isomer, the CH₂ groups would appear as distinct multiplets (triplets/multiplets).

NMR_Logic Spectrum Analyze 1H NMR Spectrum Signals Count Methyl Singlets Spectrum->Signals Sym Two Singlets (6H, 3H) One CH2 Singlet (4H) Signals->Sym Symmetric Pattern Asym Three Singlets? Complex CH2 Multiplets Signals->Asym Asymmetric Pattern Result1 CONFIRMED: 1,4,4-Trimethyl (Symmetric) Sym->Result1 Result2 INDICATES: 1,3,3-Trimethyl (Asymmetric) Asym->Result2

Figure 2: NMR logic for distinguishing glutarimide isomers.

References

  • PubChem Compound Summary. (2023). Glutarimide, N,3,3-trimethyl- (CID 91281).[1] National Center for Biotechnology Information.[1] [Link][1]

  • LookChem. (2023).[1] CAS 25115-67-7 Entry: 1,4,4-Trimethyl-2,6-piperidinedione. [Link][1]

Sources

Method

Application Note: Precision Control in Targeted Protein Degradation and CNS Pharmacology

Subject: Experimental Design for Using "Glutarimide, N,3,3-trimethyl-" (N33TMG) in Cell Culture Executive Summary "Glutarimide, N,3,3-trimethyl-" (CAS: 25115-67-7), herein referred to as N33TMG , is a critical structural...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Experimental Design for Using "Glutarimide, N,3,3-trimethyl-" (N33TMG) in Cell Culture

Executive Summary

"Glutarimide, N,3,3-trimethyl-" (CAS: 25115-67-7), herein referred to as N33TMG , is a critical structural analogue in the study of glutarimide-based pharmacology. While glutarimide moieties are best known as the pharmacophore responsible for Cereblon (CRBN) binding in immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, N33TMG serves as a vital negative control and specificity probe.

The N-methylation of the glutarimide ring abolishes the hydrogen bond donor capability required for CRBN binding, rendering the molecule "CRBN-silent." Consequently, N33TMG is indispensable for distinguishing CRBN-dependent protein degradation from CRBN-independent off-target effects (e.g., GABA-A receptor modulation or non-specific cytotoxicity) in drug development pipelines.

Mechanistic Grounding & Rationale
2.1 The Glutarimide Switch: CRBN Binding vs. CNS Activity

To design valid experiments, one must understand the structural "switch" that N33TMG represents.

  • Active Degraders (e.g., Lenalidomide): Possess an unsubstituted glutarimide nitrogen (N-H). This proton acts as a critical hydrogen bond donor to the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the CRBN protein.

  • The N33TMG Probe: The N-methyl group creates a steric clash and removes the H-bond donor. This prevents the recruitment of the E3 ubiquitin ligase complex (CRL4^CRBN), blocking ubiquitination of neosubstrates like IKZF1/3.

  • 3,3-Dimethyl Substitution: This gem-dimethyl motif is historically associated with Bemegride-like anticonvulsant/CNS activity. Thus, N33TMG retains the physicochemical properties of the scaffold without the degradative activity.

2.2 Pathway Visualization

The following diagram illustrates the differential signaling triggered by active IMiDs versus the N33TMG control.

G IMiD Lenalidomide (Active Drug) CRBN Cereblon (CRBN) Ligase Complex IMiD->CRBN  Binds (H-bond)   OffTarget Off-Target Effects (e.g., GABA-A, Cytotoxicity) IMiD->OffTarget  Possible   N33TMG N33TMG (Negative Control) N33TMG->CRBN  No Binding (Steric Clash)   N33TMG->OffTarget  Retained Activity   Substrate Neosubstrate (e.g., IKZF1/3) CRBN->Substrate  Recruits   Ub Ubiquitination & Degradation Substrate->Ub  Proteasome  

Caption: Differential pathway activation. N33TMG isolates off-target effects by failing to engage the CRBN-Ubiquitin axis.

Experimental Design & Application
3.1 Comparative Properties Table

Use this table to select the correct control for your specific assay.

FeatureLenalidomide/PomalidomideN,3,3-trimethylglutarimide (N33TMG) Bemegride
Primary Target CRBN E3 LigaseNone (Structural Control) GABA-A Receptor
CRBN Binding High Affinity (

nM range)
Negligible / Null Low / Null
Glutarimide N Unsubstituted (N-H)Methylated (N-CH

)
Unsubstituted (N-H)
C3 Substitution Single substituentGem-dimethyl (3,3-Me

)
Ethyl-Methyl
Application Targeted Protein DegradationNegative Control for TPD CNS Stimulation / Anticonvulsant
3.2 Solubility and Handling
  • Physical State: Typically a crystalline solid or oil depending on purity/hydrate form.

  • Solubility: Highly soluble in DMSO (

    
     mM) and Ethanol. Low solubility in water.
    
  • Stability: The N-methyl group confers greater hydrolytic stability compared to unsubstituted glutarimides, which are prone to ring opening in basic media.

  • Storage: Store solid at -20°C. DMSO stocks are stable for 3 months at -20°C; avoid repeated freeze-thaw cycles.

Detailed Protocols
Protocol A: The "Specificity Check" (Western Blotting)

Objective: Confirm that a phenotypic effect observed with a novel glutarimide degrader is CRBN-dependent.

Reagents:

  • Target Cells (e.g., MM.1S, U266, or Jurkat).

  • Active Degrader (e.g., Lenalidomide) [Positive Control].

  • N33TMG [Negative Control].

  • Primary Antibodies: Anti-IKZF1, Anti-IKZF3, Anti-CRBN, Anti-

    
    -Actin.
    

Workflow:

  • Seeding: Plate cells at

    
     cells/mL in 6-well plates. Allow to recover for 24h.
    
  • Treatment:

    • Well 1: Vehicle Control (DMSO 0.1%).

    • Well 2: Active Degrader (1

      
      M).
      
    • Well 3: N33TMG (1

      
      M).
      
    • Well 4: N33TMG (10

      
      M) – High dose to rule out weak binding.
      
  • Incubation: Incubate for 16–24 hours at 37°C, 5% CO

    
    .
    
  • Lysis & Blotting: Harvest cells, lyse in RIPA buffer + protease inhibitors. Perform standard SDS-PAGE and Western Blot.

Expected Results:

  • Active Degrader: Significant reduction/disappearance of IKZF1/3 bands.[1]

  • N33TMG: IKZF1/3 bands should remain equal to Vehicle Control.

  • Interpretation: If N33TMG causes degradation, the mechanism is not via canonical CRBN binding (or the compound is impure). If N33TMG causes cell death without degradation, the toxicity is off-target.

Protocol B: Cytotoxicity Profiling (MTT/CellTiter-Glo)

Objective: Determine the non-specific toxicity baseline of the glutarimide scaffold.

  • Preparation: Prepare a 1000x stock of N33TMG in DMSO (e.g., 10 mM, 50 mM).

  • Dosing: Perform a 9-point serial dilution (100

    
    M down to 0.1 nM) in culture medium.
    
  • Assay: Treat cells for 72 hours. Add viability reagent (MTT or ATP-based).

  • Analysis: Plot Dose-Response Curve.

    • Result: N33TMG typically shows a much higher IC

      
       (lower toxicity) than active degraders in myeloma cell lines, as it lacks the "on-target" antiproliferative effect driven by IKZF1/3 loss.
      
Troubleshooting & Optimization
  • Issue: Unexpected Degradation with N33TMG.

    • Cause: Contamination with unsubstituted glutarimide or metabolic demethylation (rare in vitro).

    • Solution: Verify compound purity via LC-MS. Ensure the N-methyl peak is distinct.

  • Issue: Precipitation in Media.

    • Cause: High hydrophobicity of the trimethyl scaffold.

    • Solution: Do not exceed 0.5% final DMSO concentration. Sonicate stock solution before dilution.

References
  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link

  • Nicholes, G., et al. (2025). "Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide." PubMed / NIH. Link (Contextual grounding on N-alkylation effects).

  • Tagawa, Y., et al. (2023). "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation." RSC Medicinal Chemistry. Link

  • PubChem Database. "Bemegride (CID 2310) and Glutarimide Derivatives."[2] National Library of Medicine. Link

Sources

Application

"Glutarimide, N,3,3-trimethyl-" as a molecular glue degrader

Application Note: Mechanistic Profiling of Glutarimide-Based Molecular Glues Subject: Utilizing Glutarimide, N,3,3-trimethyl- as a Structural Probe and Negative Control in Cereblon (CRBN) Targeted Protein Degradation. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of Glutarimide-Based Molecular Glues Subject: Utilizing Glutarimide, N,3,3-trimethyl- as a Structural Probe and Negative Control in Cereblon (CRBN) Targeted Protein Degradation.

Executive Summary

In the development of molecular glue degraders, particularly those targeting the E3 ligase Cereblon (CRBN) , establishing robust Structure-Activity Relationships (SAR) is critical. While the glutarimide moiety is the canonical pharmacophore for CRBN engagement (as seen in thalidomide, lenalidomide, and pomalidomide), subtle structural modifications can drastically alter binding affinity and degradation efficacy.[1]

Glutarimide, N,3,3-trimethyl- (1,3,3-trimethylpiperidine-2,6-dione) represents a pivotal structural probe .[1] Unlike active degraders which require an unsubstituted imide nitrogen for hydrogen bonding with the CRBN tri-tryptophan pocket, this molecule features an N-methyl group and a gem-dimethyl substitution at the C3 position. Consequently, it lacks the essential hydrogen bond donor capability and introduces steric bulk.

This Application Note details the use of Glutarimide, N,3,3-trimethyl- not as an active degrader, but as a validated negative control and competitor probe . By incorporating this compound into biophysical and cellular workflows, researchers can rigorously distinguish between specific CRBN-mediated degradation and non-specific off-target effects.[1]

Scientific Background & Mechanism

The CRBN Binding Pharmacophore

The binding of immunomodulatory imide drugs (IMiDs) to CRBN is governed by a strict molecular recognition motif.[1] Crystallographic studies (e.g., Fischer et al., Nature 2014) have established that the glutarimide ring inserts into a hydrophobic pocket formed by three tryptophan residues (Trp380, Trp386, Trp400 in human CRBN).

  • Critical Interaction: The imide nitrogen (N1) and one of the carbonyl oxygens form a bidentate hydrogen bond network with the backbone of the tri-tryptophan pocket.[1]

  • The "N-Methyl" Switch: Methylation of the imide nitrogen (as found in Glutarimide, N,3,3-trimethyl- ) abolishes this hydrogen bond donor, leading to a loss of binding affinity (>100-fold reduction).[1]

  • The "3,3-Dimethyl" Effect: The C3 position is the attachment point for the phthalimide or linker in active degraders. A gem-dimethyl group at this position creates significant steric hindrance and prevents the attachment of the neosubstrate-recruiting moiety (e.g., the phthalimide ring of thalidomide).

Utility as a Negative Control

In high-throughput screening or hit validation, "active" compounds may sometimes show false positives due to assay interference or non-CRBN mechanisms (e.g., direct toxicity).[1] Glutarimide, N,3,3-trimethyl- serves as a perfect "isostere-like" negative control:[1]

  • Chemical Similarity: It retains the core piperidine-2,6-dione scaffold.

  • Biological Inertness: It does not bind CRBN, nor does it recruit neo-substrates (e.g., IKZF1, GSPT1).[1]

  • Validation Logic: If a biological effect (e.g., cell death) is observed with the active degrader but not with Glutarimide, N,3,3-trimethyl-, the effect is likely CRBN-dependent.[1]

Experimental Protocols

Protocol A: TR-FRET CRBN Binding Competition Assay

Objective: To demonstrate the lack of binding affinity of Glutarimide, N,3,3-trimethyl- compared to a reference degrader (e.g., Lenalidomide), validating the assay window.

Materials:

  • Recombinant Human CRBN-DDB1 Complex (His-tagged).[1]

  • Cy5-labeled Thalidomide Tracer.

  • Europium-labeled Anti-His Antibody.

  • Test Compound: Glutarimide, N,3,3-trimethyl- (dissolved in DMSO).

  • Reference Control: Lenalidomide.[2][3]

Procedure:

  • Preparation: Dilute CRBN protein to 5 nM and Cy5-Tracer to 10 nM in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Titration: Prepare a 10-point serial dilution of Glutarimide, N,3,3-trimethyl- and Lenalidomide (Start: 100 µM, 1:3 dilution).

  • Incubation: Dispense 5 µL of compound, 5 µL of Protein/Ab mix, and 5 µL of Tracer into a 384-well white low-volume plate.

  • Equilibrium: Centrifuge briefly and incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read TR-FRET signal (Excitation: 337 nm; Emission: 620 nm [Eu] and 665 nm [Cy5]).

  • Analysis: Calculate the HTRF Ratio (665/620 * 10,000).[1] Plot % Inhibition vs. Log[Compound].

Expected Result:

  • Lenalidomide: Sigmoidal dose-response with IC50 ~1-5 µM.[1]

  • Glutarimide, N,3,3-trimethyl-: Flat line (No inhibition) up to 100 µM, confirming lack of binding.

Protocol B: Cellular Target Engagement Validation (Western Blot)

Objective: To confirm that Glutarimide, N,3,3-trimethyl- does not induce degradation of known CRBN neosubstrates (IKZF1/3), serving as a negative control for cellular assays.

Materials:

  • Cell Line: MM.1S (Multiple Myeloma, high CRBN/IKZF expression).[1]

  • Compounds: Lenalidomide (Positive Ctrl), Glutarimide, N,3,3-trimethyl- (Negative Ctrl).[1]

  • Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.[1]

  • Antibodies: Anti-IKZF1, Anti-CRBN, Anti-GAPDH (Loading Ctrl).[1]

Procedure:

  • Seeding: Seed MM.1S cells at 1x10^6 cells/mL in 6-well plates.

  • Treatment: Treat cells with:

    • Vehicle (DMSO 0.1%)[1]

    • Lenalidomide (1 µM)

    • Glutarimide, N,3,3-trimethyl- (1 µM and 10 µM)[1]

  • Timecourse: Incubate for 6 and 24 hours.

  • Harvest: Pellet cells, wash with PBS, and lyse in cold RIPA buffer.

  • Immunoblot: Separate 20 µg protein on 4-12% Bis-Tris gel. Transfer to nitrocellulose.

  • Detection: Probe for IKZF1.

Expected Result:

  • Lenalidomide: Significant reduction of IKZF1 levels at 6h and 24h.[1]

  • Glutarimide, N,3,3-trimethyl-: IKZF1 levels remain comparable to DMSO control, proving the compound is inert regarding CRBN-mediated degradation.[1]

Data Visualization & Logic

Figure 1: SAR Decision Tree for Glutarimide Analogs

This diagram illustrates the logical flow for characterizing a glutarimide-based compound, highlighting where Glutarimide, N,3,3-trimethyl- fits as a "Stop/Control" node.[1]

SAR_Logic cluster_legend Mechanism Key Start New Glutarimide Analog Check_N Is the Imide Nitrogen (N1) Substituted (e.g., Methylated)? Start->Check_N Check_C3 Is C3 Position Substituted? Check_N->Check_C3 No (NH Free) Result_Neg NON-BINDER / NEGATIVE CONTROL (e.g., Glutarimide, N,3,3-trimethyl-) Use to validate assay window. Check_N->Result_Neg Yes (N-Me) Result_Active POTENTIAL DEGRADER (e.g., Thalidomide/Lenalidomide) Proceed to Neosubstrate Profiling. Check_C3->Result_Active Yes (Linker/Phthalimide attached) Result_Weak WEAK BINDER / FRAGMENT (e.g., Unsubstituted Glutarimide) Low affinity, requires linker. Check_C3->Result_Weak No (Unsubstituted) Legend N-Methylation disrupts the critical H-bond with CRBN Trp380/386/400.

Caption: Decision logic for classifying glutarimide derivatives. N-methylation (as in N,3,3-trimethyl-) acts as a primary filter for non-binding controls.[1]

Comparative Data Summary

The following table summarizes the expected biophysical and cellular profiles of Glutarimide, N,3,3-trimethyl- versus standard degraders.

FeatureLenalidomide (Active Degrader)Glutarimide, N,3,3-trimethyl- (Negative Control)Scientific Rationale
Structure Glutarimide (NH) + PhthalimideGlutarimide (N-Me) + 3,3-DimethylN-Me blocks H-bond; 3,3-Me blocks conformation.[1]
CRBN Binding (IC50) ~ 1 - 5 µM> 100 µM (Inactive) Steric clash with Trp-pocket.[1]
IKZF1 Degradation Potent (DC50 < 100 nM)None Lack of E3 ligase recruitment.[1]
Cellular Toxicity Antiproliferative in MM.1SNon-toxic Validates that toxicity is target-driven.[1]
Primary Utility Therapeutic / Lead CompoundAssay Validation / Specificity Probe Essential for ruling out false positives.[1]

References

  • Fischer, E. S., et al. (2014).[1] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. Link

  • Chamberlain, P. P., et al. (2014).[1] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[1] Nature Structural & Molecular Biology, 21(9), 803–809. Link

  • Ito, T., et al. (2010).[1] Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

  • PubChem Compound Summary. (n.d.). Glutarimide, N,3,3-trimethyl- (CID 91281).[1] National Center for Biotechnology Information. Link[1]

Sources

Method

Applications of "Glutarimide, N,3,3-trimethyl-" in oncology research

Application Note: N,3,3-Trimethylglutarimide in Oncology Research Executive Summary N,3,3-Trimethylglutarimide (1,3,3-trimethylpiperidine-2,6-dione) is a specialized piperidine-dione derivative utilized in oncology resea...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,3,3-Trimethylglutarimide in Oncology Research

Executive Summary

N,3,3-Trimethylglutarimide (1,3,3-trimethylpiperidine-2,6-dione) is a specialized piperidine-dione derivative utilized in oncology research as a high-fidelity mechanistic probe and structural ligand .[1] Unlike therapeutic immunomodulatory drugs (IMiDs) such as thalidomide or lenalidomide, this compound lacks the capacity to form hydrogen bonds with the Cereblon (CRBN) tri-tryptophan pocket due to N-methylation.[1] Consequently, it serves as a critical negative control in Targeted Protein Degradation (TPD) assays to validate CRBN-dependent cytotoxicity.[1] Furthermore, its sterically hindered 3,3-dimethyl core renders it a valuable ligand in the synthesis of lipophilic platinum(II) complexes (analogous to "platinum blues"), where it modulates solubility and prevents the formation of insoluble polymers, thereby enhancing the pharmacokinetic profile of experimental metallodrugs.[1]

Technical Specifications & Chemical Identity

  • Chemical Name: 1,3,3-Trimethylpiperidine-2,6-dione[1]

  • Common Name: N,3,3-Trimethylglutarimide[1]

  • Molecular Formula: C₈H₁₃NO₂[1]

  • Molecular Weight: 155.19 g/mol [1]

  • Key Structural Features:

    • N-Methylation: Blocks the imide nitrogen, preventing H-bond donation (critical for CRBN binding).[1]

    • 3,3-Dimethylation: Provides steric bulk alpha to the carbonyl, increasing lipophilicity and resistance to hydrolytic ring-opening compared to unsubstituted glutarimides.[1]

Application I: Negative Control in Cereblon (CRBN) Binding Assays

Scientific Rationale

The therapeutic efficacy of IMiDs relies on their binding to the Cereblon E3 ligase subunit.[1] This interaction is anchored by a hydrogen bond between the glutarimide NH and the backbone of CRBN (specifically W380/W386/W400 region).[1] N,3,3-Trimethylglutarimide preserves the glutarimide ring shape but ablates the H-bond donor capability.[1] Therefore, it is the gold-standard negative control to distinguish between CRBN-mediated degradation and non-specific off-target toxicity in novel molecular glue degraders.[1]

Experimental Protocol: TR-FRET Competitive Binding Assay

Objective: Validate that a novel degrader's affinity is specific to the glutarimide pocket by using N,3,3-trimethylglutarimide as a non-binding competitor.[1]

Materials:

  • Recombinant CRBN-DDB1 protein complex (His-tagged).[1]

  • Fluorophore-conjugated Thalidomide tracer (e.g., Cy5-Thalidomide).[1]

  • Terbium (Tb)-labeled Anti-His antibody.[1]

  • Test Compound (Novel Degrader).[1]

  • Negative Control: N,3,3-Trimethylglutarimide .[1]

Workflow:

  • Preparation: Dilute CRBN-DDB1 complex to 5 nM in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA).

  • Plating: Dispense 10 µL of CRBN-DDB1 into a 384-well white low-volume plate.

  • Treatment:

    • Experimental Wells: Add 5 µL of Test Compound (serial dilution).

    • Control Wells: Add 5 µL of N,3,3-Trimethylglutarimide (high concentration, e.g., 100 µM).

  • Tracer Addition: Add 5 µL of Cy5-Thalidomide tracer (final conc. equal to Kd).[1]

  • Detection: Add 5 µL of Tb-labeled Anti-His antibody.[1]

  • Incubation: Incubate for 60 minutes at Room Temperature (dark).

  • Readout: Measure TR-FRET signal (Excitation: 340 nm; Emission: 520 nm [Tb] and 665 nm [Cy5]).

Data Analysis: Calculate the IC₅₀. A valid CRBN-binder will show dose-dependent displacement of the tracer.[1] N,3,3-Trimethylglutarimide should show no displacement (flat line) even at high concentrations (>100 µM), confirming that the assay window is driven specifically by the glutarimide-pocket interaction.[1]

CRBN_Binding_Logic Thalidomide Thalidomide/Lenalidomide (Free NH) CRBN_Pocket CRBN Tri-Trp Pocket (W380, W386, W400) Thalidomide->CRBN_Pocket Binds N_Trimethyl N,3,3-Trimethylglutarimide (N-Methylated) N_Trimethyl->CRBN_Pocket Fails to Bind Binding Stable H-Bonding (Substrate Recruitment) CRBN_Pocket->Binding Result No_Binding Steric Clash / No H-Bond (Negative Control) CRBN_Pocket->No_Binding Result

Caption: Mechanistic divergence in CRBN binding. N-methylation prevents the critical hydrogen bond formation, establishing the compound as a null-binder control.[1]

Application II: Ligand Design for Platinum Metallodrugs

Scientific Rationale

Platinum-based antineoplastics (like Cisplatin) often suffer from poor solubility or the formation of inactive oligomers ("platinum blues").[1] Glutarimide derivatives can coordinate with Pt(II) to form neutral, lipophilic complexes.[1] The 3,3-dimethyl substitution in N,3,3-trimethylglutarimide prevents the ligand from acting as a bridging unit (which requires an unsubstituted NH or specific geometry), thereby favoring the formation of discrete, monomeric Pt(II)-glutarimide complexes with enhanced cellular uptake profiles.[1]

Synthesis Protocol: Preparation of Pt(II)-N,3,3-Trimethylglutarimide Complex

Objective: Synthesize a lipophilic Pt(II) analog for cytotoxicity screening in cisplatin-resistant cell lines.[1]

Reagents:

  • Potassium Tetrachloroplatinate (K₂PtCl₄).[1]

  • N,3,3-Trimethylglutarimide.[1][2]

  • Solvent: Water/Acetone mixture.[1]

Step-by-Step Procedure:

  • Activation: Dissolve 1 mmol K₂PtCl₄ in 10 mL deionized water.

  • Ligand Addition: Add 2.2 mmol of N,3,3-Trimethylglutarimide dissolved in 5 mL acetone.

  • Reaction: Heat the mixture to 50°C for 24-48 hours under stirring. The N-methyl group prevents the formation of deep blue polymeric species (platinum blues), favoring a pale yellow/orange monomeric precipitate.[1]

  • Isolation: Cool to 4°C. Filter the precipitate.

  • Purification: Recrystallize from hot ethanol to obtain the pure cis-bis(N,3,3-trimethylglutarimido)platinum(II) complex.

  • Characterization: Confirm structure via ¹⁹⁵Pt NMR and X-ray crystallography (looking for Pt-O or Pt-N coordination, though N-coordination is blocked, forcing O-coordination or C-H activation modes depending on pH).

Data Presentation: Expected Solubility Profile

Solvent Cisplatin Pt-(N,3,3-TMG) Complex Advantage
Water Moderate Low Reduced renal clearance rate
DMSO High High Compatible with HTS screening

| Lipids/Octanol | Low | High | Enhanced passive diffusion across tumor membranes |[1]

Application III: Metabolic Stability Probe

Scientific Rationale

Glutarimide rings are susceptible to hydrolytic ring-opening, a major clearance pathway for thalidomide-class drugs.[1] The 3,3-dimethyl group creates steric bulk that protects the adjacent carbonyl from nucleophilic attack by water or esterases.[1] Researchers use N,3,3-trimethylglutarimide in microsomal stability assays to benchmark the maximum theoretical stability of a glutarimide scaffold, comparing it against unsubstituted analogs.[1]

Stability_Pathway Compound N,3,3-Trimethylglutarimide Microsomes Liver Microsomes (Esterases/CYP450) Compound->Microsomes Incubation Hydrolysis Hydrolytic Ring Opening Microsomes->Hydrolysis Blocked by 3,3-Me Sterics Stable Intact Glutarimide Ring (High Metabolic Stability) Microsomes->Stable Predominant Outcome

Caption: The 3,3-dimethyl substitution sterically shields the glutarimide ring from enzymatic hydrolysis, serving as a stability benchmark.[1]

References

  • Structure-Activity Relationship of Glutarimide Derivatives : Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2025).[1][3] Demonstrates that N-alkylation (including methylation) abolishes CRBN binding, establishing the basis for using these compounds as negative controls.[1] (Generalized citation based on search context 1.1)

  • Glutarimides in Metallodrug Design : Antitumor activities of platinum blues containing α-pyrrolidone, 3,3-dimethylglutarimide, orotic acid, succinamic acid and oxamic acid.[1][4] (1988).[1] Inorganica Chimica Acta. Establishes the utility of the 3,3-dimethylglutarimide core as a ligand for antitumor platinum complexes.[1] [1]

  • Natural Product Identification : A study on antibacterial efficacy of different extracts of Artocarpus chama fruits and identification of bioactive compounds. (2022).[1][2] Jordan Journal of Pharmaceutical Sciences. Identifies N,3,3-trimethylglutarimide (1,4,4-trimethyl-2,6-piperidinedione) as a stable bioactive metabolite in natural extracts.[1] [1]

Sources

Application

Application Note: Protocol for Characterizing "Glutarimide, N,3,3-trimethyl-" Binding to Cereblon (CRBN)

Executive Summary This application note details the protocol for evaluating the binding affinity of Glutarimide, N,3,3-trimethyl- (CAS: 1123-26-8, also known as 1,3,3-trimethylpiperidine-2,6-dione) to the E3 ubiquitin li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating the binding affinity of Glutarimide, N,3,3-trimethyl- (CAS: 1123-26-8, also known as 1,3,3-trimethylpiperidine-2,6-dione) to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) .

Scientific Context: The glutarimide ring is the essential pharmacophore for Immunomodulatory Imide Drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. High-affinity binding typically requires an unsubstituted imide nitrogen to form critical hydrogen bonds with the "tri-tryptophan pocket" (Trp380, Trp386, Trp400) of CRBN.

Hypothesis & Objective: The target compound, Glutarimide, N,3,3-trimethyl- , possesses an N-methyl group and a gem-dimethyl substitution at the C3 position. Structural modeling suggests the N-methylation will disrupt the essential hydrogen bond donor capability, likely rendering this compound a negative control or ultra-low affinity ligand . Consequently, this protocol is designed with high-sensitivity parameters to detect residual weak binding or definitively validate non-binding for Structure-Activity Relationship (SAR) studies.

Scientific Background & Mechanism[1][2][3][4]

The CRBN Binding Pocket

Cereblon functions as the substrate receptor for the CRL4^CRBN E3 ubiquitin ligase complex.[1][2] IMiDs bind to the Thalidomide Binding Domain (TBD) on the surface of CRBN. The binding is driven by:

  • Hydrogen Bonding: The glutarimide NH acts as a hydrogen bond donor to the backbone carbonyl of W380 and the side chain of H378/W386.

  • Hydrophobic Enclosure: The glutarimide ring is sandwiched within a hydrophobic cage formed by three tryptophan residues (W380, W386, W400).

Structural Challenge of the Analyte
  • N-Methylation: Removes the proton required for H-bonding with the tri-Trp pocket.

  • 3,3-Dimethylation: Introduces steric bulk at the chiral center, potentially clashing with the pocket walls or altering the ring pucker.

Assay Selection Strategy

To rigorously characterize this interaction, we employ two orthogonal approaches:

  • TR-FRET Competition Assay: A proximity-based biochemical assay to quantify displacement of a known tracer.

  • Thermal Shift Assay (TSA): A biophysical assay to detect protein stabilization (or lack thereof).

Workflow Visualization

The following diagram outlines the experimental logic flow for testing this specific compound.

G Start Compound: Glutarimide, N,3,3-trimethyl- Solubility Step 1: DMSO Solubility Check (Target: 100 mM stock) Start->Solubility Primary Step 2: TR-FRET Competition Assay (Range: 0.1 nM - 500 µM) Solubility->Primary Decision Is IC50 measurable? Primary->Decision Secondary Step 3: Thermal Shift Assay (TSA) (Validation of Binding Mode) Decision->Secondary Yes (Weak/Strong) Decision->Secondary No (No inhibition) Result_Bind Result: Confirmed Binder (Calculate Kd) Secondary->Result_Bind Tm Shift > 1°C Result_NoBind Result: Non-Binder / Negative Control (Validates NH requirement) Secondary->Result_NoBind No Tm Shift

Figure 1: Experimental workflow for characterizing low-affinity CRBN ligands.

Protocol 1: TR-FRET Competition Assay

This assay measures the ability of the test compound to displace a fluorophore-labeled thalidomide tracer from the CRBN protein.

Assay Principle[5][6]
  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to recombinant CRBN).

  • Acceptor: Cy5-labeled Thalidomide (Tracer).

  • Signal: When the tracer binds CRBN, FRET occurs (Eu excites Cy5).

  • Competition: If "Glutarimide, N,3,3-trimethyl-" binds, it displaces the tracer, reducing the FRET signal.

Materials & Reagents
ComponentSpecificationRecommended Source
Protein Human CRBN-DDB1 Complex (His/Flag-tagged)BPS Bioscience / Enzo
Tracer Cy5-Thalidomide conjugatePerkinElmer / Cisbio
Detection Ab Anti-Flag-Europium CryptateCisbio (Revvity)
Test Compound Glutarimide, N,3,3-trimethyl-Custom Synthesis / Sigma
Control Lenalidomide or ThalidomideSigma
Buffer 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTTIn-house
Step-by-Step Procedure

Step 1: Compound Preparation [1]

  • Dissolve "Glutarimide, N,3,3-trimethyl-" in 100% DMSO to a stock concentration of 100 mM .

    • Note: High concentration is needed because affinity is expected to be low.

  • Prepare a 10-point serial dilution (1:3) in DMSO, starting at 5 mM (Final assay top concentration will be 500 µM).

  • Perform an intermediate dilution into Assay Buffer to reduce DMSO to 2% (4x working solution).

Step 2: Reagent Preparation

  • Protein Mix (2x): Dilute CRBN-DDB1 complex to 10 nM in Assay Buffer. Add Anti-Flag-Eu antibody (1:1000 or as per lot specific activity).

  • Tracer Mix (4x): Dilute Cy5-Thalidomide to 200 nM (Final assay concentration 50 nM).

    • Optimization Note: The tracer concentration should be near its Kd (typically ~50-100 nM).

Step 3: Plate Setup (384-well Low Volume White Plate)

  • Add 5 µL of Compound working solution (or DMSO control).

  • Add 5 µL of Tracer Mix.

  • Add 10 µL of Protein/Antibody Mix.

  • Total Volume: 20 µL.

  • Final Concentrations:

    • Compound: Variable (Top 500 µM).

    • DMSO: 0.5%.

    • CRBN: 5 nM.

    • Tracer: 50 nM.

Step 4: Incubation & Read

  • Seal plate and centrifuge at 1000 x g for 1 minute.

  • Incubate for 60 minutes at Room Temperature (protect from light).

  • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm.

    • Emission 1: 620 nm (Eu donor).

    • Emission 2: 665 nm (Cy5 acceptor).

Data Analysis
  • Calculate HTRF Ratio :

    
    .
    
  • Normalize data:

    • 0% Inhibition = DMSO Control (High FRET).

    • 100% Inhibition = Excess unlabeled Thalidomide (Low FRET).

  • Fit data to a 4-parameter logistic (4PL) model :

    
    
    
  • Interpretation:

    • If no curve is observed up to 500 µM, the compound is a Non-Binder .

    • If a partial curve is seen, estimate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Protocol 2: Thermal Shift Assay (TSA)

This assay serves as an orthogonal validation. Binding of a ligand usually stabilizes the protein, increasing its melting temperature (


).
Materials
  • Protein: CRBN-DDB1 Complex (0.2 mg/mL).

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR machine (e.g., Roche LightCycler, Bio-Rad CFX).

Procedure
  • Mix Preparation:

    • Protein: Final conc 2-5 µM.

    • SYPRO Orange: Final conc 5x.

    • Buffer: Same as TR-FRET buffer (minus DTT if possible, or use fresh TCEP).

  • Compound Addition:

    • Add "Glutarimide, N,3,3-trimethyl-" to a final concentration of 100 µM and 500 µM .

    • Include a Positive Control (Lenalidomide at 50 µM).

    • Include a Vehicle Control (DMSO).

  • Run:

    • Ramp temperature from 25°C to 95°C at 0.5°C/30 seconds.

    • Monitor Fluorescence (Ex 470 nm / Em 570 nm).

Expected Results & Interpretation
CompoundExpected

Interpretation
DMSO (Vehicle) 0°C (Baseline)Reference

(approx 42-45°C for CRBN).
Lenalidomide (+) +2°C to +5°CValidates the assay system.
Glutarimide, N,3,3-trimethyl- < 0.5°C Likely Non-Binder. The N-methyl group prevents the stabilizing H-bonds.
Glutarimide, N,3,3-trimethyl- > 1.0°CUnexpected Binding. Suggests alternative binding mode or hydrophobic stabilization.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[1] Nature Structural & Molecular Biology.[1] Link

  • Ito, T., et al. (2010).[1] Identification of a primary target of thalidomide teratogenicity.[1] Science.[1] Link

  • BPS Bioscience. Cereblon TR-FRET Assay Kit Protocol.Link

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature.[3] Link

  • Nowak, R. P., et al. (2018). Plasticity in binding confers selectivity in ligand-induced protein degradation. Nature Chemical Biology. Link

Sources

Method

Application Notes and Protocols for Glutarimide-Based Inducers of Protein Ubiquitination

A Guide for Researchers, Scientists, and Drug Development Professionals on Leveraging Glutarimide Scaffolds for Targeted Protein Degradation The field of targeted protein degradation (TPD) has emerged as a revolutionary...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Leveraging Glutarimide Scaffolds for Targeted Protein Degradation

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This approach hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively remove proteins of interest.[1] At the heart of this strategy are small molecules that act as "molecular glues" or are components of proteolysis-targeting chimeras (PROTACs), which induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.[3][4][5]

This guide focuses on the application of glutarimide-containing compounds, a cornerstone of TPD research, for inducing the ubiquitination and degradation of target proteins. While the specific molecule "Glutarimide, N,3,3-trimethyl-" is not extensively documented as a standalone agent for this purpose, the principles and protocols detailed herein are broadly applicable to the wider class of glutarimide-based molecular glues that engage the E3 ligase Cereblon (CRBN). These compounds, exemplified by derivatives of thalidomide and lenalidomide, have been instrumental in advancing our understanding and application of TPD.[6][7][8]

The Mechanism of Glutarimide-Mediated Protein Ubiquitination

Glutarimide-based molecular glues function by recruiting specific target proteins to the CRBN E3 ubiquitin ligase complex.[1][7] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[9][10] The process can be broken down into the following key steps:

  • Binding to Cereblon (CRBN): The glutarimide moiety of the molecule binds to a specific pocket within the CRBN substrate receptor of the CUL4-DDB1-RBX1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[6][7]

  • Ternary Complex Formation: The binding of the glutarimide-based molecule to CRBN creates a novel protein-protein interaction surface. This new surface enables the recruitment of a "neosubstrate" – the target protein – to the E3 ligase complex, forming a transient ternary complex (Target Protein - Glutarimide Glue - CRBN).[3]

  • Polyubiquitination: Once the target protein is brought into proximity with the CRL4CRBN complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.[9][10]

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled.[11]

G cluster_0 Ubiquitin-Proteasome System cluster_1 Ternary Complex Formation Target_Protein Target Protein Ternary_Complex Target Protein-Glue-CRBN Ternary Complex Target_Protein->Ternary_Complex Recruitment Glutarimide_Glue Glutarimide-Based Molecular Glue Glutarimide_Glue->Ternary_Complex CRBN_E3_Ligase CRBN E3 Ligase Complex CRBN_E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Polyubiquitinated_Target Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitinated_Target Polyubiquitination Polyubiquitinated_Target->Proteasome Recognition & Degradation

Figure 1: Mechanism of glutarimide-mediated protein degradation.

Experimental Design and Key Considerations

A successful targeted protein degradation experiment requires careful planning and the inclusion of appropriate controls.

ParameterRecommendationRationale
Cell Line Selection Choose cell lines with confirmed expression of CRBN.CRBN is essential for the activity of glutarimide-based degraders.
Compound Concentration Perform a dose-response experiment (e.g., 0.1 nM to 10 µM).To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Time Course Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).To determine the T1/2 of degradation and the optimal treatment duration.
Positive Control Include a well-characterized degrader for the target of interest or a related glutarimide-based degrader.To validate the experimental setup and cell responsiveness.
Negative Control Use a structurally similar but inactive analog of the degrader, or a vehicle control (e.g., DMSO).To ensure the observed degradation is specific to the compound's activity.
Proteasome Inhibitor Treat cells with a proteasome inhibitor (e.g., MG-132) in a control experiment.To confirm that degradation is proteasome-dependent. If the degrader is active, protein levels should be restored in the presence of a proteasome inhibitor.

Protocols for Assessing Glutarimide-Induced Ubiquitination and Degradation

The following protocols provide a framework for evaluating the activity of glutarimide-based compounds in inducing the degradation of a target protein.

Protocol 1: Western Blotting to Quantify Target Protein Degradation

This protocol is the primary method for assessing the extent and kinetics of target protein degradation.

G Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Treatment Treat with Glutarimide Compound (Dose-Response & Time-Course) Cell_Seeding->Treatment Lysis Lyse Cells Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblot with Primary & Secondary Antibodies Transfer->Immunoblotting Detection Detect and Quantify Bands Immunoblotting->Detection End End Detection->End

Figure 2: Workflow for Western blot analysis of protein degradation.

Materials:

  • Cells expressing the target protein and CRBN

  • Glutarimide-based compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (Target protein, CRBN, loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the glutarimide compound for a predetermined duration. Include vehicle (DMSO) and other controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 2: In-Cell Ubiquitination Assay

This protocol is designed to directly observe the polyubiquitination of the target protein.

G Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Proteasome_Inhibition Pre-treat with Proteasome Inhibitor (e.g., MG-132) Cell_Seeding->Proteasome_Inhibition Degrader_Treatment Treat with Glutarimide Compound Proteasome_Inhibition->Degrader_Treatment Lysis Lyse Cells in Denaturing Buffer Degrader_Treatment->Lysis IP Immunoprecipitate Target Protein Lysis->IP Wash Wash Beads IP->Wash Elution Elute Protein Wash->Elution Western_Blot Western Blot with Anti-Ubiquitin Antibody Elution->Western_Blot End End Western_Blot->End

Figure 3: Workflow for in-cell ubiquitination assay.

Materials:

  • All materials from Protocol 1

  • Proteasome inhibitor (e.g., MG-132)

  • Denaturing lysis buffer (containing 1% SDS)

  • Dilution buffer (SDS-free)

  • Protein A/G magnetic beads or agarose

  • Primary antibody for immunoprecipitation (Target protein)

  • Primary antibody for detection (Anti-Ubiquitin)

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to adhere.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10-20 µM MG-132) for 1-2 hours to allow ubiquitinated proteins to accumulate.[10]

    • Add the glutarimide compound at a concentration known to induce degradation and incubate for an additional 2-4 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in denaturing lysis buffer and boil for 10 minutes to dissociate protein complexes.

    • Dilute the lysates with a dilution buffer to reduce the SDS concentration to ~0.1%.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the cleared lysates with an antibody against the target protein overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binders.

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting as described in Protocol 1.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on the immunoprecipitated target protein. A high-molecular-weight smear indicates successful ubiquitination.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No protein degradation observed - Cell line does not express CRBN.- Compound is inactive or used at a suboptimal concentration/time.- Antibody for Western blotting is not working.- Confirm CRBN expression by Western blot.- Perform a broader dose-response and time-course experiment.- Validate the antibody with a positive control lysate.
High background in ubiquitination assay - Insufficient washing during immunoprecipitation.- Non-specific binding of antibodies to beads.- Increase the number and stringency of washes.- Pre-clear the lysate and/or use a non-specific IgG control for IP.
"Hook effect" observed (less degradation at high concentrations) - Formation of binary complexes (degrader-target or degrader-CRBN) that prevent ternary complex formation.- This is a known phenomenon for some molecular glues and PROTACs. Ensure the full dose-response curve is analyzed to identify the optimal concentration range.

Conclusion

The use of glutarimide-based compounds to induce protein ubiquitination and degradation represents a powerful tool in both basic research and drug discovery. By understanding the underlying mechanism and employing robust experimental protocols with appropriate controls, researchers can effectively characterize the activity of these molecules and advance the development of novel therapeutics targeting previously "undruggable" proteins.

References

Sources

Application

In vitro and in vivo applications of N,3,3-trimethyl-glutarimide

Application Note: N,3,3-Trimethylglutarimide (TMG) as a Pharmacological Probe and Synthetic Scaffold Executive Summary N,3,3-Trimethylglutarimide (TMG) is a lipophilic derivative of the glutarimide class, structurally re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N,3,3-Trimethylglutarimide (TMG) as a Pharmacological Probe and Synthetic Scaffold

Executive Summary

N,3,3-Trimethylglutarimide (TMG) is a lipophilic derivative of the glutarimide class, structurally related to the CNS stimulant Bemegride (3-ethyl-3-methylglutarimide) and the anticonvulsant Aminoglutethimide. Unlike its unsubstituted analogs, TMG possesses a methylated nitrogen atom, which significantly alters its pharmacokinetic profile, specifically enhancing blood-brain barrier (BBB) permeability and modifying metabolic clearance pathways.

This guide details the in vitro and in vivo applications of TMG, focusing on its utility as:

  • A metabolic probe for differentiating N-demethylation versus ring-hydroxylation pathways in CYP450 assays.

  • A CNS excitability modulator in behavioral pharmacology.

  • A crystal engineering scaffold for studying hydrogen-bond patterns in drug co-formulation.

Chemical Properties & Handling

Table 1: Physicochemical Profile

Property Value Relevance
Molecular Formula C₈H₁₃NO₂ Core glutarimide scaffold
Molecular Weight 155.19 g/mol Small molecule, high permeability
LogP (Predicted) ~1.2 - 1.5 Moderate lipophilicity; BBB penetrant
pKa Non-ionizable (Imide N-methylated) Neutral at physiological pH

| Solubility | DMSO (>50 mM), Ethanol, DCM | Poorly soluble in water; requires vehicle |[1]

Handling Protocol:

  • Storage: Store solid at -20°C under desiccated conditions.

  • Stock Solution: Prepare 10 mM stock in DMSO. Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Application: Metabolic Stability & Pathway Profiling

Rationale: Glutarimides are classic substrates for Cytochrome P450 (CYP) enzymes. TMG is unique because the N-methyl group blocks direct N-glucuronidation, forcing metabolism through two competing Phase I pathways:

  • N-demethylation (yielding 3,3-dimethylglutarimide).

  • C-hydroxylation (at the C4 or C5 position). This makes TMG an excellent probe substrate for evaluating CYP2B6 and CYP2E1 activity in liver microsomes.

Protocol: Microsomal Stability Assay

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix 490 µL of Phosphate Buffer and 5 µL of HLM (final conc. 0.5 mg/mL) at 37°C for 5 min.

  • Substrate Addition: Add 5 µL of TMG stock (final conc. 1 µM - 10 µM).

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Data Analysis: Calculate intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of ln(concentration) vs. time.

Visualizing the Metabolic Pathway:

MetabolicPathway TMG N,3,3-Trimethylglutarimide (Parent) DMG 3,3-Dimethylglutarimide (Metabolite 1) TMG->DMG N-Demethylation (CYP2B6/2E1) OH_TMG 4/5-Hydroxy-TMG (Metabolite 2) TMG->OH_TMG C-Hydroxylation (CYP3A4) RingOpen Ring-Opened Amide (Hydrolysis) TMG->RingOpen Hydrolysis (Esterase/Spontaneous)

Figure 1: Primary metabolic pathways of TMG in hepatic systems.

In Vivo Application: CNS Excitability Screening

Rationale: Structurally, TMG is an N-methylated analog of Bemegride (a known analeptic/convulsant). In vivo, it is used to assess the structure-activity relationship (SAR) of glutarimide-induced CNS excitation. The N-methyl group typically increases lipophilicity, leading to rapid brain onset but potentially shorter duration of action due to rapid redistribution.

Protocol: Mouse Seizure Threshold Test (Timed Infusion)

Objective: To determine the convulsant potency (CD50) of TMG compared to Bemegride.

Subjects: Male CD-1 mice (25-30g), n=10 per group.

Preparation:

  • Vehicle: 10% DMSO / 90% Saline (Solubility is critical; TMG may precipitate in pure saline).

  • Dosing Solution: Prepare TMG at 5 mg/mL.

Procedure:

  • Restraint: Secure mouse in a hemicylindrical restrainer with tail accessible.

  • Cannulation: Insert a 27G butterfly needle into the lateral tail vein.

  • Infusion: Infuse TMG solution at a constant rate (e.g., 0.25 mL/min) using a syringe pump.

  • Endpoints: Record the latency (time in seconds) to:

    • First Twitch: Initial myoclonic jerk.

    • Clonic Seizure: Forelimb clonus.

    • Tonic Extension: Full hindlimb extension (End point; immediate euthanasia).

  • Calculation: Convert infusion time to dose (mg/kg) based on body weight.

Data Presentation: Compare the threshold doses. A lower threshold indicates higher potency.

Table 2: Expected Pharmacological Outcomes

Parameter Bemegride (Control) N,3,3-Trimethylglutarimide (Test) Interpretation
Onset Moderate Rapid N-methylation increases BBB penetration rate.
Potency High Variable Methylation may reduce receptor affinity despite better access.

| Metabolism | Slower | Rapid | N-demethylation is a fast metabolic route. |

Chemical Biology: Cocrystallization Engineering

Rationale: TMG lacks the N-H donor of the imide ring but retains two carbonyl acceptors. This makes it a "cap" molecule in crystal engineering, useful for terminating hydrogen-bond chains in cocrystals with drugs like Trimethoprim or Barbiturates .

Protocol: Liquid-Assisted Grinding (LAG)

  • Stoichiometry: Weigh equimolar amounts of TMG and the co-former (e.g., Trimethoprim).

  • Solvent: Add 10 µL of Methanol per 100 mg of mixture.

  • Grinding: Grind in a ball mill at 30 Hz for 20 minutes.

  • Analysis: Analyze the resulting powder via PXRD (Powder X-Ray Diffraction) to identify new phases distinct from starting materials.

Workflow Diagram:

CocrystalWorkflow Input Input Materials: TMG + Co-former (1:1) Grind Liquid Assisted Grinding (MeOH, 20 min) Input->Grind Screen PXRD Screening Grind->Screen Result Identify New Phase (Cocrystal vs Physical Mix) Screen->Result

Figure 2: Workflow for generating and validating TMG cocrystals.

References

  • Nicholls, P. J., & Orton, T. C. (1972). The physiological disposition of 3,3-dimethylglutarimide. British Journal of Pharmacology. Link

  • Gryl, M., et al. (2015). The Thorpe-Ingold effect in glutarimide derivatives. Heterocycles. Link

  • Surov, A. O., et al. (2023). Cocrystals of the antibiotic trimethoprim with glutarimide and 3,3-dimethylglutarimide. Acta Crystallographica Section C. Link

  • Yamazaki, H., et al. (1999). Roles of CYP2E1 and CYP2B6 in the oxidation of glutarimide derivatives. Drug Metabolism and Disposition. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 227575, 1,3,3-Trimethyl-2,6-piperidinedione. Link

Sources

Method

Application Notes &amp; Protocols: The Role of Novel Glutarimide Derivatives in PROTAC Development

A Guide to the Design, Synthesis, and Evaluation of Cereblon-Recruiting PROTACs Featuring N,3,3-trimethyl-glutarimide as a Model Scaffold Introduction: Redefining Druggability with Targeted Protein Degradation The landsc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Design, Synthesis, and Evaluation of Cereblon-Recruiting PROTACs Featuring N,3,3-trimethyl-glutarimide as a Model Scaffold

Introduction: Redefining Druggability with Targeted Protein Degradation

The landscape of modern therapeutics is undergoing a paradigm shift, moving beyond simple occupancy-driven inhibition towards event-driven pharmacology. At the forefront of this revolution is Targeted Protein Degradation (TPD), a strategy that co-opts the cell's own machinery for waste disposal—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[1] Proteolysis-Targeting Chimeras (PROTACs) are the vanguard of this approach. These heterobifunctional molecules act as a molecular bridge, consisting of a ligand that binds a target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2]

This tripartite assembly forms a "ternary complex" (POI-PROTAC-E3 Ligase), which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[3][4] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further catalytic cycles of degradation.[3]

Among the 600+ E3 ligases in the human proteome, Cereblon (CRBN), a substrate receptor for the CUL4A E3 ligase complex, has become a workhorse in PROTAC development.[5] Its recruitment is mediated by a class of small molecules known as immunomodulatory imide drugs (IMiDs), which are based on a glutarimide scaffold.[6] While foundational ligands like thalidomide and its derivatives have proven effective, their use presents challenges, including potential hydrolytic instability and racemization at the chiral center of the glutarimide ring.[7][8]

This guide focuses on the next frontier: the rational design of novel glutarimide derivatives to enhance PROTAC efficacy. We will use the hypothetical molecule, N,3,3-trimethyl-glutarimide , as a central model to illustrate the complete workflow—from conceptual design and synthesis to comprehensive biophysical and cellular evaluation. The strategic placement of a nitrogen-linked methyl group and gem-dimethyl groups at the 3-position of the glutarimide ring serves as a model for addressing key stability and binding challenges, providing a framework for researchers developing next-generation degraders.[7][9]

Part 1: Design and Synthesis of a Novel Glutarimide-Based PROTAC

Rationale for Scaffold Modification: Beyond Classical IMiDs

The decision to develop novel CRBN-binding ligands is driven by the need to optimize the physicochemical and pharmacological properties of PROTACs. Classical IMiDs, while effective, are not without their liabilities.

  • Hydrolytic Instability: The glutarimide ring is susceptible to hydrolysis under physiological conditions, which can lead to inactive, ring-opened metabolites and complicate pharmacokinetic/pharmacodynamic (PK/PD) relationships.[7][8]

  • Racemization: The C3 position of the glutarimide ring is a stereocenter that is prone to epimerization. Since CRBN binding is stereospecific, racemization can lead to a loss of potency.[7]

  • Tuning Ternary Complex Properties: Subtle modifications to the E3 ligase ligand can have profound effects on the stability and conformation of the ternary complex, influencing degradation efficiency and selectivity.[10]

  • Expanding Chemical Space: Novel scaffolds provide new exit vectors for linker attachment, enabling the exploration of different linkerologies and geometries to achieve optimal POI presentation to the E3 ligase.

Our model scaffold, N,3,3-trimethyl-glutarimide , hypothetically addresses these issues. The N-alkylation could prevent the formation of an acidic N-H proton, potentially altering solubility and reactivity, while the gem-dimethyl substitution at the C3 position eliminates the chiral center, precluding racemization entirely.[9][11] This section outlines a generalized synthetic strategy for incorporating such a novel ligand into a functional PROTAC.

A Modular Synthesis Strategy

A robust and flexible synthesis is paramount for PROTAC development, which often requires the rapid generation of an analogue library to explore Structure-Activity Relationships (SAR). A modular approach is typically employed, involving the synthesis of three key building blocks that are coupled in the final steps.[12]

  • Warhead Synthesis: A known ligand for the POI is synthesized or acquired, functionalized with a handle (e.g., an amine, alkyne, or halide) for linker attachment.

  • E3 Ligase Ligand Synthesis: The novel N,3,3-trimethyl-glutarimide moiety is synthesized with its own reactive handle for linker conjugation.

  • Linker Synthesis & PROTAC Assembly: A bifunctional linker is prepared. The final PROTAC is assembled by sequentially coupling the warhead and the E3 ligase ligand to the linker. Common coupling reactions include amide bond formation, nucleophilic substitution, or copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[7][13]

G cluster_0 Module 1: Warhead Synthesis cluster_1 Module 2: E3 Ligase Ligand Synthesis cluster_2 Module 3: PROTAC Assembly POI_ligand POI Ligand Warhead_handle Warhead + Linker Handle (e.g., -NH2) POI_ligand->Warhead_handle Functionalization Coupling Peptide Coupling or Click Chemistry Warhead_handle->Coupling Glutarimide_core N,3,3-trimethyl- gultarimide E3L_handle E3 Ligand + Linker Handle (e.g., -COOH) Glutarimide_core->E3L_handle Functionalization E3L_handle->Coupling Final_PROTAC Final PROTAC Molecule Coupling->Final_PROTAC

Modular workflow for PROTAC synthesis.

Part 2: Biophysical Characterization of the Ternary Complex

The Central Role of the Ternary Complex

The formation of a productive ternary complex is the cornerstone of PROTAC-mediated degradation. The stability and conformation of this complex dictate the efficiency of ubiquitin transfer. A key parameter is cooperativity (α) , which measures how the binding of one protein partner to the PROTAC influences the binding of the second.

  • Positive Cooperativity (α > 1): The POI and E3 ligase bind the PROTAC more strongly together than they do individually. This is highly desirable as it stabilizes the ternary complex.

  • Negative Cooperativity (α < 1): The binding of one protein partner hinders the binding of the other.

  • No Cooperativity (α = 1): The proteins bind independently.

Biophysical assays are essential for quantifying these interactions and providing a mechanistic rationale for a PROTAC's cellular activity.[14][15]

G POI POI POI_PROTAC POI-PROTAC POI->POI_PROTAC Ternary POI-PROTAC-CRBN (Ternary Complex) POI->Ternary PROTAC PROTAC PROTAC->POI_PROTAC CRBN_PROTAC CRBN-PROTAC PROTAC->CRBN_PROTAC CRBN CRBN CRBN->CRBN_PROTAC CRBN->Ternary POI_PROTAC->Ternary CRBN_PROTAC->Ternary

Equilibrium of ternary complex formation.
Protocol: Assessing Binding Kinetics with Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (association rate, kon; dissociation rate, koff) and affinity data (dissociation constant, KD) for biomolecular interactions.[16] It is an invaluable tool for dissecting the binary and ternary interactions that govern PROTAC efficacy.

Objective: To determine the binary binding affinities of the PROTAC for the POI and CRBN, and to measure the affinity and kinetics of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant purified POI (with an affinity tag, e.g., His-tag)

  • Recombinant purified CRBN-DDB1 complex

  • Novel PROTAC and a reference PROTAC (e.g., pomalidomide-based)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Ligand Immobilization:

    • Immobilize an anti-tag antibody (e.g., anti-His) onto the sensor chip surface using standard amine coupling chemistry. This creates a capture surface.

    • Causality: Using a capture-based approach allows for the regeneration of the surface and ensures consistent orientation of the captured protein, improving data quality.

  • Binary Interaction Analysis (PROTAC -> POI):

    • Inject the His-tagged POI over the capture surface until a stable baseline is achieved.

    • Inject a series of concentrations of the PROTAC over the POI-captured surface.

    • Regenerate the surface to remove the captured POI and bound PROTAC.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.

  • Binary Interaction Analysis (PROTAC -> CRBN):

    • Repeat step 2, but instead capture the CRBN-DDB1 complex (assuming it is tagged) and flow the PROTAC over as the analyte. If CRBN is not tagged, it can be immobilized directly, though this is less ideal.

  • Ternary Complex Analysis:

    • Capture the His-tagged POI on the sensor surface.

    • Inject a constant, saturating concentration of the PROTAC to form the POI-PROTAC binary complex.

    • While the PROTAC is still associated, inject a concentration series of the CRBN-DDB1 complex as the analyte.

    • Causality: This experimental design directly measures the binding of CRBN to the pre-formed POI-PROTAC complex, allowing for the determination of the ternary complex affinity and stability.

    • Fit the data to determine the kinetic parameters for ternary complex formation.

  • Data Interpretation:

    • Compare the binary KD values with the ternary KD. A significantly lower KD for the ternary interaction indicates positive cooperativity.

ParameterReference PROTACNovel PROTAC (Hypothetical Data)Interpretation
Binary KD (PROTAC vs. POI) 50 nM60 nMSimilar target engagement.
Binary KD (PROTAC vs. CRBN) 200 nM500 nMNovel ligand has weaker binary CRBN affinity.
Ternary KD (CRBN to POI-PROTAC) 25 nM35 nMStrong ternary complex formation for both.
Cooperativity (α) ~8~14The novel PROTAC shows higher cooperativity.
Ternary Complex t1/2 (off-rate) 5 min15 minNovel PROTAC forms a more stable complex.

This table illustrates how a novel PROTAC with weaker binary affinity for CRBN could still be superior if it promotes a more stable and cooperative ternary complex.

Part 3: Cellular Evaluation of Protein Degradation

While biophysical data is crucial for understanding mechanism, the ultimate test of a PROTAC is its ability to induce degradation in a cellular context. This requires the molecule to be cell-permeable and to successfully engage its targets within the complex milieu of the cell.[17]

Protocol: Measuring Target Degradation by Western Blot

Western blotting is the gold-standard, semi-quantitative method for directly visualizing the loss of a target protein.[18]

Objective: To determine the dose-dependent degradation of the POI and to confirm the mechanism of degradation.

Materials:

  • Cell line expressing the POI

  • Novel PROTAC and control compounds

  • Proteasome inhibitor (e.g., MG132)

  • Cullin-RING Ligase (CRL) inhibitor (e.g., MLN4924)

  • Lysis buffer, SDS-PAGE gels, transfer apparatus

  • Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin)

  • Secondary antibody (HRP-conjugated) and chemiluminescent substrate

Methodology:

  • Dose-Response Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of the novel PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Mechanism of Action Controls (Self-Validation):

    • In separate wells, perform the following treatments:

      • Proteasome Dependence: Pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding a degradative concentration of the PROTAC.

      • CRBN Dependence: Pre-treat cells with an excess of a free CRBN ligand (e.g., pomalidomide, 10 µM) to competitively block PROTAC binding to CRBN. Alternatively, pre-treat with the CRL inhibitor MLN4924.

      • Negative Control: Treat cells with an inactive diastereomer of the PROTAC, if available.

  • Cell Lysis and Protein Quantification:

    • Wash cells with PBS and lyse them on ice.

    • Quantify total protein concentration using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the POI.

    • Probe with a primary antibody for a loading control.

    • Incubate with the appropriate secondary antibody and visualize using a chemiluminescence imager.

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation).

    • Trustworthiness: The control experiments are critical. Rescue of degradation by MG132 or MLN4924 confirms that the protein loss is via the intended ubiquitin-proteasome and CRBN-dependent pathway.

G cluster_0 Cell Treatment cluster_1 Biochemical Analysis Plate Plate Cells Treat Treat with PROTAC (Dose-Response) Plate->Treat Controls Mechanism Controls: 1. + MG132 (Proteasome Inh.) 2. + MLN4924 (CRL Inh.) 3. + Pomalidomide (Competitor) Plate->Controls Lyse Lyse Cells & Quantify Protein Treat->Lyse Controls->Lyse WB Western Blot (Anti-POI, Anti-GAPDH) Lyse->WB Analyze Quantify Bands & Calculate DC50 / Dmax WB->Analyze

Experimental workflow for cellular degradation assays.
Protocol: High-Throughput Degradation Assay with NanoBRET™

For screening larger libraries of PROTACs, Western blotting can be a bottleneck. Reporter-based systems like the NanoBRET™ Target Engagement assay or HiBiT Lytic Detection System offer a high-throughput, plate-based alternative.[17][18] This protocol describes a HiBiT-based degradation assay.

Objective: To rapidly and quantitatively measure POI degradation in a high-throughput format.

Principle: The POI is endogenously tagged with a small 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing. In the presence of a lytic reagent containing the complementary LgBiT protein and furimazine substrate, a bright luminescent signal is generated. The signal intensity is directly proportional to the amount of HiBiT-tagged POI remaining in the cell.

Methodology:

  • Cell Line Generation:

    • Use CRISPR/Cas9 to knock-in the HiBiT tag sequence at the N- or C-terminus of the endogenous gene for the POI.

    • Select and validate a clonal cell line expressing the tagged protein at physiological levels. Causality: Endogenous tagging avoids artifacts associated with protein overexpression.

  • Assay Execution:

    • Plate the HiBiT-tagged cells in a 96- or 384-well white assay plate.

    • Treat with a serial dilution of PROTAC compounds and controls as described for the Western blot experiment.

    • Incubate for the desired time period (e.g., 2-24 hours).

  • Signal Detection:

    • Add the Nano-Glo® HiBiT Lytic Reagent directly to the wells.

    • Incubate for 10 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle-treated control wells.

    • Plot the data and calculate DC50 and Dmax values as described previously.

ParameterWestern Blot (Hypothetical)HiBiT Assay (Hypothetical)Interpretation
DC50 15 nM12 nMBoth methods yield comparable potency values.
Dmax 92%95%Both methods show near-complete degradation.
Throughput LowHighHiBiT is suitable for screening hundreds of compounds.

Conclusion and Future Perspectives

The development of a novel PROTAC is a multi-faceted endeavor that requires a seamless integration of synthetic chemistry, biophysics, and cell biology. By using a hypothetical but rationally designed CRBN ligand like N,3,3-trimethyl-glutarimide as a model, we have outlined a comprehensive and self-validating workflow for advancing next-generation protein degraders. This process begins with a clear rationale for chemical design, proceeds through rigorous biophysical characterization of the crucial ternary complex, and culminates in robust cellular assays that confirm the intended mechanism of action.

Successful validation through these protocols provides a strong foundation for further preclinical development, including proteome-wide selectivity studies using mass spectrometry to identify potential off-targets, and progression into in vivo models to assess pharmacokinetics, efficacy, and safety.[19][20] The principles and methods detailed herein provide researchers, scientists, and drug developers with a robust framework to navigate the exciting and complex field of Targeted Protein Degradation.

References

  • Vertex AI Search. (Source details not fully available).
  • Protocols.io. (2022). PROTAC Design. [Link]

  • ChemRxiv. (Preprint). PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer.
  • ACS Publications. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Molecules. [Link]

  • National Institutes of Health. (2024). Application of PROTACs in Target Identification and Target Validation. PMC. [Link]

  • Mtoz Biolabs. (Service Information). Degrader Design and Synthesis | PROTAC Service. [Link]

  • National Institutes of Health. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC. [Link]

  • Taylor & Francis Online. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. [Link]

  • ResearchGate. (Preprint). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide.
  • Royal Society of Chemistry. (2024). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. [Link]

  • National Institutes of Health. (2022). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC. [Link]

  • PubMed. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]

  • National Institutes of Health. (2024). Quantitative Measurement of PROTAC Intracellular Accumulation. PMC. [Link]

  • Google Patents. (Invention Disclosure).
  • ScienceOpen. (2024). Application of PROTACs in target identification and validation. [Link]

  • DiVA portal. (2022). Development of biophysical assays for studies of PROTACs. [Link]

  • National Institutes of Health. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • University of Dundee. (2024). CeTPD Journal Club. [Link]

  • Wiley Online Library. (2022). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angewandte Chemie. [Link]

  • JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]

  • ResearchGate. (2024). Application of PROTACs in target identification and validation. [Link]

  • ChemRxiv. (Preprint). A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modulatory drugs.
  • National Institutes of Health. (2021). Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule. [Link]

  • PubChem. (Database Entry). Glutarimide, N,3-dimethyl-3-hexyl-. [Link]

  • PharmaCompass. (Database Entry). 3,3-tetramethylene glutarimide. [Link]

  • YouTube. (2023). Label-free validation of protein degraders using CETSA®. [Link]

  • Oxford Academic. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Biology Methods and Protocols. [Link]

  • National Institutes of Health. (2023). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. PMC. [Link]

  • ResearchGate. (2018). PROTAC-induced ternary complexes and their biophysical properties. [Link]

  • National Institutes of Health. (2016). Targeted Protein Degradation by Small Molecules. PMC. [Link]

  • Bio-Techne. (Resource). Assays for Targeted Protein Degradation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis yield of "Glutarimide, N,3,3-trimethyl-"

Technical Support Center: Optimizing the Synthesis of N,3,3-Trimethylglutarimide Topic: High-Yield Synthesis & Troubleshooting for Glutarimide, N,3,3-trimethyl- (CAS: 29637-25-2) IUPAC Name: 1,4,4-trimethylpiperidine-2,6...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the Synthesis of N,3,3-Trimethylglutarimide

Topic: High-Yield Synthesis & Troubleshooting for Glutarimide, N,3,3-trimethyl- (CAS: 29637-25-2) IUPAC Name: 1,4,4-trimethylpiperidine-2,6-dione Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Golden Path" Protocol

The synthesis of N,3,3-trimethylglutarimide is a classic dehydration reaction, yet it frequently suffers from yield attrition due to incomplete cyclization or hydrolysis during workup.

The most robust route utilizes 3,3-dimethylglutaric anhydride as the precursor. Direct alkylation of glutarimide is less specific and prone to O-alkylation byproducts. The "Golden Path" protocol described below prioritizes the two-step, one-pot method involving aminolysis followed by chemical dehydration.

Standardized Protocol Data
ParameterSpecificationRationale
Precursor 3,3-Dimethylglutaric anhydrideCommercially available; avoids harsh dicarboxylic acid cyclization.
Reagent Methylamine (2.0M in THF or 40% aq.)Nucleophile for ring opening. THF is preferred to simplify water removal.
Dehydrating Agent Acetic Anhydride (

)
Chemically forces ring closure (dehydration) of the amic acid intermediate.
Catalyst Sodium Acetate (NaOAc)Acts as a weak base to buffer the reaction and accelerate cyclization.
Temperature Reflux (

-

)
Required to overcome the activation energy for imide formation.
Typical Yield 85% - 92%With optimized water management.

Detailed Methodology

Phase 1: Aminolysis (Formation of the Amic Acid)

The goal is to open the anhydride ring to form N-methyl-3,3-dimethylglutaramic acid.

  • Setup: Charge a round-bottom flask with 3,3-dimethylglutaric anhydride (1.0 eq) dissolved in anhydrous THF (5 volumes).

  • Addition: Cool to

    
    . Add Methylamine (1.1 - 1.2 eq)  dropwise.
    
    • Critical Note: This reaction is exothermic. Control internal temperature

      
       to prevent oligomerization.
      
  • Monitoring: Stir for 1 hour at room temperature. TLC/LCMS should show complete consumption of anhydride and formation of the highly polar amic acid intermediate.

  • Solvent Swap: Remove THF (and water if aqueous amine was used) under reduced pressure. You will be left with a viscous oil or sticky solid (the amic acid).

Phase 2: Chemical Dehydration (Ring Closure)

Thermal dehydration alone is often insufficient and leads to charring. Chemical dehydration is preferred.

  • Reagent Addition: To the crude amic acid residue, add Acetic Anhydride (3.0 - 5.0 eq) and anhydrous NaOAc (0.1 eq) .

  • Cyclization: Heat the mixture to reflux (

    
     bath temp) for 2–4 hours.
    
  • Workup (The Yield Killer):

    • Do NOT pour into basic water immediately; this hydrolyzes the imide back to the amic acid.

    • Step A: Distill off excess acetic anhydride and acetic acid byproduct under high vacuum.

    • Step B: Dissolve the residue in EtOAc or DCM. Wash rapidly with cold saturated

      
       (to remove trace acid) followed by brine.
      
    • Step C: Dry over

      
       and concentrate.
      
  • Purification: The product is often a crystalline solid or oil that solidifies. Recrystallize from Ethanol/Hexane or purify via sublimation if high purity is required.

Visualization: Pathway & Logic

Figure 1: Synthetic Pathway & Mechanism

This diagram illustrates the transformation from anhydride to the final N-methyl imide.

SynthesisPathway Anhydride 3,3-Dimethylglutaric Anhydride AmicAcid INTERMEDIATE: N-Methyl-3,3-dimethyl- glutaramic acid Anhydride->AmicAcid Ring Opening (THF, 0°C) MeNH2 Methylamine (Nucleophile) MeNH2->AmicAcid Product TARGET: N,3,3-Trimethylglutarimide AmicAcid->Product Cyclization (-H2O, Reflux) Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->Product Promotes

Caption: Two-step synthesis via the amic acid intermediate. The second step (cyclization) requires chemical dehydration to prevent reversibility.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose yield failures.

Troubleshooting Issue Low Yield or Impure Product Check1 Is the product sticky/viscous? Issue->Check1 Check2 Did you use aqueous workup? Check1->Check2 No Sol1 Residual Acetic Anhydride. Action: High Vac Distillation. Check1->Sol1 Yes Check3 Does NMR show broad -OH/NH? Check2->Check3 No Sol2 Ring Hydrolysis. Action: Avoid basic wash; use neutral pH. Check2->Sol2 Yes (High pH) Sol3 Incomplete Cyclization. Action: Reflux longer with Ac2O. Check3->Sol3 Yes

Caption: Diagnostic workflow for identifying common failure modes in glutarimide synthesis.

Troubleshooting & FAQs

Q1: My yield is low (<40%), and the NMR shows a mixture. What happened?

Diagnosis: You likely have incomplete cyclization. The intermediate (amic acid) and the product (imide) can look similar, but the amic acid has carboxylic acid protons and amide protons. Solution: Ensure you are using a dehydrating agent (


 or 

). Thermal heating alone (without a Dean-Stark trap or chemical agent) is often insufficient to drive the equilibrium fully to the imide. Verification: Check the IR spectrum. The Imide should show a characteristic "doublet" of carbonyl peaks (approx. 1680 and 1720

). The Amic acid will show broad -OH stretching.
Q2: The product is water-soluble and I lost it during extraction.

Diagnosis: N-alkyl glutarimides, especially those with small alkyl groups like methyl, have moderate water solubility. Solution:

  • Salting Out: Saturate your aqueous layer with NaCl before extraction.

  • Solvent Choice: Use Chloroform (

    
    ) or DCM instead of Ethyl Acetate; glutarimides often partition better into chlorinated solvents.
    
  • Continuous Extraction: If yield is critical, use a liquid-liquid continuous extractor for 12+ hours.

Q3: Can I use Thionyl Chloride ( ) instead of Acetic Anhydride?

Answer: Yes, but with caution.

  • Pros:

    
     is a very potent dehydrating agent and converts the carboxylic acid of the amic acid to an acid chloride, which cyclizes instantly.
    
  • Cons: It generates HCl gas and is much harsher. It requires careful neutralization.

  • Protocol: Treat the dry amic acid with

    
     (neat or in DCM) at reflux for 1 hour. Evaporate excess 
    
    
    
    completely before workup.
Q4: My product has a strong vinegar smell and won't crystallize.

Diagnosis: Trapped Acetic Acid/Acetic Anhydride. Solution: These solvents form inclusion complexes or are simply hard to remove from the oily crude.

  • Fix: Dissolve the crude in Toluene and rotovap. The Toluene forms an azeotrope with acetic acid, helping to drag it out. Repeat 2-3 times.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989 . (General procedure for imide formation via anhydride aminolysis).

  • Taguchi, Y. et al. "Synthesis of N-substituted glutarimides." Journal of Organic Chemistry, 2003.
  • Werner, E. A. "The preparation of glutarimide and its derivatives." Journal of the Chemical Society, Transactions, 1920 , 117, 1046-1053. (Foundational work on the thermal decomposition of ammonium glutarates).

  • PubChem Database. "Compound Summary: 3,3-Dimethylglutaric anhydride."[1] National Center for Biotechnology Information. Accessed 2024.

Sources

Optimization

Technical Support Center: Solubilization Strategies for N,3,3-Trimethylglutarimide

Case ID: SOL-TGM-001 Compound: Glutarimide, N,3,3-trimethyl- (1,3,3-trimethylpiperidine-2,6-dione) Chemical Class: Cyclic Imide / Piperidinedione Support Tier: Senior Application Scientist Level[1][2] Executive Summary Y...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-TGM-001 Compound: Glutarimide, N,3,3-trimethyl- (1,3,3-trimethylpiperidine-2,6-dione) Chemical Class: Cyclic Imide / Piperidinedione Support Tier: Senior Application Scientist Level[1][2]

Executive Summary

You are likely encountering precipitation ("crashing out") when diluting N,3,3-trimethylglutarimide from a DMSO stock into aqueous assay media.[1][2][3][4] While the parent molecule (glutarimide) is water-soluble, the addition of the N-methyl and gem-dimethyl groups significantly increases lipophilicity and removes the primary hydrogen bond donor (the imide N-H).[3]

Critical Warning: Do not attempt to solubilize this compound by raising the pH (e.g., adding NaOH).[1][3] Unlike unsubstituted glutarimides, N-substituted glutarimides lack the acidic proton required for salt formation.[1][2] Furthermore, the glutarimide ring is susceptible to hydrolytic ring-opening at alkaline pH (pH > 8.0), which will degrade your compound into a carboxylic acid derivative [1].[1][3]

Part 1: Diagnostic & Decision Framework

Before altering your assay buffer, use this decision tree to identify the correct solubilization strategy.

SolubilityDecisionTree Start Issue: Compound Precipitates in Assay Media CheckConc Is final concentration > 100 µM? Start->CheckConc CheckDMSO Is final DMSO concentration > 1%? CheckConc->CheckDMSO No (<100 µM) ProtocolC PROTOCOL C: Complexation (HP-β-Cyclodextrin) CheckConc->ProtocolC Yes (>100 µM) ProtocolA PROTOCOL A: Optimized Serial Dilution (Prevent Shock Precipitation) CheckDMSO->ProtocolA No (DMSO is low) ProtocolB PROTOCOL B: Co-solvent System (PEG400 / Ethanol) CheckDMSO->ProtocolB Yes (High DMSO needed)

Figure 1: Decision matrix for selecting the appropriate solubilization method based on assay requirements.

Part 2: Troubleshooting Guides & FAQs

Topic 1: Stock Solution Preparation

Q: Can I dissolve N,3,3-trimethylglutarimide directly in water or PBS? A: No. While it may appear to dissolve initially, it is thermodynamically unstable in water at high concentrations.[1]

  • Best Practice: Prepare a 10 mM to 50 mM stock solution in anhydrous DMSO .

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles, as condensation introduces water, which can accelerate slow hydrolysis of the imide ring over months [2].[1][2]

Q: I see a "cloudy" precipitate immediately upon adding my DMSO stock to the media. Why? A: This is "Solvent Shock." When a hydrophobic compound in DMSO meets water, the DMSO diffuses away faster than the compound can equilibrate, leaving the compound locally supersaturated.

  • The Fix: Do not pipette 1 µL of stock directly into 1 mL of media. Instead, use an Intermediate Dilution Step (see Protocol A below).

Topic 2: Advanced Solubilization Protocols
Protocol A: The "Step-Down" Serial Dilution (General Assays)

Use this for IC50 determinations where the top concentration is < 100 µM.[1][3]

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Plate: Prepare your dilution series in 100% DMSO first.

  • Transfer Step: Transfer 1 µL from the DMSO plate into 99 µL of assay buffer (1:100 dilution).

    • Result: 1% DMSO final concentration.[1][2][3]

    • Why: This ensures the compound is already dispersed before it hits the bulk aqueous environment.[2][3]

  • Mix: Shake immediately on an orbital shaker (500 rpm) for 2 minutes.

Protocol B: Cyclodextrin Complexation (High Concentration Assays)

Use this if you need > 100 µM or if the compound is cytotoxic in standard DMSO concentrations.[3]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a hydrophilic "cage" around the lipophilic glutarimide core, preventing aggregation without chemically modifying the drug [3].[1][2][3]

ComponentConcentrationFunction
HP-β-CD 10% - 20% (w/v)Solubilizing Excipient
Buffer PBS (pH 7.[1][2][3]4)Physiological Medium
Compound Up to 5 mMActive Agent

Step-by-Step Procedure:

  • Dissolve HP-β-CD in PBS to create a 20% (w/v) clear solution .[1][2][3] Filter sterilize (0.22 µm).

  • Add your N,3,3-trimethylglutarimide powder directly to this vehicle (avoiding DMSO if possible).

  • Sonicate in a water bath at 37°C for 30–60 minutes.

  • If a small amount of DMSO is required to initiate dissolution, keep it < 0.5%.[1][2][3]

  • Visual Check: The solution should remain clear upon cooling to room temperature.[2][3]

Topic 3: Stability & Chemical Integrity

Q: My compound lost activity after sitting in the buffer for 24 hours. Is it degrading? A: Likely, yes.[1][3] Glutarimides are susceptible to hydrolysis at the imide bond.[2][3]

  • Mechanism: Hydroxide ions (

    
    ) attack the carbonyl carbons of the glutarimide ring.[2][3]
    
  • Risk Factor: pH > 7.5 accelerates this process exponentially.[1][2][3]

  • Solution:

    • Keep assay buffers at pH 7.0 – 7.4 .

    • If possible, use MES buffer (pH 6.5) for storage or long-duration assays, as the ring is significantly more stable in slightly acidic conditions [4].[1][3]

    • Avoid: Carbonate buffers or Tris buffers adjusted to pH 8.0+.[1][2][3]

HydrolysisPathway Compound N,3,3-Trimethylglutarimide (Intact Ring) Intermediate Tetrahedral Intermediate Compound->Intermediate + OH- (High pH) Product Ring Open Product (Inactive Carboxylic Acid) Intermediate->Product Irreversible

Figure 2: Hydrolytic degradation pathway of glutarimides in alkaline conditions.[1][2][3]

Part 3: Data Reference Tables

Table 1: Physicochemical Profile & Solvent Compatibility
PropertyValue / CharacteristicImplication for Assays
Molecular Weight ~155.2 g/mol Small molecule, fast diffusion.[1][2][3]
LogP (Predicted) ~0.8 – 1.2Moderately lipophilic; prefers organic solvents.[1][2][3]
H-Bond Donors 0Critical: Cannot H-bond with water; poor aqueous solubility.[1][2][3]
Max Solubility (PBS) < 100 µg/mL (Est.)[1][2][3]High risk of precipitation in bio-assays.[1][2][3][4]
Max Solubility (DMSO) > 50 mg/mLExcellent stock solvent.[1][2][3]
pKa N/A (Neutral)Cannot form salts with bases (e.g., NaOH).[1][2][3]
Table 2: Solvent Toxicity Limits (In Vitro)

Ensure your final assay concentration does not exceed these limits to prevent solvent-induced artifacts.

Cell Type / AssayMax DMSO %Max Ethanol %Max HP-β-CD %
Adherent Lines (e.g., HeLa) 0.5%0.5%2.0%
Suspension Lines (e.g., Jurkat) 0.1%0.1%1.0%
Enzymatic Assays 5.0%2.0%N/A

References

  • BenchChem Technical Support. (2025).[1][2][3] An In-depth Technical Guide to the Physicochemical Properties of Glutarimide and its Analogs. BenchChem. Link

  • National Institutes of Health (NIH). (2012).[1][2][3] Assay Guidance Manual: Compound Management and Solubility. NCBI Bookshelf.[1][2][3] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Szabó, T., et al. (2020).[1][2][3] Hydrolytic Stability of Imides of Different Structures. Periodica Polytechnica Chemical Engineering.[1][2][3] Link[1][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Experimental Artifacts with Glutarimide Derivatives

A Senior Application Scientist's Guide to "Glutarimide, N,3,3-trimethyl-" Welcome to the technical support center for researchers working with glutarimide-based compounds. This guide is designed to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to "Glutarimide, N,3,3-trimethyl-"

Welcome to the technical support center for researchers working with glutarimide-based compounds. This guide is designed to provide in-depth troubleshooting for common experimental artifacts encountered when working with "Glutarimide, N,3,3-trimethyl-". While this specific derivative may not be widely documented, the principles outlined here are derived from extensive experience with the broader class of glutarimide-containing molecules, which are pivotal in fields like targeted protein degradation and medicinal chemistry.[1]

The glutarimide ring, a core component of immunomodulatory drugs (IMiDs) and a key ligand for the E3 ubiquitin ligase cereblon (CRBN), presents unique challenges in synthesis, handling, and biological application.[2][3] This guide will help you navigate these challenges, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Here are some of the most common initial questions researchers have when encountering unexpected results with glutarimide derivatives.

Q1: My compound appears to be degrading in solution. What is the most likely cause?

A1: The glutarimide ring is susceptible to hydrolysis, especially under aqueous basic conditions, which can lead to ring-opening.[2] If your buffer system has a pH above 7.4 or if it's stored for extended periods in aqueous solutions, degradation is a primary concern.[4]

Q2: I'm seeing unexpected off-target effects in my cell-based assays. Is this common for glutarimide compounds?

A2: Yes, this can be a significant issue. While many glutarimide derivatives are designed to bind to CRBN, they can have CRBN-independent effects.[3] Additionally, impurities from synthesis or degradation products can exhibit their own biological activities, leading to confounding results.

Q3: My NMR spectrum looks complex, with more peaks than expected. What could be the reason?

A3: There are several possibilities. If your compound has a stereocenter, you might be seeing a mixture of diastereomers or epimers, as the stereocenter on the glutarimide ring can be susceptible to epimerization.[2] Another possibility is the presence of impurities or degradation products. Finally, N-acyl-glutarimides can exhibit complex rotational isomers, leading to peak broadening or duplication.

Q4: The solubility of my glutarimide derivative is very low. How can I improve this?

A4: Poor solubility is a known issue with many glutarimide compounds.[5] For in vitro assays, using a small percentage of a cosolvent like DMSO is standard. For in vivo studies, formulation strategies may be necessary. It's also worth noting that solubility can be affected by the crystalline form of the solid.

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental problems.

Guide 1: Investigating Compound Purity and Identity

Artifacts often originate from the compound itself. Ensuring the purity and correct identity of your "Glutarimide, N,3,3-trimethyl-" is the first critical step.

Problem: You suspect your compound is impure, leading to inconsistent results.

Underlying Cause: The synthesis of glutarimide-containing molecules can be challenging, potentially leaving residual starting materials, byproducts, or catalysts.[2][6] The purification process may not have been sufficient to remove these.

Troubleshooting Workflow:

start Inconsistent Experimental Results check_purity Step 1: Re-evaluate Purity by LC-MS start->check_purity check_identity Step 2: Confirm Identity by NMR check_purity->check_identity Purity >95%? repurify Step 3: Repurify if Necessary check_purity->repurify Purity <95% check_identity->repurify Identity Incorrect? pass Purity Confirmed Proceed with Experiments check_identity->pass Identity Correct retest Step 4: Re-test in Assay repurify->retest retest->pass Results Consistent fail Impurity Identified Isolate and Test Separately retest->fail Results Still Inconsistent

Caption: Workflow for verifying compound purity and identity.

Experimental Protocols:

  • Step 1: Purity Assessment by LC-MS

    • Prepare a fresh stock solution of your compound in a suitable solvent (e.g., DMSO) at 10 mM.

    • Dilute the stock solution to 1 µM in a 50:50 mixture of acetonitrile and water.

    • Inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Run a gradient from 5% to 95% acetonitrile with 0.1% formic acid.

    • Integrate the peak area of your compound's expected mass and any impurity peaks from the total ion chromatogram (TIC) and UV chromatogram (at 254 nm).

    • Success Metric: Purity should ideally be >98% for cell-based assays.

  • Step 2: Identity Confirmation by ¹H and ¹³C NMR

    • Dissolve 5-10 mg of your compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the observed chemical shifts, multiplicities, and integration values with the expected structure of "Glutarimide, N,3,3-trimethyl-".

    • Pay close attention to the signals from the trimethyl groups and the protons on the glutarimide ring.

  • Step 3: Repurification (if necessary)

    • If impurities are detected, repurification is necessary. Flash column chromatography is a common method.

    • Alternatively, for polar compounds, preparative reverse-phase HPLC can be effective.

    • After repurification, re-analyze by LC-MS and NMR to confirm purity and identity.

Guide 2: Addressing Compound Stability Issues

The chemical stability of the glutarimide scaffold is a critical factor that can introduce significant artifacts.

Problem: Loss of compound activity over time in aqueous buffers or cell culture media.

Underlying Cause: The glutarimide ring is an imide and is susceptible to hydrolysis, which breaks the ring and renders the molecule inactive for its intended purpose (e.g., binding to cereblon).[2][4] This hydrolysis is accelerated by basic pH and elevated temperatures.

Troubleshooting Workflow:

start Suspected Compound Instability stability_assay Step 1: Perform Aqueous Stability Assay start->stability_assay analyze Step 2: Analyze by LC-MS at t=0, 2, 8, 24h stability_assay->analyze stable Compound is Stable Troubleshoot Other Variables analyze->stable >90% remaining at 24h unstable Compound is Unstable Implement Mitigation Strategies analyze->unstable <90% remaining at 24h mitigate Mitigation: - Prepare fresh solutions - Use pH 7.4 buffer - Minimize incubation time unstable->mitigate

Caption: Workflow for assessing and mitigating compound instability.

Experimental Protocol: Aqueous Stability Assay

  • Prepare a 10 mM stock solution of "Glutarimide, N,3,3-trimethyl-" in DMSO.

  • Spike the stock solution into your experimental buffer (e.g., PBS, pH 7.4) and cell culture medium to a final concentration of 10 µM.

  • Incubate the solutions at 37°C.

  • At time points 0, 2, 8, and 24 hours, take an aliquot of the solution.

  • Immediately quench any further degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analyze the samples by LC-MS to determine the percentage of the parent compound remaining relative to the t=0 sample.

  • Data Analysis: Plot the percentage of compound remaining versus time. Calculate the half-life (t₁/₂) of the compound in each medium.

Data Presentation: Stability Profile of a Hypothetical Glutarimide Derivative

Time (hours)% Remaining in PBS (pH 7.4)% Remaining in Cell Medium
0100100
29895
89185
247560

Mitigation Strategies:

  • Fresh Solutions: Always prepare fresh dilutions of the compound from a DMSO stock immediately before use.

  • pH Control: Ensure your experimental buffers are maintained at a neutral pH (around 7.4).

  • Minimize Incubation Times: If the compound is unstable, design experiments with the shortest possible incubation times.

Guide 3: Deconvoluting Biological Assay Artifacts

When using "Glutarimide, N,3,3-trimethyl-" in biological systems, distinguishing between true biological effects and experimental artifacts is crucial.

Problem: In a targeted protein degradation assay, you observe cytotoxicity that does not correlate with the degradation of the target protein.

Underlying Cause: The observed cytotoxicity could be a CRBN-independent off-target effect of the compound, or it could be due to an impurity.[3] Poor solubility can also lead to compound precipitation, which can cause non-specific cytotoxicity.[5]

Troubleshooting Workflow:

start Cytotoxicity without Target Degradation solubility Step 1: Check for Precipitation in Media start->solubility crbn_ko Step 2: Test in CRBN Knockout Cells solubility->crbn_ko No Precipitate precip Conclusion: Precipitation-Induced Cytotoxicity solubility->precip Precipitate Observed impurity Step 3: Test Purified Impurities crbn_ko->impurity Cytotoxicity Persists on_target Conclusion: On-Target (CRBN-dependent) Cytotoxicity crbn_ko->on_target Cytotoxicity Abolished off_target Conclusion: CRBN-Independent Off-Target Effect impurity->off_target Impurities Inactive

Sources

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Technical Support Center: Glutarimide-Based Compound Resistance

Topic: Overcoming Resistance Mechanisms to Cereblon-Targeting Glutarimides Audience: Drug Discovery Scientists, Translational Researchers Status: Active | Version: 2.4 Welcome to the Technical Support Center As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance Mechanisms to Cereblon-Targeting Glutarimides

Audience: Drug Discovery Scientists, Translational Researchers Status: Active | Version: 2.4

Welcome to the Technical Support Center

As a Senior Application Scientist, I often see projects stall not because the drug candidate is poor, but because the resistance mechanism in the model system is misunderstood. Glutarimide-based compounds (IMiDs, CELMoDs, and glutarimide-based PROTACs) rely on a "molecular glue" mechanism that is fragile and dependent on a precise enzymatic cascade.

This guide moves beyond basic troubleshooting to address the causality of resistance. We will dissect the three failure points: The Hardware (CRBN integrity), The Engine (CRL4/UPS machinery), and The Key (Chemical stability).

Part 1: The Hardware – Cereblon (CRBN) Integrity

Diagnosis: Your compound fails to induce degradation, but CRBN protein levels appear normal on a standard Western Blot.

Q: Why is my compound inactive despite high CRBN expression?

A: You are likely detecting a non-functional CRBN isoform or a point mutant. Standard Western Blots often mislead researchers here.

  • The Exon 10 Splice Variant (CRBN-Δexon10):

    • Mechanism: The glutarimide-binding pocket is formed by a tri-tryptophan cage (Trp380, Trp386, Trp400). These residues are encoded largely by Exon 10.

    • The Trap: Many commercial antibodies target the N-terminus. They will detect CRBN-Δexon10, which lacks the drug-binding domain. This variant is dominant-negative and highly prevalent in resistant myeloma lines.

    • Solution: Use an antibody targeting the C-terminus (specifically the domain encoded by exon 10/11) or validate with RT-PCR using primers flanking exon 10.

  • Point Mutations (The "Pocket" Issue):

    • Mechanism: Mutations like W386A or H397Y abrogate glutarimide binding without affecting protein stability.

    • CELMoD Rescue: Newer CELMoDs (e.g., Iberdomide, Mezigdomide) have extended pharmacophores that interact with distinct residues, potentially retaining efficacy against specific mutants where first-gen IMiDs (Lenalidomide) fail.

Visualizing the Resistance Pathways

The following diagram illustrates the critical nodes where resistance emerges within the CRL4-CRBN complex.

ResistancePathways Drug Glutarimide Compound CRBN_WT CRBN (Wild Type) Drug->CRBN_WT Binds CRBN_Mut CRBN (Mutant/ΔExon10) [RESISTANCE] Drug->CRBN_Mut No Binding Complex CRL4 Complex (DDB1-CUL4-RBX1) CRBN_WT->Complex Recruits Substrate Neosubstrate (IKZF1/3, GSPT1) CRBN_WT->Substrate Recruits E2 E2 Enzyme (UBE2G1) Complex->E2 Requires E2->Substrate Loss = Resistance Ubiquitin Poly-Ubiquitination E2->Ubiquitin Catalyzes K48 Chain Extension Substrate->Ubiquitin Degradation Proteasomal Degradation Ubiquitin->Degradation

Caption: Critical failure points in the Glutarimide-CRBN axis. Red nodes/paths indicate primary resistance mechanisms (Mutant CRBN or loss of UBE2G1).

Part 2: The Engine – UPS Machinery & UBE2G1

Diagnosis: CRBN is Wild-Type (WT) and binds the drug, but the neosubstrate (e.g., IKZF1) is not degraded.

Q: Is the E3 ligase fully assembled and functional?

A: The presence of CRBN and DDB1 is insufficient. The catalytic "handover" of ubiquitin is specific.

  • The UBE2G1 Dependency:

    • Mechanism: While UBE2D3 initiates monoubiquitination, UBE2G1 is the specific E2 enzyme required for K48-linked chain extension on CRBN neosubstrates.[1]

    • Resistance: Loss of UBE2G1 is a validated resistance mechanism to Lenalidomide and Pomalidomide.[1][2]

    • Troubleshooting: Perform a knockout rescue experiment or check UBE2G1 protein levels. If UBE2G1 is low, standard IMiDs will fail, but high-affinity degraders (like CC-220) might still force degradation via alternative E2s.

  • Cullin Neddylation:

    • Mechanism: Cullin-4A must be neddylated (conjugated to Nedd8) to be active. The COP9 signalosome regulates this.[1]

    • Check: Use an anti-CUL4A antibody. You should see a doublet (the higher band is the neddylated/active form). If you only see the lower band, the ligase is inactive.

Part 3: The Key – Chemical Stability

Diagnosis: In vitro assays (TR-FRET/FP) show weak binding, or cellular potency fades over time in stock plates.

Q: Is my glutarimide ring intact?

A: The glutarimide moiety is chemically unstable in aqueous, basic conditions.[3][4]

  • Hydrolysis: At pH > 7.0, the glutarimide ring undergoes hydrolysis (ring-opening) within hours to days. Once opened, it cannot bind CRBN.

  • Racemization: The chiral carbon (C3 of the glutarimide) racemizes rapidly. While the S-enantiomer is typically the active binder for CRBN, racemization in plasma means you are effectively dosing a racemate.

  • Recommendation: Always prepare fresh stocks in DMSO. Avoid storing diluted compounds in aqueous buffers (PBS/media) for >24 hours before use.

Summary of Resistance Markers
MarkerRoleResistance MechanismDetection Method
CRBN (Exon 10) Drug Binding PocketSplice variant (ΔExon10) prevents drug binding.[5]RT-PCR (primers flanking exon 10) or C-term Antibody.
UBE2G1 E2 EnzymeLoss prevents poly-ubiquitin chain extension.[1]Western Blot / CRISPR KO screen.[6]
W380/W386 CRBN ResiduesPoint mutations block glutarimide docking.Sanger Sequencing.[6]
CUL4A Scaffold ProteinLack of Neddylation (inactive complex).Western Blot (Look for doublet).
Experimental Protocols
Protocol A: Functional Target Engagement (CRBN-DDB1 TR-FRET)

Do not rely solely on Western Blots. This assay confirms if your drug actually binds the E3 ligase complex.

  • Reagents:

    • Recombinant CRBN-DDB1 complex (tagged, e.g., His/Flag).

    • Fluorophore-labeled Thalidomide tracer (e.g., Cy5-Thalidomide).

    • Terbium-labeled anti-tag antibody (donor).

  • Workflow:

    • Incubate CRBN-DDB1 (5 nM) with Tb-antibody (2 nM) and Cy5-Tracer (20 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% BSA).

    • Add test compound (titration).

    • Readout: If the compound binds CRBN, it displaces the Cy5-Tracer, decreasing the TR-FRET signal (HTRF ratio).

  • Validation:

    • Control: Use Lenalidomide as a positive control (IC50 ~ 2-3 µM).

    • Interpretation: If IC50 is high (>10 µM) but WB shows CRBN protein, you likely have a mutant CRBN or the protein is misfolded.

Protocol B: Diagnostic Western Blot for Resistance

Designed to differentiate between Target Loss vs. Machinery Failure.

  • Lysate Prep: Harvest cells in RIPA buffer + Protease Inhibitors. Crucial: Add Nedd8-activating enzyme inhibitor (MLN4924) 1 hour prior to harvest if checking dynamic neddylation (optional but recommended).

  • Antibody Panel:

    • Anti-CRBN (C-term): To detect full-length vs. splice variants.[6][7]

    • Anti-IKZF1/3: The functional readout.

    • Anti-UBE2G1: To rule out E2 loss.

    • Anti-Actin/GAPDH: Loading control.

  • Treatment: Treat cells with DMSO, Lenalidomide (1 µM), and a CELMoD (e.g., Iberdomide, 100 nM) for 6 and 24 hours.

  • Analysis:

    • Scenario 1: No IKZF1 degradation with Len or Iberdomide + No CRBN band = CRBN Loss .

    • Scenario 2: No IKZF1 degradation with Len, but degradation with Iberdomide = CRBN Mutation (CELMoD overcomes it).

    • Scenario 3: CRBN present, Drug binds (TR-FRET confirmed), but no degradation = Machinery Failure (Check UBE2G1).

Troubleshooting Flowchart

Troubleshooting Start Issue: No Degradation of Neosubstrate CheckCRBN Step 1: Check CRBN Expression (C-term Antibody + RT-PCR) Start->CheckCRBN CRBN_Low CRBN Low/Absent or ΔExon10 High CheckCRBN->CRBN_Low CRBN_High CRBN Wild-Type Levels Normal CheckCRBN->CRBN_High Genomic Genomic Loss or Splice Variant CRBN_Low->Genomic CheckBinding Step 2: TR-FRET Binding Assay CRBN_High->CheckBinding NoBind No Binding CheckBinding->NoBind BindOK Binding Confirmed CheckBinding->BindOK Sequencing Sequencing Required (Check W380, W386, H397) NoBind->Sequencing CheckMachinery Step 3: Check Machinery (UBE2G1, Cullin Neddylation) BindOK->CheckMachinery MachineryDefect UBE2G1 Loss or Denylation CheckMachinery->MachineryDefect

Caption: Decision tree for isolating the cause of glutarimide resistance.

References
  • Kortüm, K. M., et al. (2016). Targeted sequencing of refractory myeloma reveals a high incidence of mutations in CRBN and Ras pathway genes. Blood, 128(9), 1226-1233.

  • Gooding, S., et al. (2021).[7] Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma.[8] Blood, 137(2), 232-237.[8]

  • Sievers, Q. L., et al. (2018). UBE2G1 governs the destruction of cereblon neomorphic substrates.[1][9] Science, 362(6419).

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809.

  • Watson, E. R., et al. (2022). Molecular Glue Degraders: From Serendipity to Rational Discovery. Nature Reviews Drug Discovery.

Sources

Troubleshooting

Refinement of "Glutarimide, N,3,3-trimethyl-" dosage for cell-based assays

Executive Summary: The Molecule & The Challenge Glutarimide, N,3,3-trimethyl- (also known as 1,3,3-trimethylpiperidine-2,6-dione) presents a distinct set of physicochemical challenges compared to its parent compound, glu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule & The Challenge

Glutarimide, N,3,3-trimethyl- (also known as 1,3,3-trimethylpiperidine-2,6-dione) presents a distinct set of physicochemical challenges compared to its parent compound, glutarimide.

While often used as a structural probe or intermediate in the synthesis of anticonvulsants and immunomodulators, its methylation pattern fundamentally alters its behavior in cell-based assays:

  • Increased Lipophilicity: The addition of three methyl groups (particularly the N-methyl) significantly reduces water solubility compared to unsubstituted glutarimides.

  • Loss of H-Bond Donor: The N-methylation removes the imide proton. If you are using this as an analog for Cereblon (CRBN) binding studies (like thalidomide derivatives), be aware that N-substitution typically abolishes CRBN binding , making this molecule a likely negative control or a probe for off-target toxicity rather than a degrader.

This guide addresses the technical failures—often mistaken for biological inactivity—caused by precipitation, solvent toxicity, and improper dose ranging.

Part 1: Solubility & Stock Preparation (The "Crash" Effect)

Q: My assay results are highly variable between replicates. Could the compound be precipitating?

A: Yes. This is the #1 cause of failure for trimethylated glutarimides. Because N,3,3-trimethylglutarimide lacks the polar N-H bond, it is hydrophobic. When you pipette a 10 mM DMSO stock directly into aqueous media, the compound often "crashes out" (precipitates) instantly, forming micro-crystals that are invisible to the naked eye but cause inconsistent local concentrations.

Troubleshooting Protocol: The "Step-Down" Dilution Do not dilute directly from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution plate.

  • Prepare Master Stock: Dissolve neat powder in anhydrous DMSO to 10 mM . Vortex for 30s.

  • Create Intermediate Stock: Dilute the Master Stock 1:10 or 1:20 in culture media (or PBS) to create a 10x or 20x working solution.

    • Critical Check: Inspect this intermediate tube against a dark background. If it turns cloudy, the compound has crashed. You must lower your Master Stock concentration.

  • Final Dosing: Add the intermediate solution to your cells.

Visualization: Solubility Workflow

SolubilityWorkflow Powder Solid TMG (Hydrophobic) DMSO_Stock Master Stock (100% DMSO) Powder->DMSO_Stock Dissolve Direct_Add Direct Addition to Media DMSO_Stock->Direct_Add Avoid! Step_Down Intermediate Dilution (10x in Media) DMSO_Stock->Step_Down 1:10 Dilution Precipitation PRECIPITATION (Assay Failure) Direct_Add->Precipitation Visual_Check Visual Turbidity Check Step_Down->Visual_Check Visual_Check->DMSO_Stock Cloudy? Lower Conc. Final_Assay Final Assay Well (Dissolved) Visual_Check->Final_Assay Clear

Caption: Figure 1. The "Step-Down" dilution method prevents hydrophobic shock precipitation, a common error when dosing lipophilic glutarimides.

Part 2: Dosage Strategy & Cytotoxicity

Q: I am seeing cell death at 50 µM. Is this specific activity or off-target toxicity?

A: For N,3,3-trimethylglutarimide, activity >30 µM is frequently non-specific . Glutarimide derivatives often exhibit a narrow therapeutic window. If you are using this as a negative control for immunomodulatory drugs (IMiDs), you must define the "toxicity cliff"—the concentration where the chemical properties of the molecule (not its specific binding) kill the cell.

Protocol: The "Toxicity Cliff" Determination Before running your functional assay, perform a viability screen (ATP-based or MTT) using a logarithmic scale, not linear.

Recommended Dosage Matrix

RangeConcentration (µM)PurposeExpected Outcome (N,3,3-TMG)
Low 0.01, 0.1, 1.0Specificity CheckShould be inert (unless highly potent target).
Mid 3.0, 10.0Active Window Potential specific modulation range.
High 30.0, 100.0Stress Test High risk of off-target cytotoxicity.
Control DMSO OnlyVehicle ControlMust match the % DMSO of the highest dose.

Key Insight: If your IC50 is >50 µM, the compound is likely acting as a general cellular stressor (membrane disruption) rather than a specific inhibitor.

Part 3: Stability & Chemical Environment

Q: Can I store the diluted compound in the fridge for next week?

A: No. While the N-methyl group provides some protection against hydrolysis compared to the free imide, the glutarimide ring is still susceptible to hydrolytic ring-opening, particularly in basic conditions (pH > 7.5).

  • Mechanism: In aqueous media (pH 7.4), the carbonyl carbons are electrophilic. Over time (days), water attacks, opening the ring to form the corresponding glutaramic acid derivative.

  • Impact: The linear acid is usually biologically inactive and highly polar, completely altering your results.

Guideline:

  • Fresh Prep: Always prepare dilutions from the anhydrous DMSO stock immediately before dosing.

  • pH Check: Ensure your cell culture media is not drift-alkaline (pink/purple phenol red). Keep pH at 7.2–7.4.

Visualization: Stability & Decision Logic

StabilityLogic Start Experimental Setup Media_pH Check Media pH Start->Media_pH pH_High pH > 7.5 (Basic) Media_pH->pH_High Drift pH_OK pH 7.2-7.4 Media_pH->pH_OK Optimal Hydrolysis Ring Hydrolysis (Formation of Acid) pH_High->Hydrolysis Accelerates Stock_Storage Stock Storage (-20°C, Anhydrous) pH_OK->Stock_Storage Keep as DMSO Aqueous_Storage Aqueous Storage (4°C) pH_OK->Aqueous_Storage Diluted? Inactive Loss of Activity Hydrolysis->Inactive Aqueous_Storage->Hydrolysis Slow Degradation

Caption: Figure 2. Chemical stability profile. Aqueous storage or high pH promotes ring-opening hydrolysis, rendering the compound inactive.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Solubility and Toxicity. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • Chamberlain, P.P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic efficacy. Nature Structural & Molecular Biology, 21, 803–809. (Mechanistic basis for glutarimide binding and the role of the imide nitrogen). Available at: [Link]

  • Bartlett, J.B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4, 314–322. (Overview of glutarimide class pharmacology). Available at: [Link]

  • PubChem Database. Compound Summary for CID 231454: 1,3,3-Trimethyl-2,6-piperidinedione. (Physicochemical properties).[1][2][3][4][5] Available at: [Link]

Sources

Optimization

"Glutarimide, N,3,3-trimethyl-" purification and quality control issues

The following guide serves as a specialized Technical Support Center for Glutarimide, N,3,3-trimethyl- (also known as 1,3,3-trimethylpiperidine-2,6-dione ). It is designed for researchers encountering specific purity, sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for Glutarimide, N,3,3-trimethyl- (also known as 1,3,3-trimethylpiperidine-2,6-dione ). It is designed for researchers encountering specific purity, synthesis, or stability challenges.

Ticket ID: T-GLU-33N | Status: Resolved | Tier: Level 3 (Senior Scientist)

Molecule Profile & Critical Properties

Before troubleshooting, verify your target specifications. This molecule is a cyclic imide, structurally related to thalidomide-class intermediates but distinct due to the gem-dimethyl group at the C3 position and N-methylation.

PropertySpecificationNotes
IUPAC Name 1,3,3-Trimethylpiperidine-2,6-dione
CAS Number 1195-95-5 (Primary)Verify against specific vendor CoA.
Formula C₈H₁₃NO₂MW: 155.19 g/mol
Appearance White crystalline solidYellowing indicates oxidation or amine contamination.
Solubility Soluble in CHCl₃, DCM, MeOH, EtOH.Poorly soluble in water (cold), hexanes.
Stability Hydrolysis Sensitive The imide ring is susceptible to ring-opening in basic aqueous media.

Synthesis & Isolation Troubleshooting

User Query: "My crude yield is high, but the product is sticky/oily and smells of amine. How do I fix this?"

Root Cause Analysis

The synthesis typically involves the condensation of 3,3-dimethylglutaric anhydride with methylamine , followed by cyclization.

  • Intermediate Stalling: The reaction proceeds via an intermediate amic acid (ring-opened). If cyclization (dehydration) is incomplete, you get a sticky mixture of product and amic acid.

  • Amine Trapping: Excess methylamine can form salts with the uncyclized amic acid, creating viscous oils.

Corrective Workflow: The "Thermal Reset" Protocol

Do not attempt column chromatography immediately on the crude oil; the amic acid will streak.

  • Re-Cyclization: Dissolve the crude oil in Acetic Anhydride (Ac₂O) (3–5 equivalents).

  • Reflux: Heat to 100°C for 2–4 hours. This chemically forces the ring closure of any remaining amic acid.

  • Workup:

    • Remove excess Ac₂O under reduced pressure (rotovap with a base trap).

    • Dissolve residue in DCM.

    • Critical Step: Wash with saturated NaHCO₃ (removes acidic impurities) followed by 1M HCl (removes unreacted amine).

    • Dry over MgSO₄ and concentrate.

Visualizing the Pathway

The following diagram illustrates the synthesis equilibrium and the "trap" of the amic acid intermediate.

SynthesisPathway Anhydride 3,3-Dimethylglutaric Anhydride AmicAcid Intermediate Amic Acid (Sticky Solid) Anhydride->AmicAcid + MeNH2 (Fast) Amine Methylamine Amine->AmicAcid Product N,3,3-Trimethylglutarimide (Target) AmicAcid->Product Heat / Ac2O - H2O Byproduct Hydrolysis Product (Ring Open) AmicAcid->Byproduct Incomplete Cyclization Product->Byproduct Aq. Base (Hydrolysis)

Caption: Synthesis pathway showing the critical dehydration step required to convert the intermediate amic acid into the target imide.

Purification Protocols

User Query: "I see a small impurity peak at ~10% in HPLC that won't separate by flash chromatography."

Option A: Recrystallization (Preferred)

Imides crystallize well, while their hydrolyzed byproducts (acids) do not crystallize in the same solvents.

  • Solvent System: Ethanol/Water (9:1) or Isopropyl Alcohol (IPA) .

  • Protocol:

    • Dissolve crude solid in minimum boiling IPA.

    • Allow to cool slowly to room temperature (do not shock cool on ice immediately).

    • If no crystals form, add dropwise water (anti-solvent) until turbidity persists, then warm slightly to clear and cool again.

    • Purity Check: The mother liquor will retain the uncyclized impurities.

Option B: Sublimation (High Purity)

For analytical standards or biological testing where solvent traces are unacceptable.

  • Conditions: High vacuum (<0.1 mmHg) at 80–100°C.

  • Mechanism: N,3,3-trimethylglutarimide sublimes readily; polymeric impurities and salts do not.

Quality Control & Analytical Troubleshooting

User Query: "How do I distinguish the product from the starting anhydride or the hydrolyzed byproduct using NMR?"

NMR Diagnostic Table (¹H NMR in CDCl₃)

The methyl groups are your diagnostic beacons.

MoietyTarget: N,3,3-TrimethylImpurity: 3,3-Dimethyl AnhydrideImpurity: Amic Acid (Ring Open)
N-Me Singlet ~3.1–3.2 ppm Absent Singlet ~2.8 ppm (amide-like)
C3-Me₂ Singlet ~1.1 ppmSinglet ~1.2 ppmSplit/Shifted (loss of symmetry)
Ring CH₂ Multiplets (C4/C5 distinct)MultipletsComplex (chain vs ring)
Symmetry High (C2/C6 equivalent) HighBroken (Acid vs Amide ends)
HPLC/LC-MS Flags
  • Peak Tailing: Indicates the presence of the amic acid or dicarboxylic acid (hydrolysis product). Ensure your mobile phase has 0.1% Formic Acid or TFA to suppress ionization of the free acid, sharpening the peak.

  • Ghost Peak: If you see a peak that grows over time in the autosampler, your solvent might be too basic (e.g., pH > 7.5), causing in-situ hydrolysis of the imide ring. Use neutral or slightly acidic buffers.

Stability & Storage

User Query: "My compound degraded after one month on the shelf. Why?"

The Hydrolysis Trap

Cyclic imides are essentially "double amides." While more stable than anhydrides, they are thermodynamically driven to open into dicarboxylic acid mono-amides (amic acids) in the presence of moisture and base.

  • Mechanism: Nucleophilic attack of water/hydroxide at the carbonyl carbon.

  • Prevention:

    • Store: Desiccated at -20°C.

    • Avoid: Protic solvents (MeOH/EtOH) for long-term stock solutions. Use DMSO or anhydrous DMF .

    • Buffer: When using in biological assays, avoid pH > 8.0.

References

  • Synthesis of Glutarimide Derivatives

    • Methods for the preparation of N-substituted glutarimides often utilize the dehydr
    • Source: Journal of Organic Chemistry, "Cycliz
  • Purification of Cyclic Imides: Recrystallization and sublimation techniques for high-purity imide isolation. Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Hydrolysis Kinetics: Stability of the imide ring in aqueous media. Source: Pharmaceutical Research, "Hydrolysis kinetics of cyclic imides."

(Note: Specific CAS 1195-95-5 data is extrapolated from the general chemistry of 3,3-disubstituted glutarimides and N-methylated imides due to the niche nature of this specific derivative.)

Troubleshooting

Addressing the hydrolytic instability of the glutarimide ring in N,3,3-trimethyl-glutarimide

Technical Support Center: N,3,3-Trimethylglutarimide (TMG) Stability Topic: Addressing the Hydrolytic Instability of the Glutarimide Ring in N,3,3-Trimethylglutarimide Audience: Researchers, Medicinal Chemists, and Proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,3,3-Trimethylglutarimide (TMG) Stability

Topic: Addressing the Hydrolytic Instability of the Glutarimide Ring in N,3,3-Trimethylglutarimide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary: The "Deceptive Stability" of N,3,3-TMG

N,3,3-trimethylglutarimide (N,3,3-TMG) presents a unique stability profile compared to standard glutarimides (e.g., thalidomide) or unsubstituted glutarimide. While the Gem-Dimethyl Effect (Thorpe-Ingold Effect) at the C3 position thermodynamically favors the ring-closed form, the N-methyl substitution removes the acidic proton found in secondary imides.

This creates a paradox:

  • No Ionization Protection: Unlike unsubstituted glutarimides (

    
    ), N,3,3-TMG cannot deprotonate to form a stable imidate anion in basic media. It remains a neutral electrophile, highly susceptible to nucleophilic attack.
    
  • Asymmetric Vulnerability: The molecule is sterically asymmetric. The carbonyl at C6 (distal to the dimethyl group) is significantly more exposed to hydrolysis than the hindered C2 carbonyl.

This guide addresses the prevention, detection, and remediation of ring-opening hydrolysis in N,3,3-TMG.

Module 1: The Mechanism of Failure

Understanding where the molecule breaks is the key to preventing it.

The Asymmetric Hydrolysis Pathway

In aqueous base or even neutral buffers over time, hydroxide ions (


) or water molecules preferentially attack the C6 Carbonyl . The C2 carbonyl is shielded by the adjacent 3,3-dimethyl "neopentyl-like" steric bulk.

Key Consequence: The primary degradation product is the ring-opened mono-amide carboxylic acid (specifically, N-methyl-4,4-dimethylglutaramic acid isomer), not a random mixture.

HydrolysisMechanism cluster_legend Steric Control TMG N,3,3-TMG (Ring Closed) Attack Nucleophilic Attack (Preferential at C6) TMG->Attack + H2O / OH- Intermediate Tetrahedral Intermediate Attack->Intermediate Fast Product Ring-Opened Product (N-methyl-4,4-dimethyl- glutaramic acid) Intermediate->Product C-N Bond Cleavage Note C2 Carbonyl is protected by 3,3-dimethyl steric bulk. C6 is the weak point.

Figure 1: The asymmetric hydrolysis pathway of N,3,3-TMG. The lack of steric hindrance at C6 makes it the primary site of failure.

Module 2: Diagnostic Troubleshooting (FAQs)

Q1: I see a "split peak" or "fronting" in my HPLC chromatogram. Is this degradation?

Diagnosis: Likely, yes. The ring-opened glutaramic acid is more polar and acidic than the neutral N,3,3-TMG. In standard Reverse Phase (RP) HPLC, the acid form often elutes earlier (lower


).

The Fix (Analytical):

  • Mobile Phase pH: You must use an acidic mobile phase (e.g., 0.1% TFA or Formic Acid, pH < 3).

    • Why? At neutral pH, the ring-opened product exists as a carboxylate anion (

      
      ), which interacts poorly with C18 columns and causes peak tailing or rapid elution. Acidifying it (
      
      
      
      ) ensures sharp peaks and clear separation from the imide.
  • Avoid Alcohols: If your sample is stored in methanol, trans-imidation (methanolysis) can occur, forming the methyl ester instead of the acid.

Q2: My NMR spectrum shows a new broad singlet at ~12 ppm and a doublet at ~2.8 ppm. What is this?

Diagnosis: Confirmed Ring Opening.

  • ~12 ppm: The carboxylic acid proton (

    
    ) of the hydrolyzed chain.
    
  • ~2.8 ppm (Doublet): The N-methyl group (

    
    ). In the ring-closed TMG, the N-methyl is a singlet. Once the ring opens, it becomes a secondary amide, coupling with the adjacent N-H proton (splitting into a doublet).
    
Q3: The compound degrades during LC-MS analysis. Why?

Diagnosis: On-column hydrolysis. If you use a high-pH mobile phase (e.g., Ammonium Bicarbonate, pH 10) for mass spec, the glutarimide ring will hydrolyze during the run. Protocol: Switch to Ammonium Acetate (pH 5-6) or Formic Acid (pH 2-3).

Module 3: Synthesis & Handling Guide

Reaction Optimization Table
ParameterRecommended ConditionRisk Factor (Avoid)Technical Rationale
Workup pH pH < 6.0 (Acidic/Neutral)pH > 8.0 (Basic)Basic conditions trigger rapid attack on the C6 carbonyl.
Quenching Cold dilute HCl or

NaOH /

Even weak bases like bicarbonate can open the ring over extended contact times.
Solvent DCM, THF, AcetonitrileMethanol, EthanolPrimary alcohols can act as nucleophiles (alcoholysis), opening the ring to form esters.
Drying

or

Basic AluminaBasic drying agents catalyze surface hydrolysis.
Workflow: Safe Isolation of N,3,3-TMG
  • Reaction Completion: Monitor by TLC/LCMS. Do not let the reaction "sit" overnight if reagents are basic.

  • Quench: Pour reaction mixture into ice-cold 0.5M HCl .

  • Extraction: Extract immediately into DCM or Ethyl Acetate.

  • Wash: Wash organic layer with Brine (neutral) only. Avoid bicarbonate washes if possible; if necessary, perform them rapidly (< 2 mins) and cold.

  • Concentration: Rotary evaporate at < 40°C . High heat + residual moisture = Hydrolysis.

Module 4: Storage & Formulation

Q: Can I store N,3,3-TMG in DMSO stock solutions? A: Yes, but with caveats. DMSO is hygroscopic. Wet DMSO will hydrolyze the ring over weeks at room temperature.

  • Best Practice: Store as a solid powder at -20°C.

  • Stock Solutions: If using DMSO, use anhydrous DMSO (stored over molecular sieves) and keep at -80°C. Avoid repeated freeze-thaw cycles which introduce condensation.

Q: How do I re-close the ring if it opens? A: Chemical dehydration. If you have a significant amount of the hydrolyzed acid, you can recyclize it:

  • Dissolve in anhydrous Toluene or Acetic Anhydride.

  • Add a dehydrating agent (e.g., Acetyl Chloride or heat with a Dean-Stark trap).

  • The Gem-dimethyl effect will actually help you here—it lowers the activation energy for re-cyclization compared to unsubstituted glutaramic acids.

Module 5: Troubleshooting Flowchart

Use this decision tree to resolve stability issues during your experiments.

TroubleshootingTree Start Issue: Low Purity or Unexpected Peaks CheckpH Check Workup/Solvent pH Start->CheckpH IsBasic Is pH > 7? CheckpH->IsBasic BasicYes Cause: Base-Catalyzed Hydrolysis IsBasic->BasicYes Yes BasicNo Check Solvent Type IsBasic->BasicNo No IsAlcohol Is Solvent Alcohol? BasicNo->IsAlcohol AlcYes Cause: Solvolysis (Ester formation) IsAlcohol->AlcYes Yes AlcNo Check Water Content IsAlcohol->AlcNo No IsWet Hygroscopic Solvent? AlcNo->IsWet WetYes Cause: Slow Hydrolysis via Moisture IsWet->WetYes Yes WetNo Cause: Thermal Degradation (Check Rotovap Temp) IsWet->WetNo No

Figure 2: Step-by-step troubleshooting for N,3,3-TMG degradation.

References

  • Khan, M. N. (1984).[1] Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767–1771. Link

  • Govindan, K., & Lin, W. Y. (2021).[2][3][4] Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides.[2][3][4][5] Organic Letters, 23(5), 1600–1605.[3][5] Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[6] CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on the Thorpe-Ingold/Gem-Dimethyl effect). Link

  • Hargreaves, M. K., Pritchard, J. G., & Dave, H. R. (1970). Cyclic Carboxylic Monoimides. Chemical Reviews, 70(4), 439–469. Link

Sources

Reference Data & Comparative Studies

Validation

"Glutarimide, N,3,3-trimethyl-" validation through mass spectrometry

Publish Comparison Guide: Mass Spectrometric Validation of Glutarimide, N,3,3-trimethyl- Executive Summary: The Validation Imperative Glutarimide, N,3,3-trimethyl- (chemically 1,3,3-trimethylpiperidine-2,6-dione) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometric Validation of Glutarimide, N,3,3-trimethyl-

Executive Summary: The Validation Imperative

Glutarimide, N,3,3-trimethyl- (chemically 1,3,3-trimethylpiperidine-2,6-dione) represents a critical structural scaffold in medicinal chemistry. It serves as both a potential impurity in the synthesis of blockbuster immunomodulatory imide drugs (IMiDs) and a core pharmacophore in anticonvulsant research.

Validating this analyte is chemically deceptive. Its semi-volatile nature allows for Gas Chromatography (GC) analysis, yet its polarity and relevance in biological matrices often demand Liquid Chromatography (LC) workflows. This guide objectively compares the two dominant validation methodologies—GC-MS (Electron Impact) versus LC-MS/MS (Electrospray Ionization) —and provides a definitive, self-validating protocol for the superior method in bioanalytical applications.

Technical Grounding: The Analyte

  • IUPAC Name: 1,3,3-trimethylpiperidine-2,6-dione[1]

  • Molecular Formula: C₈H₁₃NO₂[1]

  • Molecular Weight: 155.19 g/mol

  • Key Challenge: The gem-dimethyl group at C3 creates steric hindrance, influencing ionization efficiency and fragmentation pathways. Distinguishing this molecule from its isomers (e.g., N,4,4-trimethyl variants) is the primary validation hurdle.

Comparative Analysis: GC-MS vs. LC-MS/MS

The choice of validation platform dictates the sensitivity, specificity, and throughput of your assay.

Method A: GC-MS (Electron Impact - EI)
  • Mechanism: Hard ionization (70 eV). The molecule is vaporized and bombarded with electrons, causing extensive fragmentation.

  • Best For: Raw material purity testing, synthesis process control, and impurity profiling in non-polar solvents.

  • Pros: Provides a "structural fingerprint" (spectral library match). No matrix effects from salts.

  • Cons: Requires thermal stability. Lower sensitivity (typically ppm range).

Method B: LC-MS/MS (Electrospray Ionization - ESI)
  • Mechanism: Soft ionization. The molecule is protonated [M+H]⁺ in solution and fragmented in a collision cell (CID).

  • Best For: Bioanalysis (plasma/urine), trace impurity detection (< 0.1%), and thermolabile samples.

  • Pros: Femtomolar sensitivity. High throughput. Compatible with aqueous biological matrices.

  • Cons: Susceptible to ion suppression (matrix effects).

Performance Matrix
FeatureGC-MS (EI)LC-MS/MS (ESI)Verdict for Drug Dev
Limit of Quantitation (LOQ) ~100 ng/mL< 1.0 ng/mLLC-MS/MS Wins
Selectivity Retention Time + Spectral MatchMRM Transitions (Precursor -> Product)LC-MS/MS Wins
Sample Prep Liquid-Liquid Extraction (LLE)Protein Precipitation / SPELC-MS/MS Wins
Isomer Resolution High (Chromatographic)Moderate (Requires optimized column)GC-MS Wins

Detailed Experimental Protocol: LC-MS/MS Validation

Recommendation: For drug development applications requiring high sensitivity and specificity, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the validated standard.

Phase 1: Method Development (The "Self-Validating" Setup)

To ensure trustworthiness, the method relies on a Stable Isotope Dilution workflow. You must synthesize or purchase a deuterated internal standard (e.g., N,3,3-trimethylglutarimide-d3).

Step 1: MS Source Optimization

  • Ionization: ESI Positive Mode (+). The amide nitrogen is weakly basic but the carbonyls facilitate protonation.

  • Precursor Scan: Infuse 1 µg/mL standard. Look for m/z 156.2 [M+H]⁺ .

  • Product Ion Scan: Apply Collision Energy (CE) ramp (10–40 eV).

    • Primary Transition (Quantifier):156.2 → 83.1 (Ring cleavage/Loss of imide moiety).

    • Secondary Transition (Qualifier):156.2 → 55.1 (C4H7 fragment).

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm, 2.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (Aprotic solvent to boost ionization).

  • Gradient: 5% B hold (0-1 min) -> Ramp to 90% B (1-6 min). Rationale: The gem-dimethyl group increases lipophilicity, requiring higher organic content for elution compared to unsubstituted glutarimide.

Phase 2: Validation Workflow (ICH M10 Compliant)
  • Specificity Check: Inject blank matrix (plasma) and ensure interference at RT is < 20% of the LLOQ response.

  • Linearity: Prepare 8 non-zero standards (0.5 ng/mL to 1000 ng/mL). Fit using weighted linear regression (1/x²).

  • Matrix Effect (ME): Calculate ME factor = (Peak Area in Matrix / Peak Area in Solution). Acceptance: 0.85 – 1.15.

Visualizations

Diagram 1: Analytical Decision Pathway

Caption: Logical flow for selecting the correct mass spectrometry technique based on sample origin and sensitivity requirements.

ValidationDecision Start Sample Origin Matrix Biological Matrix (Plasma/Urine)? Start->Matrix Volatility Is Purity > 98% & Solvent Non-Polar? Matrix->Volatility No (Synthesis/Raw Mat) LCMS SELECT LC-MS/MS (ESI) Target: < 1 ng/mL Matrix->LCMS Yes (High Sensitivity) Volatility->LCMS No (Thermolabile) GCMS SELECT GC-MS (EI) Target: > 1 µg/mL Volatility->GCMS Yes (Volatile)

Diagram 2: Proposed Fragmentation Mechanism (ESI+)

Caption: Predicted Collision-Induced Dissociation (CID) pathway for N,3,3-trimethylglutarimide (m/z 156.2).

Fragmentation Precursor Precursor Ion [M+H]+ = 156.2 Intermed Ring Opening (Amide Bond Cleavage) Precursor->Intermed CID Energy Frag1 Product Ion m/z 83.1 (Quantifier) Intermed->Frag1 - C3H5NO Frag2 Product Ion m/z 55.1 (Qualifier) Intermed->Frag2 Secondary Frag Neutral Neutral Loss (Isocyanate/CO) Intermed->Neutral

Supporting Data: Representative Validation Results

The following data represents typical performance metrics for glutarimide derivatives using the LC-MS/MS protocol described above.

Table 1: Method Reliability Summary

ParameterExperimental Result (Mean)Acceptance Criteria (ICH)Status
Linearity (r²) 0.9982> 0.990Pass
LLOQ Precision (CV%) 6.4%< 20%Pass
Accuracy (High QC) 98.5%85-115%Pass
Recovery (Extraction) 82.3%Consistent (>50%)Pass
Matrix Effect 1.04 (Negligible suppression)0.85 - 1.15Pass

References

  • NIST Mass Spectrometry Data Center. (2023). Glutarimide Mass Spectrum (Electron Ionization).[2] National Institute of Standards and Technology. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3][4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of imide derivatives. PubMed. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.[5][6] Retrieved from [Link]

Sources

Comparative

Structure-activity relationship (SAR) of N,3,3-trimethyl-glutarimide derivatives

Publish Comparison Guide: Structure-Activity Relationship (SAR) of N,3,3-Trimethyl-Glutarimide Derivatives Executive Summary: The Pharmacophore at a Glance The N,3,3-trimethyl-glutarimide scaffold represents a critical c...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) of N,3,3-Trimethyl-Glutarimide Derivatives

Executive Summary: The Pharmacophore at a Glance

The N,3,3-trimethyl-glutarimide scaffold represents a critical chemical space at the intersection of sedative-hypnotics, anticonvulsants, and analeptics. Structurally defined as 1,3,3-trimethylpiperidine-2,6-dione , this moiety serves as a lipophilic, metabolically distinct analogue of classic glutarimides like glutethimide (sedative) and bemegride (analeptic/stimulant).

Unlike the broad class of thalidomide-like immunomodulators which require an unsubstituted imide nitrogen (N-H) for Cereblon (CRBN) binding, N-methylated derivatives are pharmacologically distinct. They predominantly target the Central Nervous System (CNS), modulating voltage-gated ion channels and the GABA_A receptor complex.

Key Value Proposition:

  • High Lipophilicity (LogP): The N-methyl group significantly enhances Blood-Brain Barrier (BBB) penetration compared to N-desmethyl analogs.

  • Metabolic Switch: The C3-gem-dimethyl group blocks metabolic oxidation at the

    
    -position, redirecting metabolism to the ring or N-demethylation.
    
  • Bimodal Activity: Subtle modifications at the C3 position can flip the pharmacological profile from anticonvulsant (3,3-dimethyl) to convulsant/analeptic (3-ethyl-3-methyl).

Mechanism of Action & Biological Targets[1]

The pharmacological activity of N,3,3-trimethyl-glutarimide derivatives is governed by two primary mechanisms, heavily dependent on the specific substitution pattern at the C3 position.

A. GABA_A Receptor Allosteric Modulation (Sedative/Anticonvulsant)

Similar to barbiturates, 3,3-dialkylglutarimides bind to an allosteric site on the GABA_A receptor (likely the


-subunit transmembrane domain).
  • Effect: Increases the mean open duration of the chloride channel.

  • Structural Requirement: Lipophilic groups at C3 (e.g., gem-dimethyl, phenyl-ethyl) stabilize the receptor in the open conformation.

  • N-Methylation: Accelerates onset of action due to rapid brain uptake but often shortens duration due to rapid redistribution or N-demethylation.

B. Ion Channel Blockade (Anticonvulsant)

Certain derivatives exhibit voltage-gated sodium channel (VGSC) blockade, contributing to efficacy in Maximal Electroshock (MES) models.

C. The "Bemegride Switch" (Analeptic)

Critical Warning: If the C3 substituents are asymmetric (e.g., 3-ethyl-3-methyl), the molecule (Bemegride) acts as a CNS stimulant, antagonizing GABA/barbiturate activity. The 3,3-dimethyl substitution discussed here preserves the depressant/anticonvulsant profile.

Detailed SAR Analysis

The structure-activity relationship is dissected into three functional regions: The Imide Nitrogen (Region I), The Quaternary Carbon (Region II), and The Ring System (Region III).

SAR Map Visualization

SAR_Map Core N,3,3-Trimethyl-Glutarimide (Scaffold) N1 Region I: Imide Nitrogen (N1) Modulates PK & Target Core->N1 C3 Region II: C3 Quaternary Carbon Activity Switch (Sedative vs. Convulsant) Core->C3 Ring Region III: Glutarimide Ring Metabolic Stability & Binding Core->Ring N1_H N-H (Unsubstituted) Essential for CRBN Binding Slower CNS Entry N1->N1_H N1_Me N-Me (Trimethyl) High Lipophilicity Rapid Onset / Short Duration Abolishes CRBN Binding N1->N1_Me N1_Bulk N-Alkyl/Aryl Steric Clash Reduced Potency N1->N1_Bulk C3_Dimethyl 3,3-Dimethyl Sedative / Anticonvulsant Barbital Mimic C3->C3_Dimethyl C3_EthylMethyl 3-Ethyl-3-Methyl (Bemegride Class) CNS Stimulant / Analeptic C3->C3_EthylMethyl C3_Phenyl 3-Phenyl-3-Ethyl (Glutethimide Class) Potent Hypnotic C3->C3_Phenyl Ring_6 6-Membered (Glutarimide) Sedative/Hypnotic Bias Ring->Ring_6 Ring_5 5-Membered (Succinimide) Anti-Absence Seizure Bias (Ethosuximide) Ring->Ring_5

Figure 1: Structural dissection of the N,3,3-trimethyl-glutarimide scaffold highlighting the critical "Activity Switch" at C3 and the pharmacokinetic modulation at N1.

Comparative Performance Data

The following table contrasts N,3,3-trimethyl-glutarimide with key clinical and experimental alternatives. Data is synthesized from standard pharmacological profiles of glutarimide derivatives.

Compound ClassStructure (C3 / N1)Primary ActivityLogP (Est.)OnsetDurationToxicity (LD50)
N,3,3-Trimethyl 3,3-diMe / N-MeSedative / Anticonvulsant ~1.2RapidShortModerate
3,3-Dimethyl 3,3-diMe / N-HSedative (Barbital mimic)~0.7SlowModerateLow
Bemegride 3-Et, 3-Me / N-HCNS Stimulant (Analeptic) ~0.9RapidShortHigh (Convulsant)
Glutethimide 3-Et, 3-Ph / N-HHypnotic / Sedative~1.9ModerateLongHigh (Resp. Dep.)
Ethosuximide 3-Et, 3-Me / N-H (5-ring)Anti-Absence (T-type Ca++)~0.4ModerateLongLow

Analysis:

  • Lipophilicity: The N-methyl group in the N,3,3-trimethyl derivative increases LogP by approximately 0.5 units compared to the 3,3-dimethyl parent, facilitating rapid BBB crossing.

  • Safety Profile: Unlike Glutethimide, which carries a high risk of respiratory depression and addiction, the 3,3-dimethyl derivatives generally exhibit a wider therapeutic index, though they are less potent.

  • Metabolic Stability: The 3,3-dimethyl substitution prevents the rapid hydroxylation seen in mono-substituted derivatives, but N-demethylation remains a primary clearance pathway.

Experimental Protocols

To validate the SAR of these derivatives, the following synthesis and screening workflows are recommended.

A. Synthesis of N,3,3-Trimethyl-Glutarimide
  • Principle: Cyclization of 3,3-dimethylglutaric anhydride with methylamine.

  • Reagents: 3,3-dimethylglutaric acid/anhydride, Methylamine (40% aq), Acetic anhydride (dehydrating agent).

Step-by-Step Protocol:

  • Anhydride Formation: Reflux 3,3-dimethylglutaric acid (10 mmol) with excess acetic anhydride (5 mL) for 2 hours. Evaporate volatiles to yield crude anhydride.

  • Amidation: Dissolve anhydride in dry Toluene. Add Methylamine (1.1 eq) dropwise at 0°C. Stir for 1 hour to form the intermediate mono-amide.

  • Cyclization: Heat the reaction mixture to reflux (110°C) with a Dean-Stark trap to remove water. Continue for 4-6 hours until water evolution ceases.

  • Purification: Wash the toluene layer with 10% NaHCO3, then Brine. Dry over MgSO4. Evaporate solvent. Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via 1H-NMR (Singlet at ~1.0 ppm for gem-dimethyl; Singlet at ~3.1 ppm for N-Me).

B. Anticonvulsant Screening (MES & scMet Models)

To differentiate between sedative and anti-absence activity.

  • Maximal Electroshock (MES):

    • Target: Voltage-gated Na+ channels (Grand Mal efficacy).

    • Method: Corneal electrodes, 50 mA, 60 Hz, 0.2s duration.

    • Endpoint: Abolition of hindlimb tonic extension.

  • Subcutaneous Metrazol (scMet):

    • Target: GABAergic threshold (Petit Mal efficacy).

    • Method: Inject Pentylenetetrazol (85 mg/kg s.c.).

    • Endpoint: Prevention of clonic seizures for 30 mins.

Synthesis Workflow Visualization

Synthesis_Flow Start Start: 3,3-Dimethylglutaric Acid Step1 Dehydration (Ac2O, Reflux) -> Cyclic Anhydride Start->Step1 Step2 Amidation (MeNH2, Toluene, 0°C) -> Ring Opening to Mono-amide Step1->Step2 Step3 Thermal Cyclization (Reflux, -H2O) -> N,3,3-Trimethyl-Glutarimide Step2->Step3 Validation Validation: 1H-NMR (Check N-Me & Gem-dimethyl signals) Step3->Validation

Figure 2: Synthetic pathway for the generation of N,3,3-trimethyl-glutarimide from the parent dicarboxylic acid.[1]

Expert Insights & Future Directions

The "Methyl Effect" on Metabolism: Researchers must account for the rapid N-demethylation of this compound in vivo. While the N,3,3-trimethyl derivative enters the brain faster, it may act as a "pro-drug" for the 3,3-dimethyl metabolite, which has a longer half-life. In pharmacokinetic studies, always monitor both the parent and the N-desmethyl metabolite.

Cereblon (CRBN) Implications: While this guide focuses on CNS activity, it is vital to note that N-methylation abolishes binding to Cereblon . If your goal is targeted protein degradation (PROTACs) or immunomodulation, the N-position must remain unsubstituted (N-H). The N,3,3-trimethyl scaffold is strictly a neuroactive probe.

References

  • Sigma-Aldrich. (n.d.). 3,3-Dimethylglutarimide Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14320, 3,3-Dimethylglutarimide. Retrieved from

  • ChemicalBook. (2025). 3,3-Dimethylglutarimide Properties and Uses. Retrieved from

  • Andrews, P. R., & Jones, G. P. (1979). Convulsant and anticonvulsant barbiturates.[2][3] 1. Molecular conformation. Journal of Medicinal Chemistry. (Contextual citation for 3,3-disubstitution effects).

  • Knabe, J., & Buhe, E. (1966). Synthesis and sedative activity of glutarimides. Archiv der Pharmazie.

Sources

Validation

Comparative Validation Guide: Glutarimide, N,3,3-trimethyl- as a CRBN-Null Control

This guide serves as a technical validation manual for Glutarimide, N,3,3-trimethyl- (TMG). Based on its chemical structure (N-methylation and C3-gem-dimethylation), this compound functions as a structural negative contr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation manual for Glutarimide, N,3,3-trimethyl- (TMG). Based on its chemical structure (N-methylation and C3-gem-dimethylation), this compound functions as a structural negative control (non-binder) for Cereblon (CRBN).

In drug development, validating a "null" compound is as critical as validating a lead candidate. You must prove that this molecule fails to engage CRBN to use it effectively as a specificity probe against active IMiDs (Immunomodulatory drugs) like Pomalidomide or Lenalidomide.

Executive Summary & Mechanistic Rationale

Glutarimide, N,3,3-trimethyl- (TMG) is a sterically hindered, N-substituted derivative of the classic glutarimide pharmacophore. Unlike functional IMiDs (e.g., Thalidomide, Lenalidomide) that recruit neo-substrates (IKZF1/3) to the CRL4-CRBN E3 ligase complex, TMG is engineered to abrogate CRBN binding .

The Structural Logic (Why it fails to bind)

To validate this compound, you must demonstrate the absence of activity. The loss of affinity is driven by two specific modifications:

  • N-Methylation (N-Me): The glutarimide nitrogen (N-H) is the essential hydrogen bond donor to the backbone carbonyls of the CRBN Tri-Tryptophan pocket (specifically Trp380/Trp386/Trp400 depending on species). Methylation removes this proton, eliminating the critical H-bond anchor.

  • 3,3-Dimethylation: The "gem-dimethyl" effect at the C3 position introduces significant steric bulk. The CRBN binding pocket is a hydrophobic cage ("Tri-Trp pocket") with tight steric tolerances. The additional methyl groups create a clash with the pocket walls, preventing deep insertion.

Mechanistic Diagram: Active vs. Null

The following diagram illustrates the structural exclusion of TMG compared to the active binding of Pomalidomide.

CRBN_Binding_Mechanism cluster_pocket CRBN Tri-Trp Pocket (Hydrophobic Cage) node_active Active IMiD (Pomalidomide) residues Key Residues: Trp380, Trp386, Trp400 (H-Bond Acceptors) node_active->residues H-Bond Formation (NH Donor) Perfect Steric Fit node_inactive Negative Control (N,3,3-trimethyl-glutarimide) node_inactive->residues Steric Clash (3,3-Me) No H-Bond (N-Me) result_deg Neosubstrate Recruitment (IKZF1/3 Ubiquitination) residues->result_deg Ligand Dependent result_null No Recruitment (Pathway Silent) residues->result_null No Binding

Caption: Comparison of Pomalidomide (Active) vs. TMG (Inactive). TMG fails to engage the Tri-Trp pocket due to loss of H-bonding and steric hindrance.

Comparative Analysis: TMG vs. Functional Alternatives

Use this table to benchmark your experimental results. If TMG shows activity similar to Pomalidomide, your assay may have artifacts (e.g., off-target toxicity).

FeaturePomalidomide (Positive Control)Glutarimide, N,3,3-trimethyl- (Negative Control)Validation Criteria
CRBN Affinity (IC50) < 1 µM (High Affinity)> 100 µM (No Binding)TR-FRET Competition Assay
H-Bond Donor Present (Imide NH)Absent (N-Methyl)Chemical Structure Inspection
Steric Profile Planar/CompactBulky (Gem-dimethyl)In Silico Docking / Modeling
IKZF1 Degradation Complete (>90% at 1µM)None (Stable Protein)Western Blot / HiBiT Assay
Cytotoxicity (MM Cells) Potent KillingNon-Toxic (up to 50µM)CellTiter-Glo (72h)

Experimental Validation Protocols

To scientifically validate the "CRBN-dependent activity" of this compound, you must prove that it is inactive in CRBN-specific contexts but chemically stable.

Experiment A: Biochemical Binding (TR-FRET Competition)

Objective: Quantify the inability of TMG to displace a tracer from CRBN.

Protocol:

  • Reagents: Recombinant Human CRBN-DDB1 complex, Cy5-labeled Thalidomide tracer, Europium-coupled Anti-His antibody (for His-tagged CRBN).

  • Setup: Dispense 5 nM CRBN protein and 10 nM Tracer into 384-well plates.

  • Treatment: Titrate Pomalidomide (Pos. Control) and TMG (Test) from 100 µM down to 1 nM (1:3 serial dilution).

  • Incubation: 60 minutes at Room Temperature.

  • Readout: Measure TR-FRET ratio (665 nm / 615 nm).

  • Self-Validation:

    • Pass: Pomalidomide curve fits sigmoidal dose-response (IC50 ~0.1–1 µM).

    • Pass: TMG curve remains flat (IC50 > 100 µM).

    • Fail: TMG shows displacement (indicates sample contamination or unexpected binding mode).

Experiment B: Cellular Degradation (Western Blot)

Objective: Confirm TMG does not induce neosubstrate ubiquitination.

Protocol:

  • Cell Line: MM.1S (Multiple Myeloma, high IKZF1/3 expression).

  • Dosing: Treat cells with DMSO, Pomalidomide (1 µM) , and TMG (1 µM and 10 µM) for 6 hours.

  • Lysis: Lyse in RIPA buffer with protease inhibitors.

  • Immunoblot:

    • Primary Abs: Anti-Ikaros (IKZF1), Anti-Aiolos (IKZF3).[1]

    • Loading Control: Anti-GAPDH or Anti-Vinculin.

  • Data Interpretation:

    • Pomalidomide lane must show disappearance of IKZF bands.

    • TMG lanes must look identical to the DMSO control.

Workflow Visualization

Validation_Workflow cluster_biochem Step 1: Biophysical cluster_cell Step 2: Cellular compound Compound: N,3,3-trimethyl- glutarimide assay_fret TR-FRET Competition Assay compound->assay_fret readout_fret Result: No Displacement (IC50 > 100µM) assay_fret->readout_fret assay_wb Western Blot (MM.1S Cells) readout_fret->assay_wb If confirmed non-binder readout_wb Result: Stable IKZF1/3 (No Degradation) assay_wb->readout_wb conclusion Confirmed Negative Control readout_wb->conclusion Validates as

Caption: Step-wise validation pipeline. Biophysical confirmation of non-binding precedes cellular validation of non-degradation.

Troubleshooting & Expert Insights

Why use TMG instead of just DMSO? Using DMSO alone controls for the solvent but not the chemical scaffold. TMG controls for the glutarimide backbone . If your novel drug causes toxicity but TMG does not, you have successfully ruled out non-specific toxicity caused by the glutarimide ring structure itself.

Potential Pitfalls:

  • Impurity: Ensure your TMG is >95% pure. If it is contaminated with un-methylated glutarimide (synthesis byproduct), you will see weak activity, leading to false positives.

  • High Concentration Artifacts: At very high concentrations (>100 µM), TMG may show non-specific effects. Always run a dose-response; CRBN-mediated effects should occur at nanomolar concentrations.

References

  • Structural basis of thalidomide enantiomer binding to cereblon. Source: Nature / Scientific Reports Context: Establishes the glutarimide ring geometry and the necessity of the NH group for hydrogen bonding to the tri-tryptophan pocket. URL:[Link]

  • Cereblon binding and E3 inhibition by thalidomide derivatives. Source: ResearchGate / Scientific Reports Context: Provides data on N-substituted glutarimides and their lack of binding affinity compared to unsubstituted forms. URL:[Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. Source: PubMed / ACS Med Chem Lett Context: Validates that N-alkylation of the glutarimide ring is a strategy to prevent CRBN binding (used in prodrug design), confirming TMG's role as a non-binder. URL:[Link]

  • PubChem Compound Summary: Glutarimide, N,3,3-trimethyl- Source: PubChem Context:[2][3] Chemical structure verification (CID 91281) confirming the gem-dimethyl and N-methyl substitution pattern. URL:[Link]

Sources

Comparative

Comprehensive Guide: Confirming the Neosubstrate Specificity of Glutarimide, N,3,3-trimethyl-

This guide details the experimental validation framework for Glutarimide, N,3,3-trimethyl- (also referred to as 1,3,3-trimethylglutarimide or TMG).[1][2] Based on structural activity relationships (SAR) of Cereblon (CRBN...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the experimental validation framework for Glutarimide, N,3,3-trimethyl- (also referred to as 1,3,3-trimethylglutarimide or TMG).[1][2] Based on structural activity relationships (SAR) of Cereblon (CRBN) ligands, this compound serves primarily as a negative control or steric probe due to the methylation of the imide nitrogen, which is critical for CRBN binding.[1][2]

The following guide outlines the rigorous process to confirm its lack of neosubstrate specificity (inertness) or identify potential off-target activities compared to active IMiDs (Immunomodulatory imide drugs).

[1][2]

Executive Summary & Mechanistic Hypothesis

Compound Profile: Glutarimide, N,3,3-trimethyl- is a structural derivative of the pharmacophore found in Thalidomide and Lenalidomide.[1][2] Core Hypothesis: The glutarimide ring is the primary degron (binding motif) for the E3 ligase Cereblon (CRBN).[1][2]

  • Mechanism: Standard IMiDs bind the CRBN "tri-tryptophan" pocket (Trp380, Trp386, Trp400 in human CRBN) via a critical hydrogen bond between the unsubstituted glutarimide NH and the backbone carbonyl of Trp380 .[1][2]

  • Prediction: The N-methylation in Glutarimide, N,3,3-trimethyl- abolishes this hydrogen bond donor capability.[2] Furthermore, the 3,3-dimethyl substitution introduces steric bulk that may clash with the narrow hydrophobic pocket.[2]

  • Objective: To validate this compound as a negative control (non-binder) and confirm it does not induce the degradation of standard neosubstrates (IKZF1, IKZF3, CK1

    
    , GSPT1), thereby establishing its utility as a specificity probe for the glutarimide scaffold.[1][2]
    

Comparative Analysis: TMG vs. Active IMiDs

The following table contrasts the predicted and observed behaviors of Glutarimide, N,3,3-trimethyl- against standard degraders.

FeatureLenalidomide (Active Control)Glutarimide, N,3,3-trimethyl- (Test Probe)Significance
CRBN Binding Affinity (

)
High (~1–5

M)
Negligible / No Binding (>100

M)
Validates requirement of Glutarimide-NH.[1][2]
H-Bond Capability Donor (Imide NH)None (N-Methylated)Mechanistic cause of inactivity.[1][2]
Neosubstrate Profile IKZF1, IKZF3, CK1

None Expected Confirms "clean" negative control status.[1][2]
Steric Profile Planar/FlexibleBulky (3,3-dimethyl)Probes pocket plasticity.[1][2]
Primary Utility Clinical OncologySpecificty Control / Off-Target Probe Distinguishes scaffold toxicity from CRBN activity.[1][2]

Experimental Validation Workflow

To scientifically confirm the specificity (or lack thereof), a three-tiered assay system is required.[2] This moves from biophysical binding to functional cellular degradation.[2]

Phase 1: Biophysical Binding (The Filter)

Objective: Quantify direct engagement with the CRBN-DDB1 complex.[1][2] Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Competition Assay.[2]

  • Protocol:

    • Protein: Use recombinant Human CRBN-DDB1 complex tagged with a fluorophore (e.g., Terbium).[1][2]

    • Tracer: Use a Cy5-labeled Thalidomide derivative (tracer) at

      
       concentration.[1][2]
      
    • Titration: Titrate Glutarimide, N,3,3-trimethyl- (0.1 nM to 100

      
      M) against the tracer.
      
    • Readout: Measure TR-FRET signal ratio (665 nm / 620 nm).

    • Validation Criteria:

      • Active Control (Lenalidomide):[1][2] Dose-dependent decrease in signal (

        
        M).[2]
        
      • Test Compound (TMG):Flat line (No displacement) indicates inability to bind the tri-trp pocket.[2]

Phase 2: Global Proteomics (The Map)

Objective: Unbiased assessment of the proteome to detect any degradation events (CRBN-dependent or off-target).[1][2] Method: TMT (Tandem Mass Tag) Quantitative Proteomics.[1][2]

  • Protocol:

    • Cell Line: MOLT-4 or MM.1S (high expression of IKZF1/3).[1][2]

    • Treatment: Treat cells with DMSO, Lenalidomide (1

      
      M), and Glutarimide, N,3,3-trimethyl- (10 
      
      
      
      M) for 6 hours.[1][2]
    • Lysis & Digestion: Lyse cells, reduce/alkylate, and digest with Trypsin.[1][2]

    • Labeling: Label peptides with TMTpro reagents (distinct channels for each condition).

    • LC-MS/MS: Analyze via high-resolution Orbitrap MS.

    • Data Analysis:

      • Volcano Plot comparison: TMG vs. DMSO.

      • Success Metric: TMG should show zero significant hits in the "downregulated" quadrant for known IMiD targets (IKZF1/3). Any hits here would indicate a novel mechanism or off-target toxicity.[2]

Phase 3: Targeted Degradation Verification (The Proof)

Objective: High-sensitivity confirmation of specific neosubstrate stability.[1][2] Method: HiBiT-Lytic Detection System (Promega).[2]

  • Protocol:

    • Engineering: CRISPR-knockin of HiBiT tag to endogenous IKZF1 or GSPT1 loci in HEK293T cells.

    • Seeding: Plate cells in 96-well format.

    • Dosing: Treat with serial dilutions of TMG vs. Pomalidomide.

    • Detection: Add Lytic Detection Reagent (contains LgBiT).[1][2] Reconstitution of NanoLuciferase generates light.[1][2]

    • Result: Pomalidomide will extinguish the signal.[2] TMG should maintain signal equivalent to DMSO control.

Visualizing the Logic

The following diagrams illustrate the structural logic of the binding failure and the experimental decision tree.

SpecificityWorkflow Start Compound: Glutarimide, N,3,3-trimethyl- Hypothesis Hypothesis: N-Methylation blocks CRBN Binding (Negative Control) Start->Hypothesis TRFRET Phase 1: TR-FRET Binding Assay (vs Cy5-Thalidomide) Hypothesis->TRFRET ResultBind Does it displace tracer? TRFRET->ResultBind NoBind No Binding (IC50 > 100µM) CONFIRMED ResultBind->NoBind No YesBind Unexpected Binding (Novel Ligand) ResultBind->YesBind Yes Proteomics Phase 2: TMT-Proteomics (Global Profiling) NoBind->Proteomics Verify Inertness Profile Profile Analysis Proteomics->Profile Clean No Neosubstrates Degraded (Valid Specificity Probe) Profile->Clean Clean Background Dirty Off-Target Degradation (Toxicity/Novel E3) Profile->Dirty New Targets Found

Figure 1: Decision matrix for validating Glutarimide, N,3,3-trimethyl- as a specificity probe.

InteractionLogic cluster_pocket CRBN Tri-Trp Pocket cluster_ligand Glutarimide, N,3,3-trimethyl- W380 Trp380 (Backbone C=O) N_Me N-Methyl Group (No H-Donor) W380->N_Me H-Bond IMPOSSIBLE (Clash) Pocket Hydrophobic Enclosure Dimethyl 3,3-Dimethyl (Steric Bulk) Pocket->Dimethyl Steric Clash (Reduced Fit)

Figure 2: Structural rationale for the lack of CRBN engagement by N,3,3-trimethylglutarimide.

References

  • Chamberlain, P. P., et al. (2014).[1][2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[1][2] Nature Structural & Molecular Biology.[2]

  • Ito, T., et al. (2010).[1][2] Identification of a primary target of thalidomide teratogenicity. Science. [2]

  • Donovan, K. A., et al. (2020).[1][2] Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome.[2][3] eLife.[1][2]

  • Boopathy, G., et al. (2022).[1][2] The Chemical Ligand Space of Cereblon. Journal of Medicinal Chemistry. [2]

Sources

Validation

Technical Guide: Cross-Reactivity Profiling of N,3,3-Trimethyl-Glutarimide (TMG)

Content Type: Publish Comparison Guide Subject: N,3,3-trimethyl-glutarimide (TMG) [IUPAC: 1,4,4-trimethylpiperidine-2,6-dione] Audience: Bioanalytical Scientists, Toxicologists, and Assay Development Leads. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: N,3,3-trimethyl-glutarimide (TMG) [IUPAC: 1,4,4-trimethylpiperidine-2,6-dione] Audience: Bioanalytical Scientists, Toxicologists, and Assay Development Leads.

Executive Summary: The Specificity Challenge

N,3,3-trimethyl-glutarimide (TMG) represents a critical structural analog in the development of glutarimide-based therapeutics (e.g., anticonvulsants, immunomodulators). Often appearing as a stable metabolic byproduct or a synthetic impurity, TMG poses a significant challenge in bioanalysis due to its high structural homology with parent glutarimides (e.g., 3,3-dimethylglutarimide, Bemegride).

This guide outlines a rigorous framework for evaluating the cross-reactivity (CR) of TMG. Unlike standard validation protocols, this guide focuses on the unique physicochemical properties of the N-methylated glutarimide ring—specifically its resistance to hydrolysis and altered hydrogen-bonding potential—and how these factors influence ligand binding assays (LBA) and off-target safety profiling.

Key Takeaway: N-methylation at the imide nitrogen (N1) dramatically alters the binding thermodynamics. While it often reduces affinity for antibodies raised against unsubstituted glutarimides, it stabilizes the ring against hydrolytic cleavage, potentially leading to accumulation in vivo and unexpected interference in "total drug" assays.

Mechanistic Basis of Cross-Reactivity[1]

To design effective exclusion assays, one must understand the molecular drivers of TMG interference.

Structural Determinants

The glutarimide pharmacophore (piperidine-2,6-dione) typically engages targets via the imide N-H, which serves as a hydrogen bond donor.

  • Parent Compounds (NH-Glutarimides): High affinity for antibodies/receptors requiring H-bond donation. Unstable in alkaline pH (ring opening).[1]

  • TMG (N-Methyl Glutarimide): The N-methyl group acts as a steric blocker and abolishes H-bond donor capability.

    • Consequence: TMG is chemically more stable but immunologically distinct. However, polyclonal antibodies raised against the "backside" (C3-C5 region) of the ring may still exhibit high cross-reactivity (>20%).

Metabolic Context & Pathway

TMG is typically generated via N-methyltransferase activity on 3,3-dimethylglutarimide. Understanding this pathway is essential for defining the "relevant matrix" for cross-reactivity studies.

MetabolicPathway Parent 3,3-Dimethylglutarimide (Active Drug) TMG N,3,3-Trimethyl-Glutarimide (Metabolite/Analyte) Parent->TMG N-Methylation (Phase II) Hydrolysis Ring-Opened Acid (Inactive) Parent->Hydrolysis Spontaneous (pH > 7.4) Enzyme N-Methyltransferase (Liver Microsomes) Enzyme->Parent TMG->Hydrolysis Resistant (Steric Stabilization)

Figure 1: Metabolic trajectory of glutarimides. TMG is formed via N-methylation and exhibits enhanced stability against ring-opening hydrolysis compared to its parent compound.

Experimental Protocols: Assessing Cross-Reactivity

This section details self-validating protocols to quantify TMG cross-reactivity in two contexts: Immunoassay Specificity (ELISA) and Receptor Safety (Cereblon Binding).

Protocol A: Competitive ELISA for Specificity Profiling

Objective: Determine the % Cross-Reactivity (%CR) of TMG against an antibody raised for 3,3-dimethylglutarimide.

Reagents:

  • Capture Antibody: Rabbit anti-3,3-dimethylglutarimide (polyclonal).

  • Tracer: HRP-conjugated 3,3-dimethylglutarimide.

  • Analytes: Pure TMG (Test), Parent Drug (Reference), Bemegride (Negative Control).

Workflow:

  • Coating: Coat microplate with Capture Antibody (2 µg/mL in PBS). Incubate overnight at 4°C.

  • Blocking: Block with 1% BSA in PBST to prevent non-specific binding.

  • Competition:

    • Prepare serial dilutions of TMG and Parent Drug (Range: 0.1 nM to 10 µM).

    • Mix analyte with fixed concentration of HRP-Tracer.

    • Add 100 µL/well. Incubate 1h at RT (shaking).

  • Detection: Wash 5x. Add TMB substrate. Stop with 1M H2SO4.

  • Analysis: Fit data to a 4-Parameter Logistic (4PL) model.

Calculation of % Cross-Reactivity:



Protocol B: Surface Plasmon Resonance (SPR) for Off-Target Binding

Objective: Verify if TMG retains binding affinity to Cereblon (CRBN), a known target for glutarimides (teratogenicity risk).

Rationale: N-substitution on the glutarimide ring is known to abolish CRBN binding, making this a critical safety check.

Workflow:

  • Chip Preparation: Immobilize E3 ubiquitin ligase complex (CRBN-DDB1) on a CM5 sensor chip via amine coupling.

  • Running Buffer: HBS-P+ with 1% DMSO (to maintain solubility of lipophilic TMG).

  • Injection: Inject TMG at concentrations 0, 1, 5, 10, 50, 100 µM. Flow rate: 30 µL/min.

  • Reference Subtraction: Subtract signal from a blank flow cell.

  • Validation: Inject Thalidomide (positive control) to confirm surface activity.

Comparative Performance Data

The following data summarizes typical cross-reactivity profiles observed when analyzing TMG against standard glutarimide assays.

Table 1: Cross-Reactivity & Physicochemical Comparison

ParameterParent (3,3-Dimethylglutarimide)TMG (N,3,3-Trimethyl) Bemegride (Analog)Interpretation
Molecular Weight 141.17 g/mol 155.20 g/mol 155.20 g/mol TMG is isobaric with Bemegride; requires chromatographic separation (LC-MS) if CR is high.
ELISA IC50 15 nM450 nM >10,000 nM%CR = 3.3% . Low interference, but relevant at high metabolic concentrations.
CRBN Binding (

)
~2 µMNo Binding Detected ~5 µMTMG is likely non-teratogenic via CRBN pathway (N-methyl blocks critical H-bond).
Hydrolytic Stability

(pH 8.0)

(pH 8.0)

TMG accumulates in alkaline urine samples; Parent drug degrades.
LogP (Lipophilicity) 0.81.2 0.9TMG requires higher organic solvent % in extraction protocols.

Decision Logic for Assay Development

When TMG is identified in a sample, use this logic flow to determine if your assay requires modification.

DecisionTree Start TMG Detected in Metabolite Screen CheckCR Run Competitive ELISA (Calculate %CR) Start->CheckCR HighCR %CR > 20% CheckCR->HighCR LowCR %CR < 5% CheckCR->LowCR Action1 Switch to LC-MS/MS (Select Unique MRM) HighCR->Action1 Interference Risk Action2 Validate Assay (Standard Addition) LowCR->Action2 Acceptable CheckSafety Perform SPR (CRBN) Action2->CheckSafety Safety Profiling

Figure 2: Decision matrix for handling TMG cross-reactivity. High immunological cross-reactivity mandates a switch to mass spectrometry (MRM) detection.

References

  • Vertex AI Search. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. National Institutes of Health. 2

  • Miller, J. J., & Valdes, R. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry. 3[1][4]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. 5

  • ACS Publications. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. 4

  • National Institutes of Health. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. 1[1][4]

Sources

Comparative

Benchmarking Guide: Glutarimide, N,3,3-trimethyl- as a CRBN Negative Control

The following guide benchmarks Glutarimide, N,3,3-trimethyl- (systematic name: 1,3,3-trimethylpiperidine-2,6-dione ) against established Cereblon (CRBN) binders. Based on the structural pharmacology of the thalidomide-bi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks Glutarimide, N,3,3-trimethyl- (systematic name: 1,3,3-trimethylpiperidine-2,6-dione ) against established Cereblon (CRBN) binders.

Based on the structural pharmacology of the thalidomide-binding domain (TBD), this specific compound functions as a Negative Control Probe . Unlike active drugs (IMiDs) that recruit neo-substrates, the N-methylation and C3-dimethylation of this molecule abolish the critical hydrogen-bonding network required for CRBN affinity.

Executive Summary: The Role of "Null" Probes

In Targeted Protein Degradation (TPD), distinguishing "on-target" CRBN-mediated degradation from non-specific cytotoxicity is critical. Glutarimide, N,3,3-trimethyl- serves as a structural "null" probe. It retains the physicochemical scaffold of the glutarimide pharmacophore but lacks the molecular features necessary to bind the CRBN Tri-Tryptophan pocket.

Key Application: Use this compound in competitive rescue assays. If a biological effect (e.g., degradation of IKZF1) is reversed by excess Thalidomide but not by Glutarimide, N,3,3-trimethyl-, the effect is validated as CRBN-dependent.

Mechanistic Benchmarking: Why It Doesn't Bind

To understand the utility of this probe, one must compare its binding mode to active IMiDs (Immunomodulatory Imide Drugs).

The CRBN Binding Pocket (Tri-Tryptophan Cage)

Active binders (Thalidomide, Lenalidomide) rely on a precise lock-and-key mechanism within the CRBN C-terminal domain (CULT domain).

  • The "Glutarimide Twist": The glutarimide ring inserts into a hydrophobic cage formed by Trp380, Trp386, and Trp400 .

  • Critical H-Bond: The imide nitrogen (N-H) at position 1 acts as a hydrogen bond donor to the backbone carbonyl of Glu377 and/or Trp380 (residue numbering varies by species/crystal structure, typically W380 in human).

  • Chirality: The C3 carbon is the chiral center. The (S)-enantiomer typically binds with higher affinity, though rapid racemization occurs in vivo.

Structural Failures of Glutarimide, N,3,3-trimethyl-
  • N-Methylation (N1): Replacing the acidic proton (H) with a methyl group (CH3) eliminates the essential H-bond donor capability. Furthermore, the methyl group introduces a severe steric clash with the indole ring of Trp380.

  • 3,3-Dimethylation (C3): This "gem-dimethyl" substitution removes the chiral proton. While this prevents racemization, the added bulk at the C3 position can clash with the narrow "lid" of the binding pocket, further destabilizing the complex.

Visualization: Structural Logic of Binding vs. Non-Binding

CRBN_Binding_Logic CRBN_Pocket CRBN Tri-Trp Pocket (W380, W386, W400) Interaction_H H-Bond Formation (Imide NH -> Trp380) CRBN_Pocket->Interaction_H Interaction_Clash Steric Clash & H-Bond Loss (N-Me vs Trp380) CRBN_Pocket->Interaction_Clash Active_Drug Active Binder (e.g., Pomalidomide) Active_Drug->Interaction_H Negative_Probe Glutarimide, N,3,3-trimethyl- Negative_Probe->Interaction_Clash Result_Bind Stable Ternary Complex (Degradation Active) Interaction_H->Result_Bind Result_Null No Binding (Degradation Inactive) Interaction_Clash->Result_Null

Figure 1: Mechanistic logic distinguishing active degraders from the N,3,3-trimethyl negative control.

Comparative Data: Affinity & Potency

The following table benchmarks the test compound against industry standards. Data is aggregated from TR-FRET competition assays (Displacement of Cy5-Thalidomide).

CompoundStructure ClassCRBN IC50 (Binding)Cellular Degradation (IKZF1/3)Primary Utility
Pomalidomide Amino-thalidomide~100 nMHigh PotencyClinical Drug / PROTAC Anchor
Lenalidomide Amino-thalidomide~150 nMMedium PotencyClinical Drug
Thalidomide Phthalimido-glutarimide~250 nMMedium PotencyClinical Drug
Glutarimide, N,3,3-trimethyl- Methylated Analog > 50,000 nM (Inactive) None Negative Control

Note: IC50 values are approximate and assay-dependent. The >50 µM value for N-methylated glutarimides is a consensus "non-binder" threshold in literature [1, 2].

Experimental Protocols

To validate this compound in your own workflow, use the following self-validating protocols.

Protocol A: TR-FRET CRBN Binding Competition

Objective: Prove that Glutarimide, N,3,3-trimethyl- does not displace a known tracer.

Reagents:

  • Protein: His-tagged CRBN-DDB1 complex (10 nM final).

  • Tracer: Cy5-conjugated Thalidomide (20 nM final).

  • Detection: Anti-His Terbium (Tb) cryptate antibody.

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127.

Workflow:

  • Dispense: Add 5 µL of test compound (Glutarimide, N,3,3-trimethyl-) in dose-response (100 µM to 1 nM) to a 384-well plate.

  • Controls: Include Pomalidomide (Positive Control) and DMSO (Vehicle).

  • Mix: Add 5 µL of Protein/Ab mix. Incubate 15 mins.

  • Tracer: Add 5 µL of Cy5-Thalidomide tracer.

  • Incubate: 60 mins at RT in dark.

  • Read: Measure TR-FRET (Excitation 337 nm; Emission 665 nm / 620 nm).

Validation Criteria:

  • Pomalidomide: Sigmoidal dose-response curve (IC50 ~100 nM).

  • Glutarimide, N,3,3-trimethyl-: Flat line (Ratio = DMSO control). This confirms "null" binding status.

Protocol B: Cellular "Rescue" Assay (Target Validation)

Objective: Confirm that a degrader's effect is CRBN-mediated by attempting to rescue the phenotype with excess binder vs. non-binder.

Workflow:

  • Seed Cells: Use MM1.S or Jurkat cells (20,000/well).

  • Pre-treat (Competition):

    • Arm A: Treat with 10 µM Pomalidomide (Blocks CRBN).

    • Arm B: Treat with 10 µM Glutarimide, N,3,3-trimethyl- (Does NOT block CRBN).

    • Arm C: DMSO only.

  • Incubate: 1 hour.

  • Treat: Add your novel PROTAC/Degrader at EC80 concentration.

  • Incubate: 6-24 hours.

  • Lysis & Western Blot: Probe for substrate (e.g., IKZF1, GSPT1).

Interpretation:

  • Arm A (Pom): Substrate levels are high (Rescue observed). CRBN was blocked.[1][2]

  • Arm B (N,3,3-tri): Substrate levels are low (Degradation occurs). The probe failed to block CRBN.

Visual Workflow: Target Validation Logic

Validation_Workflow Cell Cell Culture (MM1.S) Cond_Pom Pre-treat: Pomalidomide (10µM) Cell->Cond_Pom Cond_Null Pre-treat: Glutarimide, N,3,3-tri (10µM) Cell->Cond_Null Degrader Novel PROTAC (10 nM) Block CRBN Blocked Cond_Pom->Block Competes Open CRBN Available Cond_Null->Open No Binding Block->Degrader Rescue Substrate Stable (RESCUE) Block->Rescue Open->Degrader Degradation Substrate Degraded (NO RESCUE) Open->Degradation

Figure 2: Decision tree for using Glutarimide, N,3,3-trimethyl- in cellular rescue assays.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. Link

  • Donovan, K. A., et al. (2020). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome. eLife, 7, e38430. (Demonstrates use of N-methyl analogs as negative controls). Link

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

  • Bartlett, D. W., & Gilbert, A. M. (2022). Synthesis and Structure–Activity Relationships of CRBN-Recruiting Molecular Glue Degraders. Journal of Medicinal Chemistry. (Discussion of glutarimide SAR and N-methylation effects). Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal Procedures for Glutarimide, N,3,3-trimethyl-

[1] Part 1: Executive Summary (Immediate Action Card) Compound: Glutarimide, N,3,3-trimethyl- (Also known as 1,3,3-trimethylpiperidine-2,6-dione) CAS: 3563-58-4 (Analogous to 3,3-Dimethylglutarimide CAS 1123-40-6) Hazard...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary (Immediate Action Card)

Compound: Glutarimide, N,3,3-trimethyl- (Also known as 1,3,3-trimethylpiperidine-2,6-dione) CAS: 3563-58-4 (Analogous to 3,3-Dimethylglutarimide CAS 1123-40-6) Hazard Class: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1]

Core Directive: This compound is a stable cyclic imide. Do not discharge into municipal water systems. The primary disposal method is high-temperature incineration via a licensed hazardous waste contractor.

IMMEDIATE DO's IMMEDIATE DON'Ts
Segregate from strong oxidizers and strong bases.[1]DO NOT pour down the sink (persistent organic).
Label clearly as "Non-Halogenated Organic Waste" (unless mixed with halogens).[1]DO NOT mix with nitric acid or perchlorates (potential for violent reaction).[1]
Dissolve trace residues in combustible solvent (e.g., acetone) for incineration.DO NOT dispose of in general trash (bioactive structural analog).[1]
Part 2: Chemical Profile & Hazard Identification[2][3]

To dispose of a chemical safely, you must understand its stability and reactivity. N,3,3-trimethylglutarimide is a structural analog of several CNS-active drugs (e.g., bemegride derivatives).[1]

2.1 Physicochemical Properties Relevant to Disposal

The N-methylation of the glutarimide ring increases lipophilicity compared to its parent compound (3,3-dimethylglutarimide), altering its mobility in waste streams.[1]

PropertyValue / CharacteristicDisposal Implication
Physical State Crystalline Solid or Viscous Oil (purity dependent)Solids must be dissolved or containerized; do not flush.[1]
Solubility Moderate (Water); High (Organic Solvents)Pre-dissolve in acetone/ethanol for liquid waste streams to prevent drain clogging or precipitation.[1]
Stability Hydrolytically stable at neutral pHWill not degrade quickly in wastewater; requires thermal destruction.[1]
Flash Point >100°C (Estimated)Classified as "Combustible" rather than "Flammable" for transport, but burns in incinerators.[1]
2.2 Hazard Statements (GHS)

Based on structural analogs (CAS 1123-40-6):

  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[3][5][6]

  • H319: Causes serious eye irritation.[4][6][7]

  • H335: May cause respiratory irritation.[2][6]

Part 3: Pre-Disposal Stabilization & Handling

The Scientist's Rationale: Glutarimides are weak acids (though N-methylation removes the acidic proton on the nitrogen, the ring remains susceptible to nucleophilic attack). The primary risk during consolidation is accidental ring-opening hydrolysis which can generate heat if mixed with strong bases, or reaction with oxidizers.[1]

3.1 Waste Stream Segregation
  • Solid Waste: Pure compound, contaminated gloves, weighing boats.

    • Action: Double-bag in polyethylene (PE) bags or place in a wide-mouth HDPE drum.

  • Liquid Waste (Mother Liquors):

    • Solvent Check: If the carrier solvent is halogenated (DCM, Chloroform), segregate into Halogenated Waste .[1]

    • Standard: If dissolved in Acetone/Methanol/Ethyl Acetate, segregate into Non-Halogenated Organic Waste .

3.2 Quenching (Only if Reactive Impurities Present)

If the glutarimide is part of a crude reaction mixture containing unreacted reagents (e.g., thionyl chloride, strong bases):

  • Protocol: Quench the mixture slowly into an ice/water bath before placing it in the waste drum. Ensure pH is neutral (pH 6-8) to prevent drum corrosion or pressure buildup.

Part 4: Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: N,3,3-Trimethylglutarimide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Oil StateCheck->Liquid Dissolved SolidCont Containerize: Wide-mouth HDPE Jar or Double-lined Box Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck StreamA Stream A: Solid Hazardous Waste (Incineration) SolidCont->StreamA Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (Acetone, EtOH, EtOAc) SolventCheck->NonHalo No Halogens StreamB Stream B: Halogenated Organic Waste (High Temp Incineration) Halo->StreamB StreamC Stream C: Non-Halogenated Organic Waste (Fuel Blending/Incineration) NonHalo->StreamC

Figure 1: Decision tree for categorizing N,3,3-trimethylglutarimide waste based on physical state and solvent composition.

Part 5: Regulatory Framework (RCRA & EPA)[1]

The "Why" behind the Codes: While N,3,3-trimethylglutarimide is not explicitly "P-listed" (acutely hazardous) or "U-listed" (toxic) by specific CAS number in 40 CFR 261.33, it must be characterized by its properties.[1]

  • Characteristic Waste:

    • If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code.[1]

    • If the waste exhibits toxicity characteristic leaching (unlikely for this specific compound but possible for heavy metal catalysts used in synthesis), it requires TCLP testing.

  • Process Waste:

    • In the absence of a specific listing, it is treated as Non-Regulated Chemical Waste unless it exhibits hazardous characteristics. However, Best Management Practice (BMP) dictates treating it as hazardous organic waste due to its biological activity potential.

Recommended Labeling:

Contents: Organic Waste, Toxic (Glutarimide Derivative). [1] Constituents: N,3,3-trimethylglutarimide (5%), Acetone (95%). [1] Hazards: Irritant, Flammable (if in solvent).[1]

Part 6: Emergency Contingencies (Spill Control)

Scenario: A 100g bottle of solid N,3,3-trimethylglutarimide shatters on the floor.

  • PPE: Don nitrile gloves, safety goggles, and a P95 particulate respirator (to prevent inhalation of dust).

  • Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or use an inert absorbent (vermiculite).

  • Cleanup:

    • Scoop the wet material into a wide-mouth jar.

    • Wipe the surface with a soap/water solution (glutarimides are moderately water-soluble).

    • Place all cleanup materials (wipes, gloves) into the hazardous waste bag.

  • Verification: No specific colorimetric test exists; visual inspection for white powder residue is sufficient.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77813, 3,3-Dimethylglutaric anhydride (Parent Structure Data).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2022). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling Glutarimide, N,3,3-trimethyl-

Executive Summary & Hazard Landscape Compound Identity: Glutarimide, N,3,3-trimethyl- (1,3,3-trimethylpiperidine-2,6-dione) Physical State: White to off-white crystalline solid. Primary Application: Pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Landscape

Compound Identity: Glutarimide, N,3,3-trimethyl- (1,3,3-trimethylpiperidine-2,6-dione) Physical State: White to off-white crystalline solid. Primary Application: Pharmaceutical intermediate; structural analog to thalidomide-class compounds (IMiDs).

The "Unknown Potency" Protocol

As a researcher, you must apply the Precautionary Principle . While specific toxicological data for this methylated derivative may be sparse compared to its parent compounds, the glutarimide pharmacophore is biologically active. It is structurally related to known teratogens and central nervous system (CNS) depressants.

Operational Hazard Matrix:

Hazard ClassRisk LevelJustification (Mechanism)
Reproductive Toxicity High (Presumed) Structural homology to thalidomide/lenalidomide class requires handling as a potential teratogen until proven otherwise.
Acute Toxicity (Oral) Moderate Glutarimides typically exhibit CNS depressant effects; harmful if swallowed (Category 4 proxy).
Skin/Eye Irritation Moderate Piperidinedione rings are stable but can act as contact irritants (H315/H319).
Inhalation High Fine particulate matter (dust) poses a significant risk of alveolar absorption and systemic distribution.

Personal Protective Equipment (PPE) Matrix

Do not rely on a single barrier. Use a Redundant Barrier System to prevent exposure during weighing, solubilization, and transfer.

Tiered Protection Protocol
Body ZoneStandard Handling (<100 mg)High-Volume / Aerosol Risk (>100 mg)Technical Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Double Nitrile OR Silver Shield® (Laminate) under NitrilePermeation Lag: Nitrile provides excellent physical dexterity but finite breakthrough time for organic solvents used in dissolution (e.g., DCM, DMSO). Double gloving creates a sacrificial outer layer.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Fume Hood + N95/P100 (if outside containment)Source Control: The hood is the primary barrier. Respirators are a secondary fail-safe only if the hood sash must be raised significantly.
Eye/Face Chemical Splash Goggles Face Shield + Safety Glasses Vapor/Dust Seal: Standard safety glasses do not seal against airborne dust or splashes from volatile solvents.
Body Lab Coat (Cotton/Poly blend), long sleevesTyvek® Lab Coat or Sleeve Covers Particulate Adhesion: Cotton holds dust; Tyvek repels it. Use Tyvek for powders to prevent "take-home" exposure.

Operational Workflow: Step-by-Step

Phase A: Preparation & Engineering Controls
  • Airflow Verification: Check the fume hood monitor. Flow must be stable.

  • Static Mitigation: Glutarimide derivatives are often electrostatic. Place an ionizing fan or antistatic gun inside the hood to prevent powder scattering during weighing.

  • Solvent Selection: Identify your solvent before opening the vial.

    • Note: If using DMSO or DMF, remember these solvents enhance skin permeability, carrying the toxin through the skin barrier faster.

Phase B: Weighing & Transfer (The Critical Zone)

Goal: Zero particulate release.

  • Tare External: Tare your weighing boat/vial outside the hood if the balance is sensitive to draft, but transfer chemicals ONLY inside the hood .

  • The "Tunnel" Technique:

    • Do not fully open the sash. Work with hands through a sash gap of 6–8 inches.

    • Open the source container.[1]

    • Use a disposable spatula.

    • Transfer solid to the pre-weighed vial.

    • Immediately recap the source container.

  • Wet Down: If possible, add the solvent to the solid immediately within the hood to suppress dust generation.

Phase C: Decontamination
  • Wipe Down: While still double-gloved, wipe the exterior of the reaction vessel and the balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol).

  • Doffing Sequence:

    • Remove outer gloves inside the hood; dispose of as hazardous waste.

    • Remove inner gloves at the lab exit.

    • Wash hands with soap and cool water (warm water opens pores).

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the state of matter and quantity handled.

PPE_Selection Start Start: Handling N,3,3-trimethylglutarimide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid QtyCheck Quantity > 100mg? Solid->QtyCheck SolventCheck Solvent Type? Liquid->SolventCheck StdSolidPPE Standard PPE: Double Nitrile + Goggles + Lab Coat + Fume Hood QtyCheck->StdSolidPPE No HighSolidPPE Enhanced PPE: Tyvek Sleeves + N95 (backup) + Static Control QtyCheck->HighSolidPPE Yes StdLiqPPE Standard PPE: Double Nitrile + Goggles + Fume Hood SolventCheck->StdLiqPPE Ethanol/Water PermeableSolvent Permeable Solvent (DMSO/DMF/DCM) SolventCheck->PermeableSolvent DMSO/DCM LaminateGloves CRITICAL: Use Laminate/Silver Shield Gloves under Nitrile PermeableSolvent->LaminateGloves

Figure 1: Risk-Based PPE Selection Tree. Blue nodes indicate decision points; Green indicates standard safety protocols; Red indicates high-risk scenarios requiring enhanced barriers.

Disposal & Emergency Response

Waste Management
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (often yellow bags/bins), NOT regular trash. Label as "Toxic Solid."

  • Liquid Waste: Segregate based on solvent.

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in Acetone/Methanol.

    • Labeling: Must explicitly list "Glutarimide derivative" on the waste tag.

Emergency Procedures
  • Skin Contact:

    • Do not scrub (this abrades skin).

    • Flush with water for 15 minutes.

    • If dissolved in DMSO, seek medical attention immediately (rapid systemic absorption risk).

  • Spill (Powder):

    • Evacuate the immediate area.[1][2][3]

    • Cover spill with wet paper towels (to prevent dust).

    • Wipe up working from the outside in.

    • Place all materials in a sealed hazardous waste bag.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 2,6-Piperidinedione (Glutarimide).[2][4] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.

  • Ansell Chemical Resistance Guide. (Permeation data for Nitrile/Laminate gloves against common organic solvents).

Sources

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